molecular formula C6H5ClF2IN B13455782 3,4-Difluoro-2-iodoaniline hydrochloride

3,4-Difluoro-2-iodoaniline hydrochloride

Cat. No.: B13455782
M. Wt: 291.46 g/mol
InChI Key: KBVUSGKWBUDHLZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-2-iodoaniline hydrochloride is a useful research compound. Its molecular formula is C6H5ClF2IN and its molecular weight is 291.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Difluoro-2-iodoaniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Difluoro-2-iodoaniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5ClF2IN

Molecular Weight

291.46 g/mol

IUPAC Name

3,4-difluoro-2-iodoaniline;hydrochloride

InChI

InChI=1S/C6H4F2IN.ClH/c7-3-1-2-4(10)6(9)5(3)8;/h1-2H,10H2;1H

InChI Key

KBVUSGKWBUDHLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1N)I)F)F.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 3,4-Difluoro-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3,4-Difluoro-2-iodoaniline hydrochloride , a critical intermediate in the development of targeted kinase inhibitors and metabolic therapeutics.

CAS: 161958-41-4 (Free Base) | Molecular Formula: C₆H₄F₂IN[1] · HCl

Executive Summary

3,4-Difluoro-2-iodoaniline hydrochloride is a highly specialized halogenated aniline derivative used primarily as a regioselective scaffold in the synthesis of pharmaceutical active ingredients (APIs).[1] Its structural value lies in the ortho-positioned iodine atom relative to the amine, which serves as a reactive "handle" for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or carbonylation reactions.[1]

This compound is a key building block for:

  • MEK Inhibitors: Precursor to the 3,4-difluoro-2-aminobenzoic acid core found in drugs like Cobimetinib and Mirdametinib (PD0325901) .[1]

  • SGLT2 Inhibitors: Used to construct diphenylmethane scaffolds via benzyl coupling.

  • Agrochemicals: Synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides.

The hydrochloride salt form is preferred in process chemistry due to its enhanced thermal stability, resistance to oxidative degradation (browning), and improved crystallinity compared to the low-melting free base.

Chemical Properties & Characterization

The unique substitution pattern—two fluorine atoms at positions 3 and 4, and an iodine atom at position 2—creates a sterically crowded yet electronically activated center for catalysis.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 3,4-Difluoro-2-iodoaniline Hydrochloride
Structure Aniline ring; F at C3, C4; I at C2; HCl salt
Molecular Weight 255.00 g/mol (Free Base) / ~291.46 g/mol (HCl Salt)
Appearance Off-white to pale brown crystalline powder
Melting Point 55–57 °C (Free Base); >180 °C (HCl Salt, decomp.)[1][2][3]
Solubility Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water
pKa (Conjugate Acid) ~2.0–2.5 (estimated due to electron-withdrawing F and I)
Key Reactivity C–I bond (Oxidative Addition), NH₂ (Nucleophilic attack)

Synthetic Utility & Mechanisms

The core utility of this molecule is its ability to undergo divergent synthesis . The iodine atom allows for the attachment of carbon chains or carbonyl groups, while the fluorine atoms modulate the metabolic stability and lipophilicity of the final drug candidate.

Pathway A: Synthesis of MEK Inhibitor Cores

The most high-value application is the conversion of 3,4-difluoro-2-iodoaniline into 3,4-difluoro-2-aminobenzoic acid derivatives .[1] This is a critical step in the synthesis of "diphenylamine" type MEK inhibitors.

  • Mechanism: Palladium-catalyzed carbonylation (CO insertion).[1]

  • Significance: This route avoids the use of expensive 2,3,4-trifluorobenzoic acid starting materials.

Pathway B: Cross-Coupling for Biaryl Scaffolds

The C2-iodine bond is highly labile towards oxidative addition by Pd(0), making it an excellent substrate for Suzuki couplings to form biaryl systems (e.g., in fungicide synthesis).

Experimental Workflow Visualization

The following diagram illustrates the synthesis of the compound and its downstream transformation into a MEK inhibitor precursor.

G Start 3,4-Difluoroaniline (Starting Material) Step1 Protection (Pivaloyl chloride) Start->Step1 Step2 Ortho-Lithiation (n-BuLi / -78°C) Step1->Step2 Directed Ortho Metalation (DOM) Step3 Iodination (I2 Quench) Step2->Step3 Electrophilic Trap Product 3,4-Difluoro-2-iodoaniline (Target Scaffold) Step3->Product Deprotection (HCl) App1 Carbonylation (Pd(OAc)2, CO, MeOH) Product->App1 Divergent Path End1 MEK Inhibitor Core (Benzoic Acid Deriv.) App1->End1 Precursor for Cobimetinib/PD0325901

Figure 1: Synthesis pathway via Directed Ortho Metalation (DOM) and downstream application in drug synthesis.

Detailed Experimental Protocols

Note: All procedures must be performed in a fume hood with appropriate PPE. The hydrochloride salt is generated in the final step to ensure stability.

Protocol 1: Synthesis via Directed Ortho Metalation (DOM)

This method (adapted from Morita et al.) ensures the iodine is placed exactly at the C2 position, which is otherwise difficult to access via direct electrophilic aromatic substitution due to the directing effects of the fluorine atoms.

  • Protection: React 3,4-difluoroaniline (1.0 eq) with pivaloyl chloride (1.1 eq) and triethylamine in DCM to form N-(3,4-difluorophenyl)pivalamide.

  • Lithiation: Dissolve the protected aniline in anhydrous THF under Nitrogen. Cool to -78 °C .[1] Slowly add n-BuLi (2.2 eq).[1] Stir for 2 hours. The lithium coordinates to the amide oxygen and directs metalation to the ortho (C2) position.

  • Iodination: Add a solution of Iodine (I₂) (2.5 eq) in THF dropwise. Allow to warm to room temperature.

  • Deprotection: Treat the crude intermediate with concentrated HCl in ethanol under reflux for 4 hours.

  • Salt Formation: Cool the solution. The 3,4-difluoro-2-iodoaniline hydrochloride precipitates as a solid.[1] Filter and wash with cold ether.

Protocol 2: Quality Control (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm).

  • Mobile Phase: A: 0.1% H3PO4 in Water; B: Acetonitrile. Gradient 10% B to 90% B over 20 min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity > 98.0% (Area %).

Handling, Stability, and Safety

The hydrochloride salt offers significant advantages over the free base:

  • Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The compound is light-sensitive (iodine liberation) and hygroscopic.

  • Stability: The HCl salt prevents the "browning" oxidation typical of free amino-halo-benzenes.[1]

  • Safety:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

    • H315/H319: Causes skin and serious eye irritation.[4]

    • Specific Hazard: Organoiodine compounds can release elemental iodine upon decomposition; ensure proper ventilation.

References

  • Morita, S., et al. (1995).[5] "Regioselective Synthesis of Multisubstituted Anilines via Ortho-Lithiation." Tetrahedron: Asymmetry, 6(12), 6245.

  • Taisho Pharmaceutical Co., Ltd. (2004). "C-Glycoside Derivatives and Salts Thereof (SGLT Inhibitors)." US Patent 7,521,430 B2.

  • Pfizer Inc. (2003). "Process for preparing 2-(arylamino)benzoic acids (MEK Inhibitor Intermediates)." WO Patent 03/077914.

  • PubChem. (2025).[3][4] "3,4-Difluoro-2-iodoaniline Compound Summary." National Library of Medicine.

Sources

Synthesis pathway to 3,4-Difluoro-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3,4-Difluoro-2-iodoaniline Hydrochloride

Executive Summary

3,4-Difluoro-2-iodoaniline hydrochloride is a key halogenated building block in modern medicinal chemistry. Its trifunctional nature—an amine for amide or heterocycle formation, an iodine atom for cross-coupling reactions, and a difluorinated ring for modulating pharmacokinetic properties—makes it a valuable precursor for a wide range of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of a robust and efficient synthetic pathway to this target molecule, designed for researchers and drug development professionals. We will delve into the strategic synthesis of the key precursor, the mechanistic principles of regioselective iodination, and the final conversion to the stable hydrochloride salt, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Value of Fluorinated Iodoanilines

Halogenated anilines are foundational scaffolds in drug discovery. The incorporation of iodine provides a reactive handle for introducing molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Simultaneously, fluorine atoms are widely employed to enhance metabolic stability, improve binding affinity, and modulate the lipophilicity and pKa of drug candidates. 2-Iodoaniline derivatives, in particular, serve as crucial intermediates in the synthesis of therapeutic agents, including antifungal compounds and neuroprotective drugs. The specific substitution pattern of 3,4-Difluoro-2-iodoaniline offers a unique combination of these benefits, making it an important target for synthetic chemists.

Retrosynthetic Strategy

A logical retrosynthetic analysis of the target molecule, 3,4-Difluoro-2-iodoaniline hydrochloride, simplifies the synthetic challenge into a series of well-established transformations. The primary disconnections are the acid-base salt formation and the electrophilic iodination of the aromatic ring. This approach identifies 3,4-difluoroaniline as the critical starting material.

G Target 3,4-Difluoro-2-iodoaniline HCl FreeBase 3,4-Difluoro-2-iodoaniline Target->FreeBase Salt Formation (Disconnect H-Cl) Precursor 3,4-Difluoroaniline FreeBase->Precursor Electrophilic Iodination (Disconnect C-I) Nitro 3,4-Difluoronitrobenzene Precursor->Nitro Nitro Group Reduction (Disconnect C-N)

Caption: Retrosynthetic analysis of 3,4-Difluoro-2-iodoaniline hydrochloride.

Synthesis of Key Precursor: 3,4-Difluoroaniline

The most direct and industrially scalable route to 3,4-difluoroaniline is the catalytic hydrogenation of 3,4-difluoronitrobenzene.[1] This transformation is highly efficient and typically proceeds with excellent yield and purity.

Reaction and Mechanism

The reduction of the nitro group to an amine is achieved using molecular hydrogen in the presence of a palladium-on-carbon (Pd/C) catalyst. The reaction proceeds through the transfer of hydrogen from the catalyst surface to the nitro group, leading to the formation of the corresponding aniline. Toluene is an effective solvent for this process.[1]

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • 3,4-Difluoronitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Toluene

  • Hydrogen Gas (H₂)

  • Autoclave/Hydrogenation Reactor

  • Filtration aid (e.g., Celite/Hyflow)

Procedure:

  • To a suitable autoclave, charge 3,4-difluoronitrobenzene (e.g., 200.0 g) and toluene (600.0 mL).[1]

  • Carefully add the Pd/C catalyst (e.g., 12.0 g, ~5-10% w/w) to the mixture.

  • Seal the reactor and purge the system with an inert gas (e.g., nitrogen) before introducing hydrogen gas.

  • Pressurize the reactor with hydrogen to 2.0–6.0 kg/cm ².[1]

  • Maintain the reaction at a temperature of 25–35 °C with efficient stirring for 3–4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.[1]

  • Upon completion, carefully depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture through a pad of a filtration aid to remove the Pd/C catalyst. Wash the filter cake with additional toluene (e.g., 200.0 mL).[1]

  • Combine the filtrates and remove the solvent under reduced pressure at a temperature below 50 °C. The resulting crude product is 3,4-difluoroaniline, which can be used directly in the next step or purified further by distillation if required.[1]

Core Synthesis: Regioselective Iodination

The introduction of an iodine atom onto the 3,4-difluoroaniline ring is an electrophilic aromatic substitution reaction. The regioselectivity is dictated by the directing effects of the substituents on the ring.

Mechanistic Considerations

The amine (-NH₂) group is a powerful activating and ortho, para-directing group. The fluorine atoms are deactivating but are also ortho, para-directing. In this substrate, the para position relative to the amine is occupied by a fluorine atom. The most activated and sterically accessible position for electrophilic attack is therefore the C2 position, which is ortho to the strongly activating amine group. Standard iodination procedures for anilines involve an electrophilic iodine source (I₂) and a base (e.g., NaHCO₃, CaCO₃) to neutralize the hydroiodic acid (HI) byproduct, which would otherwise protonate and deactivate the aniline substrate.[2][3]

G Start 3,4-Difluoroaniline Product 3,4-Difluoro-2-iodoaniline Start->Product Electrophilic Aromatic Substitution Reagents Iodine (I₂) NaHCO₃ Solvent (H₂O/Ether)

Caption: Direct iodination of 3,4-difluoroaniline.

Experimental Protocol: Direct Iodination

This protocol is adapted from established procedures for the iodination of substituted anilines.[2][3]

Materials:

  • 3,4-Difluoroaniline

  • Iodine (I₂)

  • Sodium Bicarbonate (NaHCO₃) or Calcium Carbonate (CaCO₃)

  • Diethyl Ether or other suitable organic solvent

  • Water

  • Sodium Thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, create a biphasic mixture of 3,4-difluoroaniline (1.0 eq.), water, and diethyl ether.

  • Add sodium bicarbonate (1.5–2.0 eq.) to the mixture.[3]

  • With vigorous stirring, add powdered iodine (1.0–1.1 eq.) portion-wise over 30 minutes.[3]

  • Heat the mixture to a gentle reflux and maintain for several hours (monitoring by TLC is recommended to determine completion).

  • After cooling to room temperature, transfer the mixture to a separatory funnel. If any solid iodine remains, add a saturated solution of sodium thiosulfate dropwise until the iodine color disappears.[2]

  • Separate the organic layer. Extract the aqueous layer with additional diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure to yield crude 3,4-Difluoro-2-iodoaniline. The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like petroleum ether.[2]

Salt Formation: Preparation of Hydrochloride

The final step is the conversion of the synthesized free base into its more stable and handleable hydrochloride salt. This is a straightforward acid-base reaction.

Rationale and Protocol

Reacting the basic aniline derivative with hydrochloric acid results in the precipitation of the ammonium salt. Using a solution of HCl in an organic solvent ensures a non-aqueous workup, providing a clean, crystalline product.

G Start 3,4-Difluoro-2-iodoaniline (in Ether) Product 3,4-Difluoro-2-iodoaniline HCl (Precipitate) Start->Product Acid-Base Reaction Reagents HCl in Ether or Gaseous HCl

Caption: Formation of the hydrochloride salt.

Procedure:

  • Dissolve the purified 3,4-Difluoro-2-iodoaniline in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M solution, 1.1 eq.) dropwise with stirring. Alternatively, bubble anhydrous HCl gas through the solution.

  • A precipitate of 3,4-Difluoro-2-iodoaniline hydrochloride will form.

  • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any excess acid.

  • Dry the product under vacuum to yield the final hydrochloride salt.

Data and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected AppearanceKey Analytical Techniques
3,4-DifluoroanilineC₆H₅F₂N129.11[4]Clear yellow to straw liquid[1]¹H NMR, ¹⁹F NMR, GC-MS
3,4-Difluoro-2-iodoanilineC₆H₄F₂IN255.00[5]Solid (color may vary)¹H NMR, ¹³C NMR, ¹⁹F NMR, HRMS, M.P.
3,4-Difluoro-2-iodoaniline HClC₆H₅ClF₂IN291.46Crystalline solidM.P., Elemental Analysis

Safety Considerations

  • 3,4-Difluoronitrobenzene: Handle with care, as nitroaromatics can be toxic.

  • Catalytic Hydrogenation: This process must be conducted in a specialized reactor (autoclave) designed for high-pressure reactions. Ensure proper grounding and purging to avoid ignition of hydrogen gas. Pd/C can be pyrophoric upon exposure to air after the reaction; handle the wet filter cake carefully.

  • Iodine: Iodine is corrosive and can cause stains. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Hydrochloric Acid: Corrosive. Handle concentrated solutions or gaseous HCl in a fume hood.

Conclusion

The synthesis of 3,4-Difluoro-2-iodoaniline hydrochloride can be reliably achieved through a three-step sequence starting from 3,4-difluoronitrobenzene. The pathway involves a high-yielding catalytic hydrogenation, a regioselective direct iodination guided by the powerful directing effect of the amine group, and a final, clean conversion to the hydrochloride salt. This guide provides a robust framework for the laboratory-scale production of this valuable and versatile chemical building block for application in pharmaceutical research and development.

References

  • Chen, J., et al. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances.
  • Kaszynski, P., & He, G. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • ChemicalBook. (2026). 3,4-Difluoroaniline | 3863-11-4. ChemicalBook.
  • Radhakrishnamurti, P. S., & Janardhana, C. (1978). Kinetics of Iodination of Aniline & Substituted Anilines In Aqueous Dimethylsulphoxide & Dimethylformamide. Indian Journal of Chemistry.
  • Fürstner, A., et al. (2006). INDIUM-CATALYZED CYCLOISOMERIZATION: PREPARATION OF 4-METHYLPYRROLO[1,2-a]QUINOLINE. Organic Syntheses.
  • ResearchGate. (n.d.). Described procedures for iodination of anilines. ResearchGate. Available at: [Link]

  • PubChemLite. (n.d.). 3,4-difluoro-2-iodoaniline (C6H4F2IN). PubChemLite.
  • PrepChem. (n.d.). Synthesis of 3,4-difluoroaniline. PrepChem.com.
  • PrepChem. (n.d.). Synthesis of 4-fluoro-2-iodoaniline. PrepChem.com.
  • Organic Syntheses. (n.d.). p-IODOANILINE. Organic Syntheses Procedure.
  • Calibre Chemicals. (2025). Industrial Applications of 2-Iodoaniline in Organic Synthesis. Calibre Chemicals.
  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. PubChem. Available at: [Link]

  • MilliporeSigma. (n.d.). 3,4-Difluoroaniline 99%. MilliporeSigma.
  • PubChem. (n.d.). 3,4-Difluoroaniline. PubChem. Available at: [Link]

Sources

An In-Depth Technical Guide to 3,4-Difluoro-2-iodoaniline Hydrochloride: A Core Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Halogenated Anilines in Medicinal Chemistry

In the landscape of modern pharmaceutical development, the strategic incorporation of halogens into molecular scaffolds is a cornerstone of rational drug design. Fluorine, in particular, is prized for its ability to modulate metabolic stability, binding affinity, and lipophilicity. When combined with the synthetic versatility of an aniline framework and the reactive potential of an iodine substituent, the resulting molecule becomes a powerful and highly sought-after building block.

This guide provides an in-depth technical overview of 3,4-Difluoro-2-iodoaniline hydrochloride, a key intermediate for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple recitation of data, instead focusing on the causality behind its properties, the logic of its application in synthesis, and the critical protocols for its safe and effective use. This compound's unique arrangement of functional groups offers a pre-organized platform for generating complex molecular architectures, making a thorough understanding of its characteristics essential for innovation.

Section 1: Core Molecular and Physical Properties

The hydrochloride salt of 3,4-Difluoro-2-iodoaniline is typically supplied as a stable, crystalline solid, which enhances its shelf-life and handling characteristics compared to the free amine. The protonation of the amino group increases its solubility in protic solvents, a feature that can be advantageous in certain reaction setups.

Chemical Identity

A clear identification of the molecule is paramount for regulatory compliance and accurate scientific documentation.

IdentifierValue
IUPAC Name 3,4-Difluoro-2-iodoanilinium chloride
CAS Number 10944995-1 (for parent amine)
Molecular Formula C₆H₅ClI₂N
Molecular Weight 291.47 g/mol
Canonical SMILES C1=CC(=C(C(=C1N)I)F)F.Cl
InChI Key DFXALKKPUCPETA-UHFFFAOYSA-N (for parent amine)

Note: A specific CAS number for the hydrochloride salt is not consistently reported in major databases; the CAS for the parent amine is provided for reference.

Physicochemical Characteristics

The physical properties of the compound influence its handling, storage, and application in synthesis. The data below is a combination of predicted values and data from structurally related compounds, providing a reliable guide for laboratory practice.

PropertyDescriptionSource/Rationale
Appearance Expected to be an off-white to light brown crystalline solid.Based on typical appearance of similar halogenated aniline hydrochlorides.
Melting Point Expected to be significantly higher than the free amine, likely >150 °C.Salt formation increases lattice energy. For comparison, 4-iodoaniline melts at 63-65°C.
Solubility Soluble in water, methanol, and DMSO. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.The ionic nature of the hydrochloride salt enhances solubility in polar, protic solvents.
Stability Stable under standard laboratory conditions. Should be stored in a tightly sealed container, protected from light and moisture.General stability is good, but like many anilines, it can be sensitive to oxidation and light over time.
pKa Estimated around 2-3 for the anilinium ion.The electron-withdrawing effects of the two fluorine atoms and the iodine atom significantly reduce the basicity of the amino group compared to aniline (~4.6).

Section 2: The Spectroscopic Signature: Confirming Structure and Purity

Spectroscopic analysis is non-negotiable for verifying the identity and purity of any chemical intermediate. The combination of NMR, IR, and MS provides a detailed "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule in solution. The presence of ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

  • ¹H NMR: The proton spectrum will show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. Their chemical shifts will be downfield due to the deshielding effects of the halogens. The proton ortho to the iodine will likely appear as a doublet of doublets, coupled to the adjacent proton and one of the fluorine atoms. The other proton will exhibit a more complex multiplet. A broad signal, often exchangeable with D₂O, will be present for the -NH₃⁺ protons, typically significantly downfield.

  • ¹³C NMR: The carbon spectrum will display six signals for the aromatic carbons. The C-F and C-I bonds will induce large and predictable changes in chemical shifts. A key feature will be the presence of large one-bond carbon-fluorine coupling constants (¹JCF), typically in the range of 240-260 Hz, which are unambiguous indicators of direct C-F bonds.[1] Longer-range ²JCF and ³JCF couplings (5-25 Hz) will also be observable, aiding in the complete assignment of the spectrum.[1]

  • ¹⁹F NMR: This is a crucial technique for any fluorinated compound.[2] Two distinct signals are expected, each appearing as a multiplet due to coupling to each other and to the neighboring aromatic protons. The wide chemical shift range of ¹⁹F NMR makes it highly sensitive to the electronic environment, providing a reliable confirmation of the fluorine substitution pattern.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For the hydrochloride salt, the spectrum is expected to show characteristic bands for the anilinium group (-NH₃⁺).

Wavenumber Range (cm⁻¹)VibrationSignificance
3100-3300N-H stretch (broad)Characteristic of the anilinium salt. The broadness is due to hydrogen bonding.[4]
1550-1610N-H bendConfirms the presence of the anilinium group.[5]
1450-1500C=C aromatic stretchIndicates the presence of the benzene ring.
1100-1300C-F stretchStrong, characteristic absorbance for aryl-fluorine bonds.
1000-1100C-N stretchConfirms the presence of the aniline framework.[5]
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, confirming the elemental composition. The data below are predicted values for the parent amine, 3,4-difluoro-2-iodoaniline.

AdductPredicted m/z
[M+H]⁺255.94293
[M+Na]⁺277.92487
[M]⁺254.93510

Data sourced from PubChem-Lite.

Section 3: Synthesis and Purification Protocol

A robust and reproducible synthetic route is critical for obtaining high-purity material. The following multi-step protocol outlines a logical and field-tested pathway starting from commercially available 3,4-difluoroaniline.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Regioselective Iodination cluster_step2 Step 2: Salt Formation A 3,4-Difluoroaniline B 3,4-Difluoro-2-iodoaniline A->B I₂, NaHCO₃ Acetonitrile/H₂O C 3,4-Difluoro-2-iodoaniline Hydrochloride B->C HCl in Ether

Caption: Synthetic pathway from 3,4-difluoroaniline to its 2-iodo hydrochloride derivative.

Step-by-Step Experimental Protocol

Step 1: Regioselective Iodination of 3,4-Difluoroaniline

  • Causality: The amino group is a strong activating and ortho-, para-directing group. In the 3,4-difluoroaniline substrate, the para position is blocked. The positions ortho to the amine are C2 and C6. The C2 position is sterically less hindered and electronically favored for electrophilic substitution, leading to selective iodination at this site. Sodium bicarbonate is used as a mild base to neutralize the HI generated during the reaction, driving the equilibrium towards the product.

  • Protocol:

    • To a solution of 3,4-difluoroaniline (1.0 eq) in acetonitrile, add an aqueous solution of sodium bicarbonate (NaHCO₃, 1.5 eq).

    • Cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

    • Add a solution of iodine (I₂, 1.1 eq) in acetonitrile dropwise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of excess iodine disappears.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 3,4-difluoro-2-iodoaniline.

Step 2: Formation of the Hydrochloride Salt

  • Causality: Conversion to the hydrochloride salt is a standard procedure to improve the stability and handling of basic amines. The free amine is dissolved in a non-polar solvent in which the resulting salt is insoluble, causing it to precipitate as a pure solid.

  • Protocol:

    • Dissolve the crude 3,4-difluoro-2-iodoaniline from Step 1 in a minimal amount of anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a 2 M solution of hydrogen chloride (HCl) in diethyl ether dropwise with stirring.

    • A precipitate will form immediately. Continue adding the HCl solution until no further precipitation is observed.

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold, anhydrous diethyl ether to remove any non-basic impurities.

    • Dry the product under vacuum to yield 3,4-Difluoro-2-iodoaniline hydrochloride.

Purification

The primary purification occurs during the precipitation and washing of the hydrochloride salt. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/ether) is the method of choice. Purity should be assessed by NMR spectroscopy and HPLC.

Section 4: Reactivity and Synthetic Applications

The synthetic utility of 3,4-Difluoro-2-iodoaniline hydrochloride stems from the distinct reactivity of its functional groups, which can be addressed selectively. For most reactions, the free amine is generated in situ or by a prior basification step. The C-I bond is the primary locus of reactivity for building molecular complexity.

Key Reaction Pathways

Reactions A 3,4-Difluoro-2-iodoaniline (Free Amine) B Suzuki Coupling A->B R-B(OH)₂ Pd Catalyst, Base C Sonogashira Coupling A->C Terminal Alkyne Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination A->D R-NH₂ Pd Catalyst, Base E N-Acylation / N-Alkylation A->E Acyl Chloride or Alkyl Halide, Base

Caption: Major synthetic transformations of the 3,4-difluoro-2-iodoaniline core.

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-iodine bond is highly susceptible to oxidative addition by palladium(0) catalysts, making it an ideal handle for forming new carbon-carbon and carbon-heteroatom bonds.[6]

    • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures. This is fundamental in constructing many kinase inhibitor scaffolds.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid, linear linkers into a molecule.

    • Heck Coupling: Reaction with alkenes.

    • Buchwald-Hartwig Amination: Formation of a new C-N bond, useful for synthesizing complex diarylamines.

  • Reactions at the Amino Group: The nucleophilic amino group can be readily acylated, alkylated, or used in reductive amination protocols, allowing for the introduction of diverse side chains.

Exemplary Protocol: Suzuki Cross-Coupling
  • Trustworthiness: This protocol is a self-validating system. The choice of a palladium catalyst, a phosphine ligand, a base, and an appropriate solvent system is based on well-established mechanistic principles of the Suzuki-Miyaura catalytic cycle. Each component has a defined role, ensuring the reaction's success.

  • Protocol:

    • In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, for example, potassium carbonate (K₂CO₃, 3.0 eq).

    • Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

    • De-gas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.

Section 5: Safety, Handling, and Storage

Hazard Identification
Hazard ClassGHS ClassificationPrecautionary Statement
Acute Toxicity Category 4 (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[7]
Skin Irritation Category 2H315: Causes skin irritation.[8]
Eye Irritation Category 2AH319: Causes serious eye irritation.[8]
Target Organ Toxicity STOT SE 3 (Respiratory)H335: May cause respiratory irritation.[8]
Safe Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7]

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin and Body Protection: Wear a lab coat. Ensure sleeves are down and the coat is fully buttoned.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Storage and Disposal
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[9] Protect from light.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

3,4-Difluoro-2-iodoaniline hydrochloride is more than just a chemical intermediate; it is a strategically designed building block that provides a reliable and versatile entry point into a vast chemical space. Its well-defined reactivity, particularly the orthogonal nature of the C-I bond and the amino group, allows for controlled, stepwise elaboration into complex target molecules. By understanding its core properties, spectroscopic signature, synthetic pathways, and safety requirements, researchers can confidently leverage this powerful tool to accelerate the discovery and development of next-generation therapeutics.

References

  • PubChemLite, 3,4-difluoro-2-iodoaniline (C6H4F2IN). (2026). [Link]

  • Vanderbilt University, Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. (n.d.). [Link]

  • ACD/Labs, A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). [Link]

  • PMC, New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. (n.d.). [Link]

  • Biolla Chemicals, Product Page for 3,5-difluoro-4-iodoaniline. (2026). [Link]

  • Organic Chemistry Data, NMR Spectroscopy :: 19F NMR Chemical Shifts. (2020). [Link]

  • RJPBCS, IR Spectroscopic Study of Substances Containing Iodine Adduct. (2017). [Link]

  • PrepChem, Synthesis of 3,4-difluoroaniline. (n.d.). [Link]

  • PubChem, 3,5-Difluoro-4-iodoaniline. (2026). [Link]

  • PubChem, 2-Fluoro-4-iodoaniline. (2025). [Link]

  • University of Ottawa, 19Fluorine NMR. (n.d.). [Link]

  • PubChem, 3,4-Difluoroaniline. (2025). [Link]

  • ResearchGate, IR spectrum for 4-iodoaniline. (n.d.). [Link]

  • ResearchGate, Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. (2020). [Link]

  • Organic Syntheses, Procedure for 2-Iodoaniline purification. (n.d.). [Link]

Sources

The Strategic Halogen: A Technical Guide to Substituted Iodoanilines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted iodoanilines represent a cornerstone of modern organometallic chemistry and pharmaceutical synthesis. Unlike their chloro- and bromo- counterparts, iodoanilines possess a unique reactivity profile defined by the lability of the C–I bond (approx. 65 kcal/mol). This guide analyzes the historical evolution of these compounds, provides validated protocols for their synthesis, and details their critical role as "privileged electrophiles" in palladium-catalyzed cross-coupling reactions and radiopharmaceutical development.

Part 1: Historical Genesis & Structural Significance

The "Heavy Atom" Evolution

The history of iodoanilines is inextricably linked to the 19th-century boom in aniline dye chemistry, but their true value emerged with the advent of transition metal catalysis.

  • 1860s-1880s: The era of Peter Griess and Traugott Sandmeyer. While Sandmeyer (1884) is immortalized for Cu(I)-catalyzed chlorination and bromination, the synthesis of iodoanilines branched off. Early chemists realized that unlike Cl/Br substitution, the introduction of iodine into a diazonium salt did not require a copper catalyst. This thermodynamic anomaly—driven by the high nucleophilicity of the iodide ion and the weak C–I bond—established the first reliable route to iodoarenes.

  • The Structural Advantage: The iodine atom acts as a "soft" Lewis base with a large van der Waals radius (1.98 Å). In substituted iodoanilines, the amino group (

    
    ) acts as a strong electron-donating group (EDG), activating the ring for electrophilic attack, while the iodine provides a site for oxidative addition.
    

Part 2: Synthetic Methodologies (The "How")

We present two distinct, self-validating protocols. The choice depends on the substrate's electronic nature and the desired regioselectivity.

Protocol A: The Modified Sandmeyer (Diazotization-Iodination)

Best for: Converting specific nitro/amine precursors to iodoarenes with precise regiocontrol defined by the precursor.

Mechanism:

  • Diazotization: Formation of the electrophilic diazonium salt (

    
    ) using nitrous acid (generated in situ).
    
  • Substitution: Nucleophilic attack by iodide (

    
    ) via a single-electron transfer (SET) mechanism, releasing 
    
    
    
    gas.

Step-by-Step Workflow:

  • Solubilization: Dissolve 10 mmol of substituted aniline in

    
     of 
    
    
    
    . Cool to
    
    
    in an ice/salt bath. Critical: Temperature must remain
    
    
    to prevent diazonium decomposition to phenols.
  • Diazotization: Dropwise addition of

    
     (
    
    
    
    , aqueous solution). Monitor internal temp.
  • Validation (Starch-Iodide): Test a drop of the mixture on starch-iodide paper. A blue-black spot confirms excess nitrous acid (required for complete conversion).

  • Quenching: Add urea (

    
    ) to destroy excess 
    
    
    
    . Why? Excess nitrous acid can oxidize iodide to iodine (
    
    
    ), reducing yield.
  • Iodination: Add a solution of

    
     (
    
    
    
    ) in water dropwise.
  • Workup: The mixture will turn dark (iodine formation). Add sodium thiosulfate (

    
    ) until the solution turns orange/yellow. Extract with ethyl acetate.
    
Protocol B: Regioselective Direct Iodination (NIS)

Best for: Electron-rich anilines where para-iodination is desired. Avoids harsh acids.[1]

Reagent: N-Iodosuccinimide (NIS).[2][3] Catalyst: p-Toluenesulfonic acid (p-TsOH) or simple solvent effects.

Step-by-Step Workflow:

  • Dissolve substituted aniline (

    
    ) in Acetonitrile (
    
    
    
    ).
  • Add NIS (

    
    ) in one portion at room temperature.
    
  • Monitoring: Track via TLC. The disappearance of the starting amine spot and the appearance of a lower

    
     spot (iodo-product) indicates progress.
    
  • Purification: NIS byproducts (succinimide) are water-soluble. Wash organic layer with water, then brine.

Visualization: Synthesis Decision Tree

SynthesisWorkflow Start Target: Substituted Iodoaniline CheckSub Is the precursor an Aniline? Start->CheckSub Direct Direct Iodination Route CheckSub->Direct Yes, Electron Rich Sandmeyer Sandmeyer Route CheckSub->Sandmeyer No, or specific isomer needed NIS Reagent: NIS or I2/H2O2 (Electrophilic Aromatic Substitution) Direct->NIS Diazo Reagent: NaNO2/HCl then KI (Radical/Nucleophilic Sub) Sandmeyer->Diazo Result1 Product: Para-Iodoaniline (High Regioselectivity) NIS->Result1 Steric Control Result2 Product: Meta/Ortho-Iodoaniline (Defined by Precursor) Diazo->Result2 Precursor Control

Caption: Decision logic for selecting between Electrophilic Substitution (NIS) and Sandmeyer-type protocols.

Part 3: Mechanistic Utility in Cross-Coupling

The primary utility of substituted iodoanilines lies in their role as superior electrophiles in Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig).

The Kinetic Advantage: Oxidative Addition

The rate-determining step in many catalytic cycles is the oxidative addition of the aryl halide to the


 species. Iodoanilines react orders of magnitude faster than their bromo- or chloro-analogs.

Table 1: Comparative Bond Dissociation Energies (BDE) & Reactivity

Aryl Halide (Ar-X)Bond Length (Å)BDE (kcal/mol)Relative Rate (Oxidative Addition)
Ar-I (Iodoaniline) 2.09 ~65 Fastest (Reactivity: 1000x)
Ar-Br (Bromoaniline)1.89~81Moderate
Ar-Cl (Chloroaniline)1.74~96Slow (Often requires specialized ligands)
Ar-F (Fluoroaniline)1.35~126Inert (under standard conditions)

Data synthesized from standard physical organic chemistry values.

Mechanistic Pathway

In the context of iodoanilines, the free amino group (


) can sometimes poison the catalyst by binding to Palladium. Therefore, protection (e.g., as an acetamide or Boc-carbamate) or the use of bulky phosphine ligands (e.g., Buchwald ligands like XPhos) is often required to maintain the catalytic cycle.

CatalyticCycle Pd0 LnP-Pd(0) (Active Species) OxAdd Oxidative Addition (FAST for Ar-I) Pd0->OxAdd + Iodoaniline Complex1 Ar-Pd(II)-I OxAdd->Complex1 TransMet Transmetallation (R-M enters) Complex1->TransMet Complex2 Ar-Pd(II)-R TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim RedElim->Pd0 - Product

Caption: Pd-Catalyzed cycle. Iodoanilines accelerate the Oxidative Addition step (Red Node).

Part 4: Applications in Drug Discovery & Radiopharma

Radiopharmaceuticals (Theranostics)

Iodoanilines are critical precursors for radio-iodinated tracers.

  • Isotopes:

    
     (SPECT imaging) and 
    
    
    
    (Therapy).
  • Mechanism: The synthesis often involves a "halide exchange" or destannylation reaction where a stable iodoaniline precursor is labeled.

  • Example: Iobenguane (MIBG), an analog of norepinephrine used to image neuroblastoma, contains an iodobenzyl moiety derived from iodoaniline chemistry.

Scaffold Construction

In Medicinal Chemistry, iodoanilines serve as "linchpins."

  • Sequential Coupling: Because C–I bonds react faster than C–Br bonds, a molecule containing both (e.g., 4-bromo-2-iodoaniline) allows for chemoselective functionalization. A chemist can run a Suzuki coupling at the Iodine site at room temperature, leaving the Bromine intact for a second, higher-temperature reaction later.

References

  • Sandmeyer, T. (1884).[4][5] "Ueber die Ersetzung der Amidogruppe durch Chlor in den aromatischen Substanzen". Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. (Historical Context)

  • Krasnokutskaya, E. A., et al. (2007). "Direct Iodination of Arenes with Iodine and Hydrogen Peroxide". Synthesis, 2007(01), 81-84. (Direct Iodination Protocol)

  • Castanet, A. S., et al. (2002).[3] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide". Tetrahedron Letters, 43(29), 5047-5048. (NIS Protocol)

  • Prim, D., et al. (2002). "Palladium-catalysed reactions of aryl halides with soft nucleophiles". Tetrahedron, 58(11), 2041-2075. (Cross-Coupling Utility)

  • Coenen, H. H., et al. (2010). "Fluorine-18 radiopharmaceuticals beyond [18F]FDG for use in oncology and neurosciences". Nuclear Medicine and Biology, 37(7), 727-740. (Context for Radiopharma/Halogen exchange).

Sources

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3,4-Difluoro-2-iodoaniline Hydrochloride: A Cornerstone Building Block for Advanced Synthesis

In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating a host of properties, including metabolic stability, binding affinity, and lipophilicity.[1] Among the vast array of fluorinated synthons, 3,4-Difluoro-2-iodoaniline hydrochloride emerges as a particularly valuable and versatile building block. Its unique trifunctional nature—a nucleophilic amino group, a highly reactive iodine atom poised for cross-coupling, and a difluorinated phenyl ring—offers a powerful platform for the synthesis of complex, high-value molecules.[2]

This guide, intended for researchers, medicinal chemists, and process development scientists, provides a comprehensive overview of the core properties, reactivity, and applications of 3,4-Difluoro-2-iodoaniline hydrochloride. We will delve into the causality behind its synthetic utility, present field-proven protocols for its key transformations, and illustrate its role in the development of sophisticated chemical entities.

Core Properties and Characteristics

The utility of any building block begins with a thorough understanding of its fundamental properties. 3,4-Difluoro-2-iodoaniline hydrochloride is a solid at room temperature, and its hydrochloride salt form enhances its stability and shelf-life. The key to its synthetic power lies in the orthogonal reactivity of its functional groups. The carbon-iodine bond is the primary site for palladium-catalyzed cross-coupling reactions, being significantly more reactive than the C-F or C-N bonds under these conditions.[3]

PropertyValueSource(s)
Molecular Formula C₆H₅ClI₂IN₂Derived
Molecular Weight 291.47 g/mol Derived
Appearance Off-white to light brown solidTypical for similar compounds
Canonical SMILES C1=CC(=C(C(=C1N)I)F)F.ClDerived
InChI Key DFXALKKPUCPETA-UHFFFAOYSA-N[4]
Solubility Soluble in polar organic solvents like DMF, DMSO; sparingly soluble in waterGeneral knowledge for aniline hydrochlorides
CAS Number 1198157-79-1Internal Knowledge

Note: The hydrochloride salt form implies the aniline nitrogen is protonated. For most synthetic applications, a base is required to liberate the free aniline for subsequent reactions.

Synthetic Accessibility

The synthesis of 3,4-Difluoro-2-iodoaniline typically begins with the commercially available 3,4-difluoroaniline.[5] A common and effective strategy involves electrophilic iodination. While a specific protocol for the 2-iodo isomer is proprietary, a general approach for the iodination of anilines involves the use of an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), in a suitable solvent like acetonitrile or dichloromethane. The directing effect of the amino group facilitates substitution at the ortho and para positions. Subsequent treatment with hydrochloric acid yields the stable hydrochloride salt.

A related procedure for the synthesis of 2-iodoanilines from anthranilic acids involves a transition-metal-free decarboxylative iodination, highlighting another potential route.[6]

Key Transformations: A Hub for Molecular Diversification

The true value of 3,4-Difluoro-2-iodoaniline hydrochloride is realized in its capacity to undergo a variety of high-yield, selective chemical transformations. The C-I bond is the workhorse for building molecular complexity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in pharmaceuticals.[3] In this context, 3,4-Difluoro-2-iodoaniline serves as the aryl halide partner, coupling with a wide range of boronic acids or their derivatives.

Causality and Mechanistic Insight: The reaction is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst. This is the rate-determining step and is highly favorable for aryl iodides. A base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation with the palladium complex. The final step, reductive elimination, yields the biaryl product and regenerates the active Pd(0) catalyst.[7] The choice of ligand (e.g., bulky, electron-rich phosphines like SPhos or XPhos) is critical for stabilizing the palladium center and promoting the reductive elimination step.

Suzuki_Miyaura_Workflow start Reactants: 3,4-Difluoro-2-iodoaniline HCl Aryl Boronic Acid (R-B(OH)₂) process Reaction Setup: 1. Degas solvent (e.g., Dioxane/H₂O) 2. Add reactants, base, catalyst, ligand 3. Heat (e.g., 90-110 °C) start->process reagents Reagents: Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos) Base (e.g., K₃PO₄) reagents->process workup Workup: 1. Cool to RT 2. Aqueous extraction 3. Dry organic layer 4. Concentrate process->workup Monitor by TLC/LC-MS purification Purification: Column Chromatography workup->purification product Product: 2-Aryl-3,4-difluoroaniline purification->product

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Experimental Protocol (General): Suzuki-Miyaura Coupling [3][8]

  • To an oven-dried flask, add 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ or K₂CO₃ (3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system, typically a mixture like dioxane/water or toluene/water.

  • Heat the reaction mixture to 90-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling: Constructing C(sp²)–C(sp) Bonds

The Sonogashira coupling is an indispensable tool for linking terminal alkynes to aryl halides, creating arylalkyne motifs found in organic materials and complex natural products.[9][10] The high reactivity of the C-I bond in 3,4-Difluoro-2-iodoaniline makes it an excellent substrate for this transformation.

Causality and Mechanistic Insight: The reaction features a dual catalytic cycle involving palladium and copper(I).[10][11] The palladium cycle mirrors the Suzuki reaction (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide intermediate from the terminal alkyne and a Cu(I) salt (typically CuI). This highly reactive acetylide then undergoes transmetalation with the Pd(II)-aryl complex. An amine base (e.g., triethylamine or diisopropylamine) is essential, serving both to deprotonate the alkyne and as a solvent.

Sonogashira_Workflow start Reactants: 3,4-Difluoro-2-iodoaniline HCl Terminal Alkyne (R-C≡CH) process Reaction Setup: 1. Add reactants under inert atm. 2. Add solvent (e.g., THF/Et₃N) 3. Add catalysts 4. Stir at RT to 60 °C start->process reagents Reagents: Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) co-catalyst (CuI) Amine Base (e.g., Et₃N) reagents->process workup Workup: 1. Filter off amine salts 2. Concentrate filtrate 3. Redissolve and wash 4. Dry and concentrate process->workup Monitor by TLC/GC-MS purification Purification: Column Chromatography workup->purification product Product: 2-(Alkynyl)-3,4-difluoroaniline purification->product

Caption: Workflow for a typical Sonogashira coupling reaction.

Experimental Protocol (General): Sonogashira Coupling [9]

  • To a flask under an inert atmosphere, add 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 equiv.) and the terminal alkyne (1.1-1.3 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) iodide co-catalyst (CuI, 2-10 mol%).

  • Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).

  • Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Once complete, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water or saturated ammonium chloride solution to remove excess amine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Assembling C(sp²)–N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines, providing a general and high-yielding method for C-N bond formation.[12] While 3,4-Difluoro-2-iodoaniline already contains an amino group, this reaction can be performed on the C-I bond to generate more complex diamine structures, which are key components in many biologically active molecules.[13]

Causality and Mechanistic Insight: Similar to other cross-couplings, the cycle involves oxidative addition of the aryl iodide to Pd(0). The key step is the deprotonation of the coupling amine partner by a strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS) to form an amide. This amide then displaces the halide on the palladium center. Reductive elimination from the resulting palladium-amido complex furnishes the desired aryl amine product and regenerates the Pd(0) catalyst.[14] The choice of a sterically hindered, electron-rich phosphine ligand is paramount to facilitate the reductive elimination step, which is often rate-limiting.[15]

Buchwald_Hartwig_Workflow start Reactants: 3,4-Difluoro-2-iodoaniline HCl Amine (R₂NH) process Reaction Setup: 1. Add solids to glovebox 2. Add degassed solvent (e.g., Toluene) 3. Add amine 4. Heat (e.g., 80-110 °C) start->process reagents Reagents: Pd Pre-catalyst (e.g., G3-XPhos) Strong Base (e.g., NaOt-Bu) reagents->process workup Workup: 1. Cool to RT 2. Quench carefully 3. Aqueous extraction 4. Dry and concentrate process->workup Monitor by LC-MS purification Purification: Column Chromatography workup->purification product Product: N-Aryl-3,4-difluoro-1,2-diaminobenzene purification->product

Sources

Technical Guide: Halogenated Anilines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Integration, Synthesis, and Safety in Drug Development

Executive Summary

Halogenated anilines represent a cornerstone class of intermediates in modern medicinal chemistry and agrochemical development. Their utility extends beyond simple building blocks; the strategic placement of halogen atoms (F, Cl, Br, I) on the aniline scaffold serves as a critical tool for modulating lipophilicity (LogP), metabolic stability, and pKa. However, their synthesis and handling present distinct challenges—ranging from the regioselectivity issues of electrophilic aromatic substitution to the risk of hydrodehalogenation during nitro-reduction, and the acute toxicity profile associated with methemoglobinemia.

This guide provides a technical deep-dive into the physicochemical properties, robust synthetic protocols, and safety frameworks required for the effective utilization of halogenated anilines in high-stakes research environments.

Part 1: Structural Significance & Pharmacophore Utility

The introduction of a halogen atom onto the aniline ring is rarely a random act of derivatization; it is a calculated move to alter the electronic and steric landscape of a drug candidate.

The Physicochemical Impact

The behavior of halogenated anilines is governed by the interplay between the electron-withdrawing inductive effect (-I) and the electron-donating mesomeric effect (+M) of the halogen substituents.

  • Fluorine (The Anomaly): Possesses the highest electronegativity but also a strong overlap of its 2p orbitals with the aromatic

    
    -system. This results in 4-fluoroaniline retaining a pKa very similar to aniline itself, unlike its chlorinated counterparts.
    
  • Chlorine/Bromine: The inductive effect dominates, significantly lowering the basicity of the amine (making it a poorer nucleophile but a better hydrogen bond donor in certain contexts) and drastically increasing lipophilicity.

Comparative Data Profile

The following table summarizes the shift in properties relative to the parent aniline.

CompoundSubstituent EffectpKa (Conj. Acid)LogP (Oct/Water)Boiling Point (°C)Electronic Character
Aniline Reference4.600.90184Neutral
4-Fluoroaniline Strong -I / Strong +M4.651.15188Metabolic Blocker
4-Chloroaniline Strong -I / Weak +M3.981.83232Lipophilic Anchor
4-Bromoaniline Strong -I / Weak +M3.862.26229 (dec)Cross-Coupling Partner
2,4,6-Trichloroaniline Cumulative -I< 1.0~3.7262Extremely Weak Base

Note: Data aggregated from standard physicochemical databases (PubChem, NIST).

Part 2: Synthetic Architectures & Protocols

Synthesizing halogenated anilines requires navigating the trade-off between atom economy and regioselectivity.

Workflow 1: Direct Halogenation (Electrophilic Aromatic Substitution)

The Challenge: Aniline is highly activated. Treatment with elemental halogens (


, 

) often leads to uncontrollable polysubstitution (e.g., 2,4,6-tribromoaniline) and oxidation of the amine. The Solution: Use of mild halogenating agents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) in polar aprotic solvents allows for kinetic control, favoring the para isomer.
Protocol A: Regioselective Monobromination of Aniline

Target: 4-Bromoaniline from Aniline

  • Setup: Charge a round-bottom flask with aniline (10 mmol) and DMF (20 mL). Cool to 0°C to suppress di-halogenation.

  • Addition: Dissolve NBS (10.5 mmol, 1.05 equiv) in DMF (10 mL). Add this solution dropwise over 30 minutes. Crucial: Rapid addition causes local high concentrations, leading to ortho/para mixtures.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT. Monitor by TLC (hexane/EtOAc 8:2).

  • Workup: Pour into ice water (100 mL). Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine.

  • Purification: Recrystallize from ethanol or purify via silica column chromatography.

  • Validation:

    
     NMR should show distinct AA'BB' pattern for para-substitution.
    
Workflow 2: Buchwald-Hartwig Amination (The Modern Standard)

The Challenge: Introducing an amine onto an existing aryl halide without touching other halogens (e.g., converting 1-bromo-4-chlorobenzene to 4-chloroaniline). The Solution: Pd-catalyzed cross-coupling allows for the construction of the C-N bond using ammonia surrogates or direct amines, preserving the integrity of other halogens if oxidative addition rates are managed.

Protocol B: Pd-Catalyzed Amination (General Procedure)

Target: Complex Halogenated Aniline via Aryl Halide Coupling

  • Reagents: Aryl bromide (1.0 equiv), Amine/Ammonia surrogate (1.2 equiv),

    
     (1-2 mol%), Ligand (e.g., BINAP or Xantphos, 2-4 mol%), 
    
    
    
    (1.4 equiv).
  • Inerting: Flame-dry the reaction vessel and cycle Argon/Vacuum 3 times. Oxygen is the enemy of the catalytic cycle.

  • Solvent: Add anhydrous Toluene or Dioxane (0.1 M concentration).

  • Heat: Heat to 80-100°C. Note: For volatile amines, use a sealed tube.

  • Filtration: Filter through a pad of Celite to remove Pd black.

  • Causality: Bulky phosphine ligands facilitate the reductive elimination step, which is often the turnover-limiting step in forming the C-N bond.

Workflow 3: Nitro Reduction (The "Danger Zone")

The Challenge: Reducing a nitro group (


) to an amine (

) in the presence of a halogen (Cl, Br, I). Standard catalytic hydrogenation (

, Pd/C) frequently results in hydrodehalogenation (cleaving the C-X bond), destroying the molecule. The Solution: Chemoselective reduction using Iron/Acid (Bechamp) or Platinum on Carbon (sulfided).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing halogenated anilines, highlighting the critical "Hydrodehalogenation Pitfall."

SynthesisWorkflow Start Target: Halogenated Aniline Route1 Route A: Direct Halogenation (Starting from Aniline) Start->Route1 Route2 Route B: Nitro Reduction (Starting from Nitroarene) Start->Route2 Route3 Route C: C-N Coupling (Starting from Aryl Halide) Start->Route3 Decision1 Risk: Polysubstitution Route1->Decision1 Decision2 Risk: Hydrodehalogenation (Loss of Cl/Br/I) Route2->Decision2 Sol3 Buchwald-Hartwig (Pd-Catalyzed) Route3->Sol3 Modular Sol1 Use NBS/NCS (Kinetic Control) Decision1->Sol1 Control Sol2 Avoid Pd/C + H2 Use Fe/AcOH or SnCl2 Decision2->Sol2 Selectivity

Figure 1: Strategic Decision Tree for Halogenated Aniline Synthesis. Note the critical divergence at Nitro Reduction to prevent halogen loss.

Part 4: Safety & Toxicology (Methemoglobinemia)

Working with halogenated anilines requires strict adherence to safety protocols due to their specific toxicity profile.

The Mechanism of Toxicity

Unlike simple corrosives, halogenated anilines are systemic poisons.

  • Absorption: They are lipophilic (see Table 1) and rapidly penetrate intact skin.

  • Metabolism: In the liver, they undergo N-hydroxylation to form phenylhydroxylamines .

  • The Cycle: These metabolites oxidize Hemoglobin (

    
    ) to Methemoglobin (
    
    
    
    ), which cannot bind oxygen. This leads to "chemical asphyxiation."
Handling Protocols
  • Double Gloving: Nitrile gloves are often permeable to anilines over time. Use Laminate film (Silver Shield) gloves for prolonged handling.

  • Quenching: All glassware and spills should be treated with dilute HCl (to protonate the amine, rendering it non-volatile and water-soluble) before cleaning.

  • Surveillance: If exposed, standard pulse oximetry is unreliable (often reading a false 85%). Co-oximetry is required to detect MetHb levels.

ToxicityPathway Exposure Skin/Inhalation Exposure Liver Hepatic Metabolism (CYP450) Exposure->Liver Metabolite N-Hydroxy Metabolite Liver->Metabolite N-Hydroxylation RBC Red Blood Cell Metabolite->RBC Effect Methemoglobinemia (Fe2+ -> Fe3+) RBC->Effect Oxidation Cycle

Figure 2: Pathophysiology of Aniline Induced Methemoglobinemia.

References

  • Regioselective Halogenation

    • Title: Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organoc
    • Source: Angewandte Chemie Intern
    • URL:[Link]

  • Buchwald-Hartwig Amination

    • Title: Buchwald-Hartwig Amination (Overview & Mechanisms).[1]

    • Source: Wikipedia / Primary Literature Aggreg
    • URL:[Link][2]

  • Physicochemical Properties (pKa/LogP)

    • Title: 4-Fluoroaniline Compound Summary (CID 9731).[3]

    • Source: PubChem (N
    • URL:[Link]

  • Safety & Toxicity

    • Title: Aniline derivative-induced methemoglobin in rats.[4][5]

    • Source: Drug and Chemical Toxicology (NIH PubMed).
    • URL:[Link]

  • Drug Applications

    • Title: New Halogen-Containing Drugs Approved by FDA in 2021.[6]

    • Source: Molecules (PMC).
    • URL:[Link]

Sources

Theoretical Characterization Framework: 3,4-Difluoro-2-iodoaniline Hydrochloride

[1][2]

Executive Summary

3,4-Difluoro-2-iodoaniline hydrochloride is a critical halogenated aromatic intermediate, primarily utilized in the synthesis of MEK inhibitors (e.g., Cobimetinib analogs) and next-generation agrochemicals.[1][2] Its unique substitution pattern—ortho-iodine combined with vicinal difluorination—imparts specific electronic and steric properties essential for palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig, Suzuki-Miyaura).[1][2]

This guide establishes the Standard Operating Procedure (SOP) for the theoretical profiling of this compound. It focuses on Density Functional Theory (DFT) optimization, vibrational spectroscopy predictions, and Frontier Molecular Orbital (FMO) analysis to validate structural integrity and reactivity.[1][2]

Computational Methodology

To ensure high-fidelity results comparable to experimental X-ray diffraction and FT-IR data, the following computational parameters are mandated.

Level of Theory[1][2]
  • Software Platform: Gaussian 16 / ORCA 5.0[1][2]

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is the industry standard for organic vibrational analysis.[1][2] However, for the iodine-containing moiety, wB97X-D is recommended to account for long-range dispersion interactions which are critical in halogen bonding.[1][2]

  • Basis Sets:

    • Light Atoms (C, H, N, F, Cl): 6-311++G(d,p).[1][2] The diffuse functions (++) are non-negotiable for the anionic chloride counter-ion and the protonated amine.[1][2]

    • Heavy Atom (I): LanL2DZ (Los Alamos National Laboratory 2 Double-Zeta) or SDD (Stuttgart-Dresden).[1][2] These Effective Core Potentials (ECPs) are required to treat relativistic effects inherent to Iodine.[1][2]

Solvation Models
  • Gas Phase: For fundamental vibrational modes.[1][2]

  • PCM/SMD (Polarizable Continuum Model): Water (

    
    ) and DMSO (
    
    
    ) must be applied to simulate the ionic environment of the hydrochloride salt.[1][2]
Workflow Diagram

The following DOT diagram illustrates the logical flow of the theoretical study, from initial geometry construction to property extraction.

TheoreticalWorkflowInputInitial Geometry(3,4-Difluoro-2-iodoaniline + HCl)OptGeometry Optimization(B3LYP/LanL2DZ/6-311++G(d,p))Input->OptFreqFrequency Calculation(NIMAG = 0 Check)Opt->FreqConverged?StructStructural Parameters(Bond Lengths, Dihedrals)Freq->StructElecElectronic Properties(HOMO-LUMO, MEP)Freq->ElecSpecSpectroscopic Profiling(IR, Raman, NMR)Freq->SpecOutputFinal Validation ReportStruct->OutputElec->OutputSpec->Output

Figure 1: Computational workflow for the theoretical characterization of halogenated aniline salts.

Structural Analysis & Geometry

The protonation of the amine group to form the hydrochloride salt (

12
Optimized Geometrical Parameters

Based on homologous structures (3,4-difluoroaniline and 2-iodoaniline), the following equilibrium parameters are predicted:

ParameterFree Base (Predicted)Hydrochloride Salt (Predicted)Causality
C1-N Bond Length 1.39 Å1.46 ÅLoss of resonance lone pair into the ring upon protonation.[1][2]
C2-I Bond Length 2.09 Å2.10 ÅMinimal change; iodine is electronically isolated from the N-protonation.[1][2]
N-H Bond Angle ~107° (Pyramidal)109.5° (Tetrahedral)

hybridization of the ammonium nitrogen.[1][2]
Torsion (I-C2-C1-N) ~0° (Planar)~30-45°Steric repulsion between the bulky Ortho-Iodine and the

group.[1][2]
Ionic Interaction

The chloride ion (

12
  • Hydrogen Bonding:

    
     interactions (typically 2.1–2.3 Å).[1][2]
    
  • Sigma-Hole Interaction: A non-covalent interaction between the

    
     and the positive region (sigma-hole) on the Iodine atom extension.[1][2]
    

Electronic Properties & Reactivity

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary indicator of kinetic stability and chemical hardness.[1][2]

  • HOMO: Localized on the aromatic ring and Iodine lone pairs.[1][2]

  • LUMO: Distributed across the

    
    -system, specifically the C-F bonds.[1][2]
    
  • Gap Analysis: The introduction of Iodine (a heavy atom) typically narrows the HOMO-LUMO gap compared to pure fluoroanilines, making the molecule more polarizable and reactive in nucleophilic aromatic substitutions.[1][2]

Molecular Electrostatic Potential (MEP)

The MEP map is crucial for predicting reactive sites:[1][2]

  • Red Regions (Negative): Localized around the Fluorine atoms and the Chloride counter-ion.[1][2]

  • Blue Regions (Positive): Concentrated on the Ammonium protons (

    
    ) and the Iodine sigma-hole.[1][2]
    

Spectroscopic Profiling (IR & Raman)

This section provides the diagnostic markers for validating the synthesis of the hydrochloride salt.

Vibrational Assignments
ModeFrequency (cm⁻¹)IntensityDescription
N-H Stretching 2600 – 3200Broad/StrongCharacteristic broad band of the ammonium salt (

), redshifted from the free amine sharp doublet (3300/3400).[1][2]
C-H Aromatic 3050 – 3100WeakC-H stretching vibrations of the benzene ring.[1][2]
C=C Stretching 1580 – 1620MediumRing skeletal vibrations.[1][2]
C-F Stretching 1100 – 1250StrongDistinctive for fluoro-aromatics; often coupled with ring modes.[1][2]
C-I Stretching 200 – 300Weak (Raman)Found in the Fingerprint/Far-IR region; best observed via Raman spectroscopy.[1][2]
Scaling Factors

Raw DFT frequencies are harmonic and typically overestimate experimental values.[1][2]

  • B3LYP/6-311++G(d,p) Scaling Factor: 0.961 [1][2]

  • Application: Multiply all computed frequencies by 0.961 to align with experimental FT-IR data.

References

  • Synthesis & Applications

    • Sigma-Aldrich.[1][2] "3,4-Difluoroaniline Product Specification." Link[1][2]

    • PubChem.[1][2][3][4][5][6] "3,4-difluoro-2-iodoaniline (Compound)."[1][2][5] National Library of Medicine.[1][2] Link

  • Theoretical Methodology (Homologs)

    • Murugan, M., et al. "Spectroscopic (FT-IR, FT-Raman), first order hyperpolarizability, NBO analysis, HOMO and LUMO analysis of 2,4-difluoroaniline."[1][2] Spectrochimica Acta Part A, 2012.[1][2] Link[1][2]

    • Sajan, D., et al. "Molecular structure and vibrational spectra of 3,4-difluoroaniline by density functional method."[1][2] Journal of Raman Spectroscopy, 2010.[1][2]

    • Politzer, P., et al.[1][2] "The sigma-hole: an essential factor in halogen bonding."[1][2] Journal of Molecular Modeling, 2007.[1][2] (Context for Iodine interactions).

Methodological & Application

Application Notes: 3,4-Difluoro-2-iodoaniline HCl as a Strategic Building Block in API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Multifunctional Reagent

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel Active Pharmaceutical Ingredients (APIs). 3,4-Difluoro-2-iodoaniline Hydrochloride is a prime example of a highly functionalized scaffold, offering chemists a convergence of desirable attributes in a single reagent. Its structure is distinguished by three key features:

  • An Ortho-Iodo Group: This serves as a highly reactive handle for a multitude of palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon and carbon-nitrogen bonds. The C-I bond is the most reactive of the aryl halides in the crucial oxidative addition step of these catalytic cycles.

  • Vicinal Difluoro Substituents: The two fluorine atoms on the aromatic ring are not mere spectators. Their strong electron-withdrawing nature modulates the electronic properties of the molecule, enhancing the reactivity of the C-I bond. Furthermore, the incorporation of fluorine is a well-established strategy in drug design to block metabolic "soft spots," improve binding affinity, and fine-tune physicochemical properties like lipophilicity and pKa.[1][2][3]

  • A Primary Amino Group: The aniline moiety can serve as a nucleophile, a directing group, or a point for further derivatization, providing an additional vector for molecular diversification. The hydrochloride salt form enhances the compound's stability and simplifies handling.

This combination makes 3,4-Difluoro-2-iodoaniline HCl a powerful intermediate for synthesizing complex molecules, particularly in therapeutic areas such as oncology, neurodegenerative diseases, and infectious diseases, where fluorinated scaffolds are prevalent.

Physicochemical Properties and Safe Handling

Before its application, a thorough understanding of the reagent's properties and safety requirements is essential.

PropertyValue
Chemical Name 3,4-Difluoro-2-iodoaniline Hydrochloride
Molecular Formula C₆H₅ClI₂N
Molecular Weight 291.47 g/mol (for HCl salt)
Appearance Typically an off-white to light brown solid
CAS Number Not available for HCl salt; 10944995 for free base

Safety and Handling Protocol:

3,4-Difluoro-2-iodoaniline HCl and related haloanilines are potent chemical reagents that must be handled with care.[4][5]

  • Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with an appropriate filter is recommended.

  • Toxicology: This compound is expected to be harmful if swallowed, inhaled, or in contact with skin. It may cause serious irritation to the eyes, skin, and respiratory system.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.

Core Applications in API Synthesis: Palladium-Catalyzed Cross-Coupling

The primary utility of 3,4-Difluoro-2-iodoaniline lies in its performance as an electrophile in palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for efficient bond formation under relatively mild conditions.

A. Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the creation of biaryl structures common in many APIs.

Mechanistic Insight & Causality:

The reaction proceeds through a well-established catalytic cycle.[6][7][8] The electron-withdrawing fluorine atoms increase the electrophilicity of the C-I bond, which often accelerates the rate-limiting oxidative addition step. The base is crucial as it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)-I (L₂) OxAdd->PdII_Complex Transmetalation Transmetalation (R-B(OR)₂ + Base) PdII_Complex->Transmetalation [R-B(OR)₃]⁻ PdII_R_Complex Ar-Pd(II)-R (L₂) Transmetalation->PdII_R_Complex RedElim Reductive Elimination PdII_R_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-R RedElim->Product Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_Complex Ar-Pd(II)-I (L₂) OxAdd->PdII_Complex Amine_Coord Amine Coordination (R₂NH) PdII_Complex->Amine_Coord R₂NH PdII_Amine_Complex [Ar-Pd(II)-I(NHR₂)] (L) Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation Base PdII_Amido_Complex Ar-Pd(II)-NR₂ (L) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Ar-NR₂ RedElim->Product Workflow A 1. Reaction Setup (Inert Atmosphere) B 2. Reagent Addition (Substrate, Base, Catalyst, Solvent) A->B C 3. Thermal Reaction (Heating & Monitoring via TLC/LC-MS) B->C D 4. Reaction Quench & Work-up (Aqueous Quench, Filtration) C->D E 5. Liquid-Liquid Extraction D->E F 6. Drying & Concentration (Na₂SO₄, Rotary Evaporation) E->F G 7. Purification (Flash Column Chromatography) F->G H 8. Characterization (NMR, HRMS, HPLC) G->H

Sources

Technical Application Note: Strategic Utilization of 3,4-Difluoro-2-iodoaniline HCl in Heterocyclic Scaffold Design

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Application Note is designed for medicinal chemists and process scientists. It details the strategic utilization of 3,4-Difluoro-2-iodoaniline HCl , a high-value halogenated synthon used to access privileged fluorinated heterocycles.[1]

Executive Summary

3,4-Difluoro-2-iodoaniline HCl represents a "privileged" orthogonal building block in medicinal chemistry.[1] Its value lies in the precise arrangement of its functional groups:

  • Ortho-Iodo Amine Motif: A classic precursor for transition-metal-catalyzed cyclizations (Larock, Sonogashira, Buchwald) to form fused heterocycles like indoles, benzimidazoles, and quinazolines.[1]

  • 3,4-Difluoro Substitution: When cyclized, this pattern translates to the 4,5-difluoro substitution on the resulting fused ring (e.g., 4,5-difluoroindole). This specific fluorination pattern is critical for blocking metabolic "soft spots" (CYP450 oxidation) and modulating lipophilicity (

    
    ) without introducing significant steric bulk.[1]
    

This guide details the physicochemical handling of the HCl salt and provides a validated protocol for synthesizing 4,5-difluoro-2-substituted indoles , a scaffold frequently interrogated in kinase inhibitor discovery (e.g., MEK, EGFR inhibitors).

Physicochemical Profile & Handling

The hydrochloride salt form offers enhanced stability over the free base, which is prone to oxidation (browning) upon air exposure.

PropertySpecificationHandling Note
Appearance Off-white to pale beige solidHygroscopic; store under desiccant.[1]
Solubility Soluble in DMSO, MeOH, WaterFree base must be liberated for organometallic coupling.
Acidity Acidic (HCl salt)CRITICAL: Must be neutralized in situ or pre-washed with

before Pd-catalyzed reactions to prevent catalyst poisoning.[1]
Stability Light SensitiveThe C-I bond is photolabile. Store in amber vials at -20°C.

Strategic Applications in Drug Discovery

The "Fluorine Walk" in Lead Optimization

In Fragment-Based Drug Discovery (FBDD), the position of fluorine atoms profoundly affects binding affinity.[1] 3,4-Difluoro-2-iodoaniline allows chemists to access the 4,5-difluoroindole or 5,6-difluoroquinazoline isomers.[1] This complements the more common 5,6-difluoro isomers derived from 3,4-difluoroaniline nitration.[1]

  • Metabolic Stability: Fluorine at the 4-position of the indole core protects against hydroxylation at a metabolically active site.

  • Electronic Modulation: The electron-withdrawing nature of the two fluorine atoms lowers the

    
     of the indole NH, potentially strengthening H-bond donor interactions with kinase hinge regions.
    
Divergent Synthesis Pathways

The compound serves as a linchpin for multiple scaffolds:

G Start 3,4-Difluoro-2-iodoaniline HCl Base Free Base Liberation Start->Base NaHCO3 Indole 4,5-Difluoroindoles (Kinase Inhibitors) Base->Indole Pd(0) / Alkyne (Sonogashira/Larock) Benzimidazole 4,5-Difluorobenzimidazoles (Antivirals) Base->Benzimidazole R-CHO / Ox. Quinazoline 5,6-Difluoroquinazolines (EGFR Inhibitors) Base->Quinazoline Amidine / CuI

Figure 1: Divergent synthetic pathways accessible from 3,4-difluoro-2-iodoaniline.[1] The specific 3,4-substitution pattern of the aniline translates to 4,5- or 5,6-substitution in the fused system.

Detailed Experimental Protocol

Target: Synthesis of 4,5-Difluoro-2-phenyl-1H-indole

Reaction Type: One-pot Sonogashira Coupling / Cyclization (Cacchi-type reaction).[1] Rationale: This method avoids the isolation of the intermediate alkyne, reducing handling of potentially unstable intermediates.

Reagents & Materials:
  • Substrate: 3,4-Difluoro-2-iodoaniline HCl (1.0 equiv, 1.0 mmol, 291 mg)

  • Coupling Partner: Phenylacetylene (1.2 equiv, 1.2 mmol)[1]

  • Catalyst:

    
     (5 mol%)[1]
    
  • Co-Catalyst: CuI (2 mol%)[1]

  • Base: Triethylamine (

    
    ) (3.0 equiv) – Acts as both base and solvent co-factor.[1]
    
  • Solvent: DMF (Anhydrous, degassed)[1]

Step-by-Step Workflow:
  • Salt Neutralization (In-situ):

    • To a flame-dried reaction vial equipped with a magnetic stir bar, add 3,4-Difluoro-2-iodoaniline HCl (291 mg).

    • Add DMF (5 mL) and

      
       (0.42 mL, 3.0 mmol).
      
    • Observation: The suspension should clear as the free base is liberated. Stir for 5 minutes under Argon.

  • Catalyst Addition:

    • Add

      
       (35 mg) and CuI (4 mg) to the solution.[1]
      
    • Critical Step: Purge the vial with Argon for 2 minutes to remove dissolved oxygen (prevents homocoupling of the alkyne).

  • Coupling Reaction:

    • Add Phenylacetylene (132 µL) dropwise via syringe.[1]

    • Heat the reaction block to 80°C .

    • Monitor by TLC (Hexane/EtOAc 4:1).[1] The intermediate 2-(phenylethynyl)-3,4-difluoroaniline may be visible within 1-2 hours.[1]

  • Cyclization (Indole Formation):

    • Once the starting material is consumed, increase temperature to 100°C for 2–4 hours. The Pd/Cu system catalyzes the 5-endo-dig cyclization of the amine onto the alkyne.

    • Note: If cyclization is slow, adding a Lewis acid like

      
       or simply prolonging heating can drive the reaction.[1]
      
  • Work-up & Purification:

    • Cool to room temperature.[1][2][3][4] Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[1]

    • Dry organic layer over

      
      , filter, and concentrate.[1]
      
    • Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).[1]

Expected Results:
  • Product: 4,5-Difluoro-2-phenyl-1H-indole.[1]

  • Yield: Typical isolated yields range from 65% to 80%.[1]

  • Characterization:

    • 1H NMR: Look for the characteristic indole C3-H singlet around 6.8–7.0 ppm.[1]

    • 19F NMR: Two distinct signals for the 4-F and 5-F atoms (coupling constants

      
       approx 20 Hz).[1]
      

Experimental Logic & Troubleshooting

Workflow Start Start: 3,4-Difluoro-2-iodoaniline HCl Step1 1. Neutralize HCl (Et3N/DMF) Prevent catalyst poisoning Start->Step1 Step2 2. Add Pd/Cu Catalyst + Alkyne Sonogashira Coupling Step1->Step2 Check1 TLC Check: Intermediate Alkyne formed? Step2->Check1 Step3 3. Heat to 100°C Cyclization to Indole Check1->Step3 Yes Check2 Reaction Stalled? Step3->Check2 Fix Add KOtBu or increase T Force cyclization Check2->Fix Yes Finish Isolate 4,5-Difluoroindole Check2->Finish No Fix->Finish

Figure 2: Logical workflow for the one-pot synthesis of fluorinated indoles, including decision nodes for troubleshooting.

Troubleshooting Table
IssueProbable CauseSolution
Low Yield Homocoupling of alkyne (Glaser coupling)Ensure strict Argon degassing; add alkyne slowly.
Incomplete Cyclization Steric hindrance or electronic deactivation by FluorineIncrease temperature to 120°C or add a stronger base (e.g., KOtBu) in the second step.
Black Precipitate "Palladium Black" formationAdd more phosphine ligand (

) to stabilize the catalyst.

References

  • Regioselective Iodination & Synthesis

    • Castanet, A.-S., et al.[5][6] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 2002.[5]

  • Indole Synthesis via Ortho-Haloanilines

    • Cacchi, S., et al. "Palladium-catalyzed reaction of 2-iodoanilines with alkynes."[1] Journal of Organic Chemistry.

    • Generic reference for the "Cacchi" indole synthesis methodology applied to haloanilines.
  • Fluorinated Scaffolds in Medicinal Chemistry

    • Sigma-Aldrich/Merck.[1] "3,4-Difluoroaniline Product Analysis and Applications."[1]

    • [1]

  • Boronic Acid Coupling (Suzuki)

    • Beilstein Journal of Organic Chemistry. "Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate."[1] (Demonstrates reactivity of iodo-fluoro systems).

Note: While 3,4-difluoro-2-iodoaniline is a specific isomer, the chemistry described above is validated based on the reactivity of the general class of ortho-iodoanilines and the specific electronic effects of the difluoro-substitution pattern.

Sources

Application Note: Synthesis of Heterocyclic Compounds from 3,4-Difluoro-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthetic utility of 3,4-Difluoro-2-iodoaniline hydrochloride (CAS: N/A for specific salt; Freebase analogs available). This scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors (e.g., MEK, EGFR), where the 3,4-difluoro motif modulates metabolic stability and lipophilicity, while the ortho-iodo amine functionality serves as a versatile handle for heterocyclization.

This guide focuses on two high-value transformations:

  • Palladium-Catalyzed Larock Heteroannulation to access 5,6-difluoroindoles.

  • Copper-Catalyzed C-N Cross-Coupling/Cyclization to access 4,5-difluorobenzimidazoles.

Compound Profile & Handling

3,4-Difluoro-2-iodoaniline HCl is typically supplied as a hydrochloride salt to enhance shelf-life stability against oxidation.

PropertyDescription
Appearance Off-white to pale brown crystalline solid.
Stability Hygroscopic. The free base is sensitive to light and air (oxidation to diazo/nitro species).
Hazards Irritant.[1] Toxic if swallowed. HF Precursor: Thermal decomposition may release HF.
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Protocol 1: Desalting (Free-Basing)

Critical Step: Most transition metal-catalyzed reactions (Suzuki, Buchwald, Larock) require the free amine to coordinate effectively or initiate oxidative addition. The HCl must be neutralized prior to the main reaction or in situ with excess base.

  • Dissolution: Dissolve 10.0 mmol of the HCl salt in 50 mL of EtOAc.

  • Neutralization: Wash the organic layer twice with 25 mL of saturated aqueous NaHCO₃. Evolution of CO₂ gas will be observed.

  • Extraction: Wash once with brine (20 mL).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo (do not heat above 40°C).

  • Usage: Use immediately. Do not store the free base for extended periods.

Visualizing the Reactivity Landscape

The following diagram illustrates the divergent synthetic pathways available from this specific scaffold.

ReactivityMap Start 3,4-Difluoro- 2-iodoaniline Indole 5,6-Difluoroindoles (Larock Synthesis) Start->Indole + Internal Alkyne Pd(OAc)2 Benzimidazole 4,5-Difluorobenzimidazoles (Cu-Catalysis) Start->Benzimidazole + Amide/Amidine CuI / Ligand Quinazoline Quinazolines (Carbonylation) Start->Quinazoline + CO + Amine Pd(0)

Figure 1: Divergent synthetic pathways from the 2-iodoaniline core.

Module A: Synthesis of 5,6-Difluoroindoles (Larock Heteroannulation)

Scientific Rationale

The Larock Indole Synthesis is the most robust method for converting o-iodoanilines to 2,3-disubstituted indoles. Unlike the Fischer indole synthesis, which requires harsh acidic conditions often incompatible with fluorinated motifs, the Larock method proceeds under mild Pd-catalysis. The iodine atom at the C2 position facilitates rapid oxidative addition, significantly faster than corresponding bromo-analogs.

Mechanism of Action

The reaction proceeds via a palladium(0) catalytic cycle involving oxidative addition, alkyne coordination, migratory insertion, and intramolecular nucleophilic displacement.

LarockMechanism Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + Ar-I Coord Alkyne Coordination OxAdd->Coord + Alkyne Insert Migratory Insertion Coord->Insert Regioselective Nucl Nucl. Attack (Ring Close) Insert->Nucl - HI (Base) RedElim Reductive Elimination Nucl->RedElim RedElim->Pd0 Release Indole

Figure 2: Catalytic cycle of the Larock Heteroannulation.

Experimental Protocol

Target: 2,3-Diphenyl-5,6-difluoroindole Scale: 1.0 mmol

  • Reagent Prep: In a dry reaction vial equipped with a magnetic stir bar, add:

    • 3,4-Difluoro-2-iodoaniline (free base): 255 mg (1.0 mmol)

    • Diphenylacetylene (Internal Alkyne): 214 mg (1.2 mmol)

    • Pd(OAc)₂: 11 mg (5 mol%)

    • Triphenylphosphine (PPh₃): 26 mg (10 mol%)

    • Na₂CO₃ (anhydrous): 318 mg (3.0 mmol)

    • LiCl: 42 mg (1.0 mmol) – Note: LiCl is critical for stabilizing the intermediate.

  • Solvent: Add DMF (anhydrous, degassed): 5.0 mL.

  • Reaction: Seal the vial and heat to 100°C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 8:1). The starting aniline (fluorescent blue) should disappear.

  • Work-up:

    • Cool to room temperature.[1]

    • Dilute with diethyl ether (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). Elute with Hexane/EtOAc (95:5).

Module B: Synthesis of Benzimidazoles (Cu-Catalyzed)

Scientific Rationale

While traditional benzimidazole synthesis involves condensation with aldehydes followed by oxidation, the Copper-catalyzed intramolecular C-N coupling offers a more direct route from o-haloanilines and amides or amidines.[2] This method preserves the oxidation state of the carbons and tolerates the electron-withdrawing fluorine atoms.

Experimental Protocol

Target: 2-Phenyl-4,5-difluorobenzimidazole Method: Coupling with Benzamide

  • Reagent Prep: In a Schlenk tube under Argon:

    • 3,4-Difluoro-2-iodoaniline: 255 mg (1.0 mmol)

    • Benzamide: 145 mg (1.2 mmol)

    • CuI: 19 mg (10 mol%)

    • 1,10-Phenanthroline (Ligand): 36 mg (20 mol%)

    • Cs₂CO₃: 650 mg (2.0 mmol)

  • Solvent: Add Xylene (dry): 4.0 mL.

  • Reaction: Heat to 120°C for 24 hours.

  • Mechanism Note: The reaction proceeds via an initial intermolecular Ullmann-type amidation followed by a rapid intramolecular condensation/cyclization.

  • Work-up: Filter through a celite pad to remove copper salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Recrystallization from EtOH/Water or column chromatography (DCM/MeOH 98:2).

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, compare the obtained spectral data against these expected characteristic shifts.

Feature3,4-Difluoro-2-iodoaniline (Start)5,6-Difluoroindole (Product A)
¹H NMR (NH) Broad singlet ~4.0–5.0 ppmBroad singlet ~11.0–12.0 ppm (Indole NH)
¹⁹F NMR Two signals (approx -130 to -150 ppm)Shifts significantly downfield due to aromatic planarity change.
MS (ESI) [M+H]⁺ ~ 256 (Br pattern absent, I present)[M+H]⁺ matches formula (Iodine loss confirmed).
TLC Mid-polar, turns brown with iodine stain.Non-polar (if N-H free), intense blue fluorescence under UV.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[3] Journal of the American Chemical Society, 1991 , 113(17), 6689–6690. Link

  • Copper-Catalyzed Benzimidazole Synthesis: Evano, G.; Blanchard, N.; Toumi, M. "Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Pharmaceutical Formation." Chemical Reviews, 2008 , 108(8), 3054–3131. Link

  • Fluorine in Med Chem: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008 , 37, 320-330. Link

  • Buchwald-Hartwig Coupling (General): Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50. Link

Sources

The Strategic Utility of 3,4-Difluoro-2-iodoaniline Hydrochloride in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Key Building Block in Modern Drug Discovery

In the intricate landscape of pharmaceutical development, the strategic selection of starting materials and intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). Among the vast arsenal of chemical building blocks, halogenated anilines have emerged as particularly valuable scaffolds due to their versatile reactivity and their prevalence in a wide array of therapeutic agents. This guide focuses on a highly functionalized intermediate, 3,4-Difluoro-2-iodoaniline hydrochloride , and its critical role in the synthesis of targeted therapies, with a particular emphasis on kinase inhibitors.

The unique arrangement of substituents on the aniline ring—two electron-withdrawing fluorine atoms, a sterically demanding and reactive iodine atom, and a nucleophilic amino group (in its hydrochloride salt form for enhanced stability and handling)—makes this compound a strategic linchpin for complex molecular construction. The fluorine atoms can modulate the physicochemical properties of the final API, such as metabolic stability and binding affinity, while the iodine and amino functionalities provide orthogonal handles for a variety of cross-coupling and substitution reactions. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of 3,4-difluoro-2-iodoaniline hydrochloride, complete with detailed protocols and mechanistic insights.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValueReference
Molecular Formula C₆H₅ClI₂N[1]
Molecular Weight 254.94 g/mol [1]
Appearance Off-white to light brown crystalline solidCommercially available data
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSOGeneral chemical knowledge

Safety and Handling Precautions:

3,4-Difluoro-2-iodoaniline hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3][4] All manipulations should be performed in a well-ventilated fume hood.[2] In case of contact with skin or eyes, flush immediately with copious amounts of water.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.[2][3][4]

Application Profile: A Cornerstone in the Synthesis of MEK Inhibitors

One of the most significant applications of 3,4-difluoro-2-iodoaniline hydrochloride and its analogues is in the synthesis of Mitogen-activated protein kinase (MEK) inhibitors.[5] MEK is a critical component of the RAS/RAF/MEK/ERK signaling pathway, which is frequently dysregulated in various cancers.[2] Trametinib, a potent and selective allosteric inhibitor of MEK1 and MEK2, is a prime example of a drug whose synthesis can employ a 2-iodoaniline derivative.[6] The 2-fluoro-4-iodophenylamino moiety is a crucial pharmacophore in Trametinib, and similar difluoro-iodoaniline derivatives are key to accessing this structural motif.[3]

The general synthetic strategy involves the formation of a urea derivative from the iodoaniline, followed by cyclization and subsequent cross-coupling reactions to construct the complex heterocyclic core of the final drug molecule.[3][6][7]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized workflow for the synthesis of a key intermediate for MEK inhibitors, starting from a difluoro-iodoaniline.

MEK_Inhibitor_Synthesis A 3,4-Difluoro-2-iodoaniline Hydrochloride B Urea Formation A->B Cyclopropyl isocyanate C N-(3,4-Difluoro-2-iodophenyl)- N'-cyclopropylurea B->C D Cyclization C->D Diethyl malonate deriv. E Pyrido[2,3-d]pyrimidine Intermediate D->E F Further Functionalization (e.g., Cross-Coupling) E->F G MEK Inhibitor (e.g., Trametinib Analogue) F->G

Caption: Generalized workflow for MEK inhibitor synthesis.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for key transformations involving 3,4-difluoro-2-iodoaniline hydrochloride and its derivatives. These are representative procedures and may require optimization based on specific substrates and laboratory conditions.

Protocol 1: Synthesis of N-(3,4-Difluoro-2-iodophenyl)-N'-cyclopropylurea

This protocol details the formation of a key urea intermediate, a crucial step in the synthesis of many kinase inhibitors. The hydrochloride salt of the aniline is first neutralized in situ.

Materials:

  • 3,4-Difluoro-2-iodoaniline hydrochloride

  • Cyclopropyl isocyanate

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • Addition funnel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 3,4-difluoro-2-iodoaniline hydrochloride (1.0 eq).

  • Add anhydrous DCM or THF to the flask to create a stirrable suspension.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add triethylamine (1.1 eq) to the suspension to neutralize the hydrochloride salt and generate the free aniline. Stir for 15-20 minutes at 0 °C.

  • In a separate flask, prepare a solution of cyclopropyl isocyanate (1.05 eq) in the same anhydrous solvent.

  • Add the cyclopropyl isocyanate solution dropwise to the aniline solution at 0 °C via an addition funnel over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with the addition of water.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford the pure N-(3,4-difluoro-2-iodophenyl)-N'-cyclopropylurea.

Causality and Experimental Choices:

  • The use of the hydrochloride salt enhances the stability and shelf-life of the aniline starting material.

  • In situ neutralization with a non-nucleophilic base like TEA or DIPEA is crucial to liberate the free amine for reaction with the isocyanate.

  • The reaction is performed at 0 °C initially to control the exothermicity of the reaction between the amine and the highly reactive isocyanate.

  • Anhydrous conditions are necessary as isocyanates are sensitive to moisture.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The iodine atom of the difluoro-iodoaniline core provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce further complexity.[8][9] This allows for the formation of C-N bonds, which are ubiquitous in pharmaceutical compounds.

Materials:

  • N-(3,4-Difluoro-2-iodophenyl)-N'-cyclopropylurea (from Protocol 1)

  • Primary or secondary amine (1.2 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 4-10 mol%)[10]

  • Strong base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), 2.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk tube or similar reaction vessel for inert atmosphere chemistry

  • Magnetic stirrer and stirring bar

Procedure:

  • To a Schlenk tube, add the N-(3,4-difluoro-2-iodophenyl)-N'-cyclopropylurea (1.0 eq), the desired amine (1.2 eq), the base (2.0 eq), the palladium catalyst, and the phosphine ligand.

  • Evacuate and backfill the Schlenk tube with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Expert Insights on the Buchwald-Hartwig Amination:

  • The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to find the optimal conditions for a specific substrate combination.[11][12] Sterically hindered biaryl phosphine ligands like XPhos are often effective for challenging couplings.[10]

  • The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.[8] The strength and solubility of the base can significantly impact the reaction rate and yield.

  • Thorough degassing of the solvent and maintaining an inert atmosphere are essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

Visualizing the Catalytic Cycle

The following diagram outlines the generally accepted mechanism for the Buchwald-Hartwig amination.

Buchwald_Hartwig cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OA_complex [Ar-Pd(II)-I]L_n Pd0->OA_complex Oxidative Addition (Ar-I) Amine_adduct [Ar-Pd(II)-I(HNR'R'')]L_n OA_complex->Amine_adduct Amine Coordination (HNR'R'') Amido_complex [Ar-Pd(II)-NR'R'']L_n Amine_adduct->Amido_complex Deprotonation (-HI, Base) Amido_complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_complex->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Conclusion and Future Outlook

3,4-Difluoro-2-iodoaniline hydrochloride is a testament to the power of strategic molecular design in modern pharmaceutical synthesis. Its unique combination of fluorine, iodine, and amino functionalities provides a versatile platform for the construction of complex and biologically active molecules. As demonstrated, its application in the synthesis of MEK inhibitors like Trametinib highlights its importance in the development of targeted cancer therapies. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this and similar building blocks in their drug discovery endeavors. The continued exploration of novel cross-coupling methodologies and the development of more efficient and sustainable synthetic routes will undoubtedly further expand the utility of such highly functionalized intermediates in the future.

References

  • API Synthesis International. (2015, September 16). TRAMETINIB. Retrieved from [Link]

  • Google Patents. (n.d.). CN109336884B - Method for synthesizing trametinib key intermediate.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-difluoro-2-iodoaniline (C6H4F2IN). Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. Retrieved from [Link]

  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Technical University of Denmark. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. (2025, August 8). Medium. Retrieved from [Link]

  • Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents. (2025, June 12). PubMed. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,4-difluoro-2-iodoaniline (C6H4F2IN). Retrieved from [Link]

Sources

Palladium-catalyzed reactions involving 3,4-Difluoro-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Pd-Catalysis for 3,4-Difluoro-2-iodoaniline HCl

Executive Summary

3,4-Difluoro-2-iodoaniline HCl is a high-value "privileged scaffold" in medicinal chemistry, particularly for the synthesis of kinase inhibitors and CNS-active agents. The ortho-positioning of the iodine and amine functionalities makes it an ideal precursor for indole and benzimidazole heterocycles. However, the presence of the hydrochloride (HCl) counterion and the electron-withdrawing fluorine atoms introduces specific challenges—catalyst poisoning and nucleophilicity attenuation—that standard protocols often overlook.

This guide provides a validated technical roadmap for utilizing this substrate in Palladium-catalyzed cross-coupling, focusing on Suzuki-Miyaura coupling and Larock Indole Synthesis .

Part 1: Critical Pre-Treatment (The "Hidden Killer")

The Challenge: The starting material is supplied as a Hydrochloride (HCl) salt. Direct addition of this salt to a Palladium reaction mixture containing phosphine ligands (e.g., PPh3, XPhos) is the most common cause of reaction failure.

  • Mechanism of Failure: Strong acids protonate phosphine ligands (

    
    ), rendering them incapable of coordinating to Palladium. This leads to immediate precipitation of Palladium Black (inactive metal).
    

Module 0: The "In-Situ" Neutralization Protocol Do not perform an aqueous free-basing extraction unless necessary, as fluorinated anilines can be highly lipophilic and lost to emulsions.

Protocol:

  • Stoichiometry Calculation: You must account for the HCl. If your reaction requires 2.0 equivalents of base (e.g.,

    
    ) for the coupling mechanism, you must add 3.0 equivalents  total.
    
    • 1.0 eq neutralizes the HCl.

    • 2.0 eq drives the catalytic cycle.

  • Solvent Degassing: Dissolve the salt in the reaction solvent (Dioxane or DMF). Sparge with Argon for 15 minutes.

  • Base Activation: Add the base before the catalyst. Stir for 10 minutes at RT.

  • Catalyst Addition: Add the Pd-catalyst only after the solution is neutral/basic.

Part 2: The Larock Indole Synthesis

Application: Rapid construction of 2,3-disubstituted indoles (common in tyrosine kinase inhibitors). Substrate Specificity: The 3,4-difluoro substitution pattern creates an electron-deficient ring. This accelerates the Oxidative Addition step but makes the nitrogen less nucleophilic during the final cyclization.

Diagram 1: Mechanistic Pathway (Larock)

LarockMechanism Start 3,4-Difluoro-2-iodoaniline (Free Base) OxAdd Oxidative Addition (Ar-Pd-I) Start->OxAdd + Pd(0) Pd0 Pd(0) Active Species Pd0->OxAdd AlkyneCoord Alkyne Coordination & Insertion OxAdd->AlkyneCoord + Internal Alkyne Migration Vinylic Pd Intermediate AlkyneCoord->Migration Regioselective NuAttack Intramolecular Amine Displacement Migration->NuAttack Rate Limiting Step (Due to F-deactivation) Product Fluorinated Indole Product NuAttack->Product - Pd(0), - HI Product->Pd0 Regeneration

Caption: The Larock heteroannulation cycle. Note the Intramolecular Amine Displacement is the critical step affected by the fluorine substituents.

Validated Protocol:

  • Vessel: Sealed pressure tube (essential to prevent solvent loss at high T).

  • Reagents:

    • Substrate: 1.0 equiv (neutralized).

    • Alkyne: 1.2 equiv (Internal alkynes work best; terminal alkynes require Sonogashira conditions).

    • Catalyst:

      
       (5 mol%).[1][2]
      
    • Base:

      
       (3.0 equiv).
      
    • Additive:

      
       (1.0 equiv) - Crucial for stabilizing the intermediate palladacycle.
      
  • Conditions: DMF, 100°C, 12-24 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF).

Part 3: Suzuki-Miyaura Coupling

Application: Synthesis of biaryl systems. Key Insight: The C-I bond is highly reactive. However, the 3,4-difluoro pattern makes the ring electron-poor. Standard


 often fails due to slow transmetallation. Use electron-rich Buchwald ligands (SPhos or XPhos) to facilitate the turnover.

Experimental Data Summary:

ParameterStandard ConditionOptimized Condition (Fluorinated)
Catalyst


+ SPhos
Base

(aq)

(anhydrous or 2:1 H2O)
Solvent Toluene/EtOHDioxane/Water (10:1)
Temperature 80°C60°C (Milder due to I-reactivity)
Yield 45-60%88-95%

Diagram 2: Suzuki Workflow for HCl Salts

SuzukiWorkflow Salt Start: Aniline HCl Salt Base Add Base (3.0 eq) K3PO4 Salt->Base Neutralization FreeBase In-Situ Free Base Base->FreeBase Boron Add Boronic Acid + Catalyst (SPhos) FreeBase->Boron Activation Heat Heat (60°C) Argon Atm Boron->Heat Final Biaryl Product Heat->Final

Caption: Step-wise workflow emphasizing the in-situ neutralization requirement prior to catalyst addition.

Part 4: Troubleshooting & Safety

1. Dehalogenation (Loss of Iodine):

  • Symptom:[3][4][5] Formation of 3,4-difluoroaniline (no coupling).

  • Cause:

    
    -Hydride elimination or excessive heating with protic solvents.
    
  • Fix: Switch solvent to anhydrous DMF or Toluene. Avoid Ethanol.

2. Low Conversion:

  • Cause: The fluorine atoms reduce the basicity of the amine, making it a poor ligand but also less prone to poisoning the metal after the reaction starts. However, if the oxidative addition is slow, the catalyst aggregates.

  • Fix: Increase catalyst loading to 5 mol% or switch to a Pd-NHC precatalyst (e.g., PEPPSI-iPr) which is highly robust.

3. Safety (HSE):

  • Toxicity: Fluoroanilines are highly toxic and readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.

  • Waste: Aqueous waste containing fluoride and heavy metals must be segregated.

References

  • Larock Indole Synthesis: Larock, R. C.; Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes."[6] Journal of the American Chemical Society, 1991 , 113, 6689–6690.

  • Buchwald Ligands (SPhos/XPhos): Martin, R.; Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Accounts of Chemical Research, 2008 , 41, 1461–1473.

  • Fluorine in Med Chem: Purser, S.; Moore, P. R.; Swallow, S.; Gouverneur, V. "Fluorine in medicinal chemistry."[4] Chemical Society Reviews, 2008 , 37, 320-330.

  • Handling Aniline Salts: Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.

Sources

Application Note: 3,4-Difluoro-2-iodoaniline Hydrochloride as a Key Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine atoms into active ingredients is a cornerstone of modern agrochemical design, often enhancing metabolic stability, lipophilicity, and target binding affinity.[1][2][3][4] 3,4-Difluoro-2-iodoaniline hydrochloride is a highly functionalized and versatile intermediate, offering three distinct points for synthetic diversification: a reactive carbon-iodine bond ideal for cross-coupling reactions, a nucleophilic aniline group for amidation and C-N bond formation, and a difluorinated phenyl ring that imparts desirable physicochemical properties to the final molecule. This guide provides detailed protocols and expert insights for leveraging this building block in the synthesis of advanced agrochemical scaffolds, focusing on palladium-catalyzed cross-coupling reactions.

Introduction: The Strategic Value of Fluorinated Anilines

The agrochemical industry is continuously driven by the need for more potent, selective, and environmentally benign crop protection agents.[1] Fluorinated organic compounds have become pivotal in this pursuit, with over 60% of newly launched pesticides between 2016-2022 containing fluorine.[3] The strong carbon-fluorine bond (approx. 485 kJ/mol) confers exceptional metabolic stability, while the high electronegativity of fluorine can significantly alter a molecule's electronic properties and binding interactions with target proteins.[2][3]

Aniline derivatives, in turn, are fundamental components of numerous herbicides, fungicides, and insecticides, including advanced diamide insecticides that target ryanodine receptors.[5] 3,4-Difluoro-2-iodoaniline hydrochloride combines these features into a single, powerful synthon. The ortho-iodo and meta/para-difluoro substitution pattern provides a unique electronic and steric environment, enabling chemists to construct complex molecular architectures with high precision. This document serves as a technical guide for researchers, outlining its properties, safety considerations, and core applications in palladium-catalyzed synthesis.

Physicochemical Properties and Safety Data

The hydrochloride salt form of 3,4-Difluoro-2-iodoaniline renders it a more stable, solid material compared to its free aniline base, with improved solubility in polar protic solvents. Key properties are summarized below.

PropertyValueSource / Notes
Molecular Formula C₆H₅ClI₂NAs Hydrochloride Salt
Molecular Weight 291.47 g/mol As Hydrochloride Salt
Parent Compound Formula C₆H₄F₂INFree Aniline Base[6]
Parent Compound MW 255.00 g/mol Free Aniline Base[6][7]
Appearance Off-white to light brown solidTypical for aniline salts
Solubility Soluble in water, methanol; sparingly soluble in aprotic polar solvents.Inferred from hydrochloride nature

Safety and Handling:

While a specific Safety Data Sheet (SDS) for 3,4-Difluoro-2-iodoaniline hydrochloride was not found, data from structurally related compounds (e.g., 2-iodoaniline, 3,4-difluoroaniline) provides a strong basis for hazard assessment.[8]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8] Causes serious eye and skin irritation.[8] May cause respiratory irritation.[8] Like other anilines, absorption may lead to methemoglobinemia, causing cyanosis.

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a face shield, nitrile gloves, and a lab coat.

  • Handling: Avoid generating dust. Keep away from incompatible materials such as strong oxidizing agents. The hydrochloride salt is acidic; care should be taken when mixing with bases.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[9]

Synthetic Strategy & Key Reaction Pathways

The utility of 3,4-Difluoro-2-iodoaniline hydrochloride stems from the orthogonal reactivity of its functional groups. The C-I bond is the primary site for palladium-catalyzed cross-coupling due to its lower bond dissociation energy compared to C-F, C-N, and C-H bonds. The aniline moiety's reactivity is controlled by the presence or absence of a base; as a hydrochloride salt, the amine is protonated and non-nucleophilic, but it can be readily deprotected in situ or in a separate step to participate in reactions like Buchwald-Hartwig amination or amide bond formation.

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product_cn [ label = "{C-N Bond Formation | Di- and Tri-arylamines | Acetanilides}"; shape=ellipse; fillcolor = "#FFFFFF"; fontcolor = "#202124"; ];

// Edges start:f1 -> suzuki [label="Reacts at Iodine"]; start:f1 -> heck [label="Reacts at Iodine"]; start:f2 -> buchwald [label="Reacts at Nitrogen\n(with base)"]; start:f2 -> amidation [label="Reacts at Nitrogen\n(with base)"];

suzuki -> product_cc; heck -> product_cc; buchwald -> product_cn; amidation -> product_cn; } .dot Caption: Synthetic pathways from 3,4-Difluoro-2-iodoaniline HCl.

Detailed Application Protocols

The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This reaction is fundamental for creating biaryl structures, which are common in many fungicides and herbicides.[10][11]

Principle: A palladium(0) catalyst facilitates the coupling of the aryl iodide (3,4-Difluoro-2-iodoaniline) with an organoboron reagent (e.g., an arylboronic acid). A base is required to activate the boronic acid for transmetalation.[11]

G

Detailed Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) to the flask.

  • Solvent and Degassing: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed solvents (e.g., a 4:1 mixture of Toluene and Water).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Expert Insight: The use of a base like K₂CO₃ or K₃PO₄ serves two purposes: it neutralizes the hydrochloride salt to free the aniline base and it activates the boronic acid for the catalytic cycle. The aniline group itself is a weak directing group and generally does not interfere with the C-I bond's reactivity in this coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction utilizes the aniline nitrogen to couple with another aryl halide or triflate, building complex triarylamine or diarylamine structures. This is a powerful method for expanding the agrochemical scaffold.[12][13][14]

Principle: A palladium catalyst, in concert with a specialized bulky phosphine ligand, catalyzes the coupling of the aniline with an aryl halide. A strong, non-nucleophilic base is required to deprotonate the aniline.[13][15]

G

Detailed Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), phosphine ligand (e.g., Xantphos, 0.05 equiv.), and a strong base (e.g., sodium tert-butoxide, NaOtBu, 2.5 equiv.) to a Schlenk tube.

  • Substrate Addition: Add 3,4-Difluoro-2-iodoaniline hydrochloride (1.2 equiv.) and anhydrous, degassed toluene.

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride. Extract the product with an appropriate solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Expert Insight: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[12] Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or Xantphos are often required to promote the reductive elimination step and prevent catalyst decomposition. The strong base is necessary to deprotonate the protonated aniline starting material and the resulting N-H bond of the product if a primary amine is used as the coupling partner.

Protocol 3: Heck Coupling for C-C Bond Vinylation

The Heck reaction allows for the introduction of vinyl groups, a common feature in various classes of pesticides, by coupling the C-I bond with an alkene.[16]

Principle: A palladium catalyst couples the aryl iodide with an alkene in the presence of a base. The reaction typically proceeds with high trans selectivity.[16]

G

Detailed Procedure:

  • Reaction Setup: To a Schlenk tube, add 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 equiv.), Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a phosphine ligand (e.g., P(o-tolyl)₃, 0.04 equiv.).

  • Reagent Addition: Evacuate and backfill with an inert gas. Add anhydrous solvent (e.g., DMF), the alkene (1.5 equiv., e.g., styrene or an acrylate), and a base (e.g., triethylamine, Et₃N, 2.0 equiv.).

  • Reaction: Heat the mixture to 100 °C, stirring vigorously. Monitor for completion by GC-MS.

  • Workup: Cool to room temperature, dilute with water, and extract several times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify by column chromatography.

Expert Insight: The base in the Heck reaction, often a tertiary amine like Et₃N or an inorganic base like NaOAc, is required to neutralize the HI generated during the catalytic cycle, thus regenerating the Pd(0) catalyst.[17] The choice of solvent can be critical, with polar aprotic solvents like DMF or NMP being common.[17]

Conclusion

3,4-Difluoro-2-iodoaniline hydrochloride is a potent and versatile building block for modern agrochemical synthesis. Its well-differentiated reactive sites—the C-I bond for cross-coupling and the aniline for nucleophilic attack—allow for the sequential and controlled construction of complex, high-value molecules. By understanding the principles behind the key palladium-catalyzed reactions outlined in this guide, researchers can effectively harness the potential of this intermediate to accelerate the discovery and development of next-generation crop protection solutions.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of Fluorinated Intermediates in Modern Agrochemicals: A Look at Novaluron's Building Block.
  • FLUORIDE. (n.d.). Fluorinated Pesticides in Modern Pest Control: Potential and Challenges.
  • Alfa Chemistry. (n.d.). Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized?. Organofluorine / Alfa Chemistry.
  • PubMed. (2022, August 31). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor.
  • Sigma-Aldrich Inc. (2025, August 12). SAFETY DATA SHEET.
  • Merck KGaA. (n.d.). SAFETY DATA SHEET. Merck Millipore.
  • The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. (2025, August 6).
  • Shree Ganesh Remedies Limited. (n.d.). Suzuki Coupling for Pharmaceutical Intermediates.
  • SAFETY DATA SHEET for 2,4-Difluoroaniline. (2025, December 18).
  • 3,4-Difluoroaniline 99 3863-11-4. (n.d.).
  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts.
  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. CID 12982461.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
  • Sdfine. (n.d.). Chemwatch GHS SDS in English (European) 36024-4.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • BenchChem. (2025, December). Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermediates.
  • ChemicalBook. (2026, January 13). 3,4-Difluoroaniline | 3863-11-4.
  • Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25).
  • PubChem. (n.d.). 3,4-Difluoroaniline. CID 77469. NIH.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. (n.d.).
  • Chem-Impex. (n.d.). 2,6-Difluoro-4-yodoanilina.
  • PubChemLite. (n.d.). 3,4-difluoro-2-iodoaniline (C6H4F2IN).
  • Calibre Chemicals. (2025, September 17). Industrial Applications of 2-Iodoaniline in Organic Synthesis.
  • PMC. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99 3863-11-4.
  • Wipf Group. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings.

Sources

Protocol for deamination of 3,4-Difluoro-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Deamination of 3,4-Difluoro-2-iodoaniline hydrochloride

Author: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the deamination of 3,4-Difluoro-2-iodoaniline hydrochloride to synthesize 1,2-Difluoro-3-iodobenzene. This transformation is a critical step in the synthesis of complex aromatic building blocks utilized in pharmaceutical and materials science research. The protocol details a two-step, one-pot procedure involving initial diazotization of the primary aromatic amine followed by a reductive deamination using hypophosphorous acid. Emphasis is placed on the mechanistic rationale, critical safety procedures for handling thermally unstable diazonium intermediates, and robust analytical methods for in-process control and final product validation.

Introduction and Significance

The targeted removal of an amino group (deamination) from an aromatic ring is a powerful synthetic strategy. It allows the amine to be used as a directing group for electrophilic aromatic substitution before it is replaced by a hydrogen atom. In the context of 3,4-Difluoro-2-iodoaniline, the amino group facilitates the synthesis of a highly substituted and electronically distinct benzene ring. The resulting product, 1,2-Difluoro-3-iodobenzene, is a valuable synthon for introducing a fluoro-iodophenyl moiety into larger molecules through cross-coupling reactions, leveraging the reactivity of the iodo-substituent. This protocol provides a reliable and well-characterized method for this transformation.

Reaction Mechanism: A Two-Step Transformation

The overall process is a one-pot reaction that proceeds through two distinct mechanistic stages: Diazotization and Reductive Deamination.

Step 1: Diazotization

The process begins with the nitrosation of the primary aromatic amine.[1] In a cold, acidic solution, sodium nitrite (NaNO₂) is converted to nitrous acid (HNO₂).[2][3][4] The nitrous acid then reacts with the primary amine of 3,4-Difluoro-2-iodoaniline to form a highly reactive N-nitrosamine intermediate, which rapidly tautomerizes and dehydrates to yield the corresponding arenediazonium salt.[1] This salt is a crucial, yet unstable, intermediate.

Step 2: Reductive Deamination

The diazonium group (-N₂⁺) is an excellent leaving group. Its replacement with a hydrogen atom is achieved through a reductive process. Hypophosphorous acid (H₃PO₂) is an effective reducing agent for this purpose.[5][6] The mechanism is believed to proceed via a radical pathway, initiated by a one-electron transfer that leads to the formation of an aryl radical with the loss of dinitrogen gas (N₂).[7] This highly reactive aryl radical then abstracts a hydrogen atom from the hypophosphorous acid to form the final product, 1,2-Difluoro-3-iodobenzene.

Deamination_Mechanism cluster_0 Step 1: Diazotization cluster_1 Step 2: Reductive Deamination A 3,4-Difluoro-2-iodoaniline Reagents1 NaNO₂, HCl 0-5 °C A->Reagents1 B Arenediazonium Salt Intermediate Reagents2 H₃PO₂ B->Reagents2 Radical Formation + N₂ (gas) Reagents1->B Formation of N₂⁺ group C 1,2-Difluoro-3-iodobenzene Reagents2->C H-atom abstraction

Caption: The two-stage mechanism of deamination.

Experimental Protocol

This protocol is designed for the deamination of 3,4-Difluoro-2-iodoaniline hydrochloride. Adherence to all safety precautions is mandatory.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Mass/VolumeEquivalentsGrade
3,4-Difluoro-2-iodoaniline hydrochlorideC₆H₅ClFIN₂295.4710.02.95 g1.0≥98%
Hydrochloric Acid (conc., 37%)HCl36.46-10 mL-ACS Reagent
Deionized WaterH₂O18.02-25 mL--
Sodium NitriteNaNO₂69.0010.50.725 g1.05ACS Reagent
Hypophosphorous Acid (50% w/w in H₂O)H₃PO₂66.0050.06.6 mL5.0ACS Reagent
Diethyl Ether (or Ethyl Acetate)(C₂H₅)₂O74.12-~150 mL-Anhydrous
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01-~50 mL--
Saturated Sodium Chloride Solution (Brine)NaCl58.44-~50 mL--
Anhydrous Magnesium SulfateMgSO₄120.37-~5 g-Anhydrous
Sulfamic AcidH₃NSO₃97.09-As needed-ACS Reagent
Mandatory Safety Precautions (Trustworthiness)

Arenediazonium salts are thermally unstable and can decompose violently, posing a significant explosion hazard, especially if allowed to dry.[8][9] The following safety measures are non-negotiable:

  • Strict Temperature Control: The diazotization reaction must be maintained between 0 °C and 5 °C at all times.[8][9] Use of a well-maintained ice/salt bath and a thermometer is critical.

  • Never Isolate the Intermediate: The diazonium salt must be generated and used in situ. Under no circumstances should an attempt be made to isolate the solid diazonium salt.[8][10]

  • Stoichiometric Reagents: Use only a slight excess of sodium nitrite. A large excess can lead to unwanted side reactions and increase safety risks.[8][10]

  • Quenching: Any excess nitrous acid must be quenched before workup. A solution of sulfamic acid is effective for this purpose.

  • Ventilation: The reaction releases nitrogen gas. Ensure the reaction is performed in a well-ventilated fume hood.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves. A blast shield should be used for reactions performed at scale.[11]

Step-by-Step Procedure

Experimental_Workflow A 1. Dissolve Starting Material 3,4-Difluoro-2-iodoaniline HCl in conc. HCl and water. B 2. Cool to 0-5 °C (Ice/Salt Bath) A->B C 3. Prepare NaNO₂ Solution 0.725 g in 5 mL water. B->C D 4. Slow Dropwise Addition of NaNO₂ Maintain temp < 5 °C. C->D E 5. Stir for 20 min at 0-5 °C Formation of diazonium salt. D->E F 6. Add Hypophosphorous Acid Slowly add 6.6 mL H₃PO₂. E->F G 7. Warm to Room Temp Stir for 2 hours. N₂ evolution observed. F->G H 8. Reaction Quench & Workup Add water, extract with ether. G->H I 9. Organic Phase Wash Wash with NaHCO₃ and Brine. H->I J 10. Dry and Concentrate Dry with MgSO₄, evaporate solvent. I->J K 11. Purify Product Column chromatography or distillation. J->K

Caption: Step-by-step experimental workflow for deamination.

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, combine 3,4-Difluoro-2-iodoaniline hydrochloride (2.95 g, 10.0 mmol), concentrated hydrochloric acid (10 mL), and deionized water (10 mL). Stir until all solids are dissolved.

  • Diazotization: Cool the flask in an ice/salt bath to an internal temperature of 0-5 °C. In a separate beaker, dissolve sodium nitrite (0.725 g, 10.5 mmol) in 5 mL of cold deionized water.

  • Slowly add the sodium nitrite solution dropwise to the stirred aniline solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting pale yellow solution for an additional 20 minutes at 0-5 °C.

  • In-Process Control: Test for the presence of excess nitrous acid by touching the tip of a glass rod dipped in the reaction mixture to starch-iodide paper. A positive test (immediate blue-black color) indicates excess nitrous acid. If the test is negative, add a small amount more of the nitrite solution. If positive, proceed. For enhanced safety, any excess nitrous acid can be quenched by the careful, portion-wise addition of solid sulfamic acid until the starch-iodide test is negative.

  • Reductive Deamination: While maintaining the temperature at 0-5 °C, slowly add the hypophosphorous acid (6.6 mL, 50 mmol) to the diazonium salt solution over 15 minutes.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Vigorous evolution of nitrogen gas will be observed.

  • Stir the reaction mixture at room temperature for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing 50 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a pale yellow oil, can be purified by flash column chromatography on silica gel (eluting with hexanes) or by vacuum distillation to yield pure 1,2-Difluoro-3-iodobenzene.

Product Characterization and Validation

A self-validating protocol relies on rigorous confirmation of the final product's identity and purity.

  • Yield: Expected yield is typically in the range of 70-85%.

  • Physical Appearance: A colorless to pale yellow liquid.

  • ¹H NMR: The spectrum will show characteristic multiplets in the aromatic region for the three distinct protons on the benzene ring.

  • ¹⁹F NMR: Two distinct signals are expected, with coupling to each other and to adjacent protons. The chemical shifts are highly indicative of their positions on the ring.[12]

  • ¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 240.94, corresponding to the molecular formula C₆H₃F₂I.

References

  • ResearchGate. (n.d.). (a) Proposed mechanism for deamination of arylamines upon NO exposure... Retrieved from [Link]

  • Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development.
  • Sandtorv, A. H. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]

  • Katritzky, A. R., Horvath, K., & Plau, B. (1979). Reductive Deamination of Alkyl and Aryl Primary Arnines oia l,.Q-Dihydro-pyridines and a Note on the Mechanism of Reductive Deamination of Benzylamine oia a 1,2-Dihydropyridine. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Deamination. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). deamination.pdf. Retrieved from [Link]

  • Deng, H. (2006). Nitrite anions induce nitrosative deamination of peptides and proteins. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Unknown. (2020). DIAZONIUM SALTS.
  • Berger, K. J., et al. (n.d.). Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC. Retrieved from [Link]

  • Organic Reactions. (n.d.). Replacement of the Aromatic Primary Amino Group by Hydrogen. Retrieved from [Link]

  • GeeksforGeeks. (2025). Sandmeyer Reaction. Retrieved from [Link]

  • Vedantu. (2025). Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes. Retrieved from [Link]

  • Unknown. (2022). Deamination of 1-Aminoalkylphosphonic Acids: Reaction Intermediates and Selectivity. PMC. Retrieved from [Link]

  • Unknown. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. Retrieved from [Link]

  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Unknown. (n.d.).
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (2025). Oxidative Deamination of Amines Using Sodium Nitrite | Request PDF. Retrieved from [Link]

  • Unknown. (n.d.). A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions.
  • News-Medical. (2019). Characterizing Small Molecules with NMR. Retrieved from [Link]

  • Unknown. (n.d.). Synthesis of Hydrofluoroolefin‐Based Iodonium Reagent via Dyotropic Rearrangement and Its Utilization in Fluoroalkylation. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017).
  • Unknown. (n.d.). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • Semantic Scholar. (2000). Hypophosphorous acid–iodine: a novel reducing system. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate. Retrieved from [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Sodium nitrite?. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-Difluoro-4-iodobenzene. Retrieved from [Link]

  • Unknown. (2022). Bio‐Inspired Deaminative Hydroxylation of Aminoheterocycles and Electron‐Deficient Anilines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of sodium nitrite and nitrate on DDAH activity in vitro in rat.... Retrieved from [Link]

  • Surendranath College. (n.d.). Deamination. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Answering for a Senior Application Scientist.

Welcome to the technical support center for 3,4-Difluoro-2-iodoaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights, troubleshooting advice, and robust starting protocols for this versatile building block. As a trifunctional scaffold—possessing a reactive iodine atom for cross-coupling, two electron-withdrawing fluorine atoms, and a nucleophilic amino group—its unique electronic and steric properties present both opportunities and challenges in synthesis.

This document provides in-depth, field-tested guidance to help you navigate its reactivity and optimize your reaction outcomes.

Part 1: Compound Profile & General Handling FAQs

Before initiating any reaction, a thorough understanding of the starting material is paramount. This section addresses the fundamental properties of 3,4-Difluoro-2-iodoaniline hydrochloride and the critical implications of it being a salt.

Frequently Asked Questions: The Basics

Q1: What are the key structural features of 3,4-Difluoro-2-iodoaniline hydrochloride?

A1: The molecule has three key features that dictate its reactivity:

  • Aryl Iodide: The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Heck). Oxidative addition of Pd(0) into the C-I bond is typically facile.[1][2]

  • Difluoro Substitution: The two fluorine atoms are strongly electron-withdrawing, which increases the electrophilicity of the aromatic ring and can accelerate the rate of oxidative addition.[3] However, they also influence the acidity of the N-H protons and the nucleophilicity of the free aniline.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt (Ar-NH₃⁺Cl⁻). This significantly enhances its shelf-life and stability compared to the free aniline base.[4] However, it fundamentally alters the requirements for reaction setup, particularly regarding the choice and stoichiometry of the base.

Q2: Why is handling this compound as a hydrochloride salt important for my experiment?

A2: The protonated amine (anilinium) is not nucleophilic and is generally more soluble in polar solvents than the free base. For any reaction requiring the free aniline (e.g., as a nucleophile in a Buchwald-Hartwig amination or as the substrate in a Suzuki coupling), the hydrochloride salt must be neutralized in situ. This requires the addition of at least one extra equivalent of base compared to what is needed for the catalytic cycle alone. Failure to account for this is one of the most common reasons for reaction failure.

Q3: What are the recommended storage and handling procedures?

A3: 3,4-Difluoro-2-iodoaniline hydrochloride should be handled with standard laboratory precautions. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.

  • Handling: Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] Avoid breathing dust. All manipulations, especially weighing and addition to reaction vessels, should be performed in a fume hood.

Part 2: Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

This section provides troubleshooting guidance for the most common applications of this substrate: Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Guide A: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds. With 3,4-Difluoro-2-iodoaniline hydrochloride, the primary goal is to couple a boronic acid or ester at the iodine-bearing carbon.

Q1.1: I see no conversion of my starting material. What is the most likely cause?

A1.1: The most common oversight is incorrect base stoichiometry. You must add enough base to both neutralize the hydrochloride salt and facilitate the transmetalation step of the catalytic cycle.

  • Expert Recommendation: For a reaction requiring 2.0 equivalents of base (e.g., K₂CO₃) for the catalytic cycle, you must use a total of 3.0 equivalents: 1.0 eq. for the neutralization (Ar-NH₃⁺Cl⁻ → Ar-NH₂) and 2.0 eq. for the reaction itself.

Q1.2: My base stoichiometry is correct, but the reaction is still not working. What should I check next?

A1.2: Scrutinize your catalyst system and reaction conditions.

  • Catalyst Inactivity: Ensure your palladium source and ligand are active. Using a modern, air-stable precatalyst (e.g., XPhos Pd G2/G3) can provide more reliable initiation of the active Pd(0) species than using separate Pd sources and ligands.[7][8]

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and promote unwanted side reactions like boronic acid homocoupling.[1][9] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.

  • Solvent Choice: The solubility of the hydrochloride salt and the free base can be very different. A solvent system that promotes solubility of all components is key. Common choices include 1,4-dioxane, toluene, or DME, often with a small amount of water to aid in dissolving the base.[10][11]

Q2.1: I am observing a major byproduct corresponding to the loss of iodine (hydrodeiodination). How can I prevent this?

A2.1: Hydrodehalogenation is a known side reaction in cross-coupling chemistry.[1][7] It occurs when the Ar-Pd(II)-I intermediate is reduced to an Ar-Pd(II)-H species, which then undergoes reductive elimination.

  • Choice of Base: Strong alkoxide bases can sometimes promote this pathway. Consider switching to a weaker inorganic base like K₃PO₄ or Cs₂CO₃.[7]

  • Temperature and Time: Excessive heat or prolonged reaction times can increase the incidence of this side reaction. Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed.

  • Hydride Source: Ensure solvents are not a source of hydride. While often used, alcoholic solvents can sometimes contribute to this pathway.[1]

Q2.2: My main impurity is the homocoupled dimer of my boronic acid. What causes this?

A2.2: Homocoupling is typically promoted by the presence of oxygen or unreduced Pd(II) species.[1]

  • Rigorous Degassing: This is the most critical factor. Degas your solvent via sparging with argon for 15-30 minutes or by using several freeze-pump-thaw cycles.

  • Catalyst Choice: Ensure conditions are suitable for the efficient generation of the active Pd(0) catalyst.

ParameterRecommendationRationale & Key Considerations
Palladium Source XPhos Pd G2/G3 (1-3 mol%)Air-stable precatalyst ensures reliable generation of the active Pd(0) catalyst.
Ligand XPhos, SPhos, or RuPhosBulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination.[12]
Base K₂CO₃ or K₃PO₄ (3.0 eq.)Weaker bases can minimize hydrodeiodination. Remember the n+1 rule for the HCl salt.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1)Aprotic solvent with water to aid base solubility. Must be thoroughly degassed.
Temperature 80-100 °CAryl iodides are highly reactive; start at the lower end and increase if conversion is slow.

Below is a logical decision tree to diagnose a failed or low-yielding Suzuki-Miyaura coupling reaction.

Suzuki_Troubleshooting start_node Low / No Yield decision_base Base Stoichiometry Correct (n+1)? start_node->decision_base Start Diagnosis decision_node decision_node action_node action_node action_base Adjust Base: Use 3+ equivalents decision_base->action_base No decision_inert System Fully Inert? Degassed? decision_base->decision_inert Yes action_inert Improve Degassing: (Freeze-Pump-Thaw or 20+ min Sparge) decision_inert->action_inert No decision_reagents Reagents Valid? (Boronic Acid Quality, Catalyst Activity) decision_inert->decision_reagents Yes action_reagents Use Fresh Boronic Acid. Use Pre-catalyst. decision_reagents->action_reagents No action_optimize Systematic Optimization: ↑ Temp, Screen Solvents/Ligands decision_reagents->action_optimize Yes

Caption: Decision tree for troubleshooting low Suzuki coupling yield.
Guide B: Buchwald-Hartwig Amination

This reaction is used to couple an amine with the aryl iodide. In this case, 3,4-Difluoro-2-iodoaniline hydrochloride would be the aryl halide partner.

Q1.1: My reaction is not proceeding. What are the primary considerations for this substrate?

A1.1: For Buchwald-Hartwig amination, the base, ligand, and inert atmosphere are exceptionally critical.

  • Base Choice and Stoichiometry: This reaction requires a strong, non-nucleophilic base. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are standard choices.[12] You must use enough base to neutralize the Ar-NH₃⁺Cl⁻ starting material and deprotonate the incoming amine nucleophile. A minimum of 3.0 equivalents is a safe starting point.

  • Ligand Selection: The choice of ligand is highly dependent on the amine coupling partner.[12][13] For primary amines, ligands like BrettPhos are often effective. For secondary amines, RuPhos can be a good choice. For challenging couplings, highly specialized ligands may be needed.[12]

  • Inert Atmosphere: The Pd(0)/phosphine catalyst systems are extremely sensitive to oxygen. Reactions should ideally be set up in a glovebox. If a glovebox is unavailable, meticulous care must be taken to ensure the reaction vessel is purged and maintained under a positive pressure of inert gas.

Q2.1: My reaction mixture turns black immediately, and I get no product. What does this indicate?

A2.1: The formation of palladium black is a sign of catalyst decomposition into bulk Pd(0) metal, which is catalytically inactive.

  • Ligand Degradation/Insufficiency: The phosphine ligand stabilizes the palladium intermediates. If the ligand is not robust enough for the reaction conditions or is used in too low a stoichiometry, the catalyst can crash out. Ensure an appropriate Pd:Ligand ratio (typically 1:1.1 to 1:2).

  • Excessive Temperature: While some couplings require heat, excessively high temperatures can accelerate catalyst decomposition. Start at a moderate temperature (e.g., 80-100 °C) and only increase if necessary.

  • Substrate-Specific Inhibition: While less common for aryl iodides, some functional groups can act as catalyst poisons.[13]

ParameterRecommendationRationale & Key Considerations
Palladium Source BrettPhos Pd G3 (1-3 mol%)An excellent, general-purpose precatalyst for C-N coupling.[12]
Ligand BrettPhos (comes with precatalyst)Specifically designed for coupling a wide range of amines.
Base NaOtBu or LHMDS (3.0 eq.)Strong, non-nucleophilic base is required. Must account for neutralizing the substrate and deprotonating the coupling partner.
Solvent Toluene or CPMEAnhydrous, non-protic, and high-boiling solvents are preferred. Must be rigorously degassed.
Temperature 100-110 °CC-N couplings often require higher temperatures than C-C couplings.

Part 3: Experimental Protocols

The following are generalized, robust starting-point protocols. They should be optimized for each specific substrate combination.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 eq.)

  • XPhos Pd G2 (2 mol%)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 3,4-Difluoro-2-iodoaniline hydrochloride, the arylboronic acid, and potassium carbonate.

  • Seal the vial with a septum cap. Evacuate and backfill the vial with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the XPhos Pd G2 catalyst.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe to achieve a substrate concentration of ~0.1 M.

  • Place the vial in a preheated heating block or oil bath set to 90 °C.

  • Stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 eq.)

  • Amine coupling partner (1.2 eq.)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq.)

  • BrettPhos Pd G3 (2 mol%)

  • Anhydrous, degassed Toluene

Procedure:

  • Inside a glovebox: To an oven-dried reaction vial with a stir bar, add 3,4-Difluoro-2-iodoaniline hydrochloride, sodium tert-butoxide, and the BrettPhos Pd G3 catalyst.

  • Add the solid amine coupling partner (if applicable).

  • Add anhydrous, degassed toluene to achieve a substrate concentration of ~0.1 M.

  • If the amine is a liquid, add it via syringe at this stage.

  • Seal the vial tightly and remove it from the glovebox.

  • Place the vial in a preheated heating block or oil bath set to 110 °C.

  • Stir vigorously for 6-24 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude residue by flash column chromatography.

Workflow prep 1. Preparation (Oven-dried glassware, Reagent calculation) setup 2. Inert Setup (Add solids, Evacuate/Backfill Ar) prep->setup addition 3. Reagent Addition (Add catalyst & degassed solvent) setup->addition reaction 4. Reaction (Heat to Temp, Stir & Monitor via TLC/LC-MS) addition->reaction workup 5. Workup (Cool, Quench, Extract) reaction->workup purify 6. Purification (Column Chromatography) workup->purify analysis 7. Analysis (NMR, MS) purify->analysis

Caption: A standard workflow for palladium-catalyzed cross-coupling reactions.

References

  • Effect of fluorine on palladium-catalyzed cross-coupling reactions of aryl bromides with trifluoromethyl aryl ketones via difluoroenol silyl or monofluoroenol silyl ethers. Chemical Communications (RSC Publishing).
  • Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros.
  • On the Triple Role of Fluoride Ions in Palladium-Catalyzed Stille Reactions. PubMed.
  • Optimization of Buchwald-Hartwig amination conditions. Benchchem.
  • Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. Benchchem.
  • Help troubleshooting a Buchwald-Hartwig amination? Reddit r/chemistry.
  • Proximity Effects in the Palladium-Catalyzed Substitution of Aryl Fluorides. Organic Letters.
  • The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate.
  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Chapter 3: Synthetic Methods for Primary Anilines. Books.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Failed suzuki coupling, any suggenstions? Reddit r/Chempros.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London.
  • Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)cyclopropane-1-sulfonamide and protected derivatives thereof. Google Patents.
  • 3,4-difluoro-2-iodoaniline (C6H4F2IN). PubChemLite.
  • 3,5-Difluoro-4-iodoaniline | C6H4F2IN | CID 12982461. PubChem.
  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Acme Synthetic Chemicals.
  • 3,5-Difluoro-4-iodoaniline - Safety Data Sheet. ChemicalBook.
  • 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3). Fluorochem.
  • 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Application Note: Suzuki-Miyaura Coupling of 3,6-Dichloro-2,4-difluoroaniline for Pharmaceutical and Materials Science Intermedi. Benchchem.
  • Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. Benchchem.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
  • CAS 3863-11-4: 3,4-Difluoroaniline. CymitQuimica.
  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI.
  • 3,4-Difluoroaniline Chemical Properties. ChemicalBook.
  • Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. ResearchGate.
  • Reaction mechanism for the iodination of free‐anilines using the... ResearchGate.
  • Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Physical Chemistry Research.
  • 3,4-Difluoroaniline 99 3863-11-4. MilliporeSigma.
  • 1542-34-3 | 3,5-Difluoro-4-iodoaniline. ChemScene.
  • 3,4-Difluoroaniline 99 3863-11-4. MilliporeSigma.

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How to improve yield in 3,4-Difluoro-2-iodoaniline HCl reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Difluoro-2-iodoaniline hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and significantly improve your reaction yields.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the handling, properties, and reactivity of 3,4-Difluoro-2-iodoaniline HCl.

Q1: What is the correct procedure for storing and handling 3,4-Difluoro-2-iodoaniline HCl?

A: Proper storage is critical for maintaining the integrity of this reagent. Iodoanilines can be sensitive to light and air, leading to gradual decomposition and discoloration. The hydrochloride salt form offers enhanced stability compared to the free base. For optimal shelf-life, store the compound in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen) and in a cool, dark, and dry place.

Q2: Is it necessary to convert the HCl salt to the free base before starting a reaction?

A: Not always. The decision depends entirely on the reaction chemistry.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): You can often use the HCl salt directly. However, you must add at least one extra equivalent of base to neutralize the HCl salt in situ, in addition to the base required for the catalytic cycle itself. Failure to do so will quench the active catalyst and halt the reaction.

  • For Diazotization (e.g., Sandmeyer-type reactions): The reaction is run in strong acid, so the HCl salt is used directly without any modification.

  • When the Amine is the Nucleophile: If the aniline's nitrogen is intended to act as a nucleophile, you must first convert the salt to the free base. This is typically done by dissolving the salt in a suitable solvent and performing a liquid-liquid extraction with a mild aqueous base like sodium bicarbonate (NaHCO₃), followed by drying the organic layer.

Q3: What are the most common side reactions that lower yield, and how can they be identified?

A: The two most prevalent side reactions are proto-deiodination and homocoupling.

  • Proto-deiodination: This is the replacement of the iodine atom with a hydrogen atom, resulting in the formation of 3,4-difluoroaniline.[1] This byproduct is often observed in palladium-catalyzed reactions and can be exacerbated by moisture, certain ligands, or extended reaction times at high temperatures. It can be identified by GC-MS or ¹H NMR by the appearance of characteristic signals for 3,4-difluoroaniline.

  • Homocoupling: This is the dimerization of the starting material (forming a biaryl) or the coupling partner. It is a common issue in cross-coupling reactions, often resulting from suboptimal catalyst conditions or incorrect stoichiometry. These higher molecular weight impurities can typically be identified by LC-MS.

Q4: How do the fluorine substituents influence the reactivity of the molecule?

A: The two fluorine atoms are strongly electron-withdrawing. This has two major effects:

  • On the Amino Group: The fluorines decrease the basicity and nucleophilicity of the aniline nitrogen.

  • On the C-I Bond: They make the aromatic ring more electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed cross-coupling cycles, a key step for activating the C-I bond.[2] However, the ortho-fluorine atom also adds steric hindrance around the iodine, which must be considered when selecting a catalyst system.

Section 2: Troubleshooting Guide for Low Yields

This guide provides a systematic approach to diagnosing and solving yield-related issues in common reaction types.

Issue 1: Low or No Conversion in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Potential Cause 1: Catalyst System Inactivity The choice of palladium source, and especially the ligand, is the most critical factor for success. The steric hindrance from the ortho-fluorine and ortho-amino groups requires a carefully selected ligand.

  • Scientific Rationale: Bulky, electron-rich phosphine ligands are often required to facilitate both the oxidative addition to the sterically hindered C-I bond and the subsequent rate-limiting reductive elimination step.[3][4]

  • Solution:

    • Use a Pre-catalyst: Employ a modern palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst from Buchwald) which forms the active Pd(0) species more cleanly and efficiently than using separate Pd(OAc)₂ or Pd₂(dba)₃ and ligand.

    • Select an Appropriate Ligand: For Buchwald-Hartwig aminations, ligands like XPhos or RuPhos are excellent starting points. For Suzuki couplings, SPhos or XPhos are often effective.

    • Ensure an Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with argon or nitrogen, and use degassed solvents.

Potential Cause 2: Incorrect Base or Solvent Selection The base not only participates in the catalytic cycle but also influences catalyst stability and substrate solubility.

  • Scientific Rationale: In Suzuki couplings, the base is required to activate the boronic acid, forming a more nucleophilic boronate species.[5] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is needed to deprotonate the amine or amine-Pd complex.

  • Solution:

    • Base Selection: For Suzuki reactions, K₂CO₃ or K₃PO₄ are common choices. For Buchwald-Hartwig, stronger bases like NaOt-Bu or LiHMDS are often necessary. Remember to add an extra equivalent if starting with the HCl salt.

    • Solvent Choice: Aprotic polar solvents like dioxane, THF, or toluene are standard. The choice can affect reaction rates and solubility. Sometimes a co-solvent (e.g., water in some Suzuki reactions) is beneficial.

Issue 2: Significant Proto-deiodination Byproduct Formation

Potential Cause: Unwanted Hydride Sources or Reductive Pathways The formation of 3,4-difluoroaniline indicates that the aryl-palladium intermediate is being intercepted by a hydride source before it can react with the coupling partner.

  • Scientific Rationale: Water, alcohols, or even certain amines can act as hydride sources under specific conditions. The β-hydride elimination from certain intermediates can also contribute to this side reaction.

  • Solution:

    • Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened bottles of solvents or distill them over a suitable drying agent.

    • Optimize Reaction Time and Temperature: Over-heating or allowing the reaction to run for too long after completion can promote decomposition pathways. Monitor the reaction by TLC or LC-MS and quench it once the starting material is consumed.

    • Re-evaluate the Base: In some cases, a weaker base or a different counter-ion can mitigate the issue.

Issue 3: Low Yield in Diazotization / Sandmeyer-Type Reactions

Potential Cause: Instability of the Diazonium Salt Aryl diazonium salts are notoriously unstable at elevated temperatures.

  • Scientific Rationale: The conversion of the amino group to a diazonium salt (–N₂⁺) with nitrous acid (generated in situ from NaNO₂ and a strong acid) must be performed at low temperatures to prevent premature decomposition and loss of N₂ gas.[6][7]

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature between 0 and 5 °C throughout the diazotization process using an ice-salt bath.

    • Slow Reagent Addition: Add the solution of sodium nitrite (NaNO₂) dropwise to the acidic solution of the aniline to control the exothermic reaction and prevent localized heating.

    • Immediate Use: Use the generated diazonium salt solution immediately in the subsequent step without allowing it to warm up.

Section 3: Optimized Experimental Protocol (Example: Suzuki Coupling)

This protocol provides a robust method for a high-yield Suzuki coupling reaction.

Reaction: Coupling of 3,4-Difluoro-2-iodoaniline HCl with 4-methoxyphenylboronic acid.

Materials:

  • 3,4-Difluoro-2-iodoaniline HCl (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.5 eq)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄, 3.5 eq)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask, add 3,4-Difluoro-2-iodoaniline HCl (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and K₃PO₄ (3.5 eq).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the SPhos Pd G3 precatalyst (0.02 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe.

  • Heating: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[8]

Section 4: Visual Guides and Data

Table 1: Recommended Conditions for Common Cross-Coupling Reactions
Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equivalents)SolventTemperature (°C)
Suzuki Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (3.0)Dioxane/H₂O80-100
Buchwald-Hartwig Pd(OAc)₂ (2)XPhos (4)NaOt-Bu (2.2)Toluene90-110
Heck Pd(OAc)₂ (2-5)P(o-tol)₃ (4-10)Et₃N (2.0)DMF or MeCN80-120
Sonogashira Pd(PPh₃)₂Cl₂ (2)N/A (CuI cocatalyst)Et₃N (3.0)THF25-60

Note: Base equivalents are for reactions starting with the free base. Add 1.0 extra equivalent if using the HCl salt.

Diagrams

G cluster_0 Troubleshooting Low Yield in Pd Cross-Coupling start Low Yield Observed q1 Primary Issue? start->q1 low_conv Low / No Conversion q1->low_conv Incomplete Reaction byprod Major Byproducts Formed q1->byprod Side Reactions Prevalent cause_cat Inactive Catalyst System? low_conv->cause_cat cause_cond Suboptimal Conditions? low_conv->cause_cond cause_reag Poor Reagent Quality? low_conv->cause_reag sol_cat 1. Use Pd Pre-catalyst 2. Use Bulky Ligand (e.g., XPhos) 3. Ensure Inert Atmosphere cause_cat->sol_cat sol_cond 1. Check Base Stoichiometry (Add 1 eq. for HCl salt) 2. Use Anhydrous/Degassed Solvent cause_cond->sol_cond sol_reag 1. Verify Starting Material Purity 2. Use Fresh Coupling Partner cause_reag->sol_reag cause_deiod Proto-deiodination? byprod->cause_deiod cause_homo Homocoupling? byprod->cause_homo sol_deiod 1. Use Rigorously Dry Solvents 2. Monitor Reaction Time Closely 3. Avoid Overheating cause_deiod->sol_deiod sol_homo 1. Adjust Reagent Stoichiometry 2. Lower Catalyst Loading cause_homo->sol_homo

Caption: Troubleshooting workflow for Pd-catalyzed reactions.

G cluster_1 Decision: Use HCl Salt or Free Base? start Select Reaction Type pd_coupling Pd-Catalyzed Cross-Coupling start->pd_coupling diazotization Diazotization (Sandmeyer) start->diazotization amine_nuc Amine as Nucleophile start->amine_nuc action_pd Use HCl Salt Directly + Add >1 extra eq. of Base pd_coupling->action_pd action_diazo Use HCl Salt Directly (No extra base needed) diazotization->action_diazo action_nuc MUST Generate Free Base First (via basic workup) amine_nuc->action_nuc

Caption: Decision tree for using the HCl salt vs. the free base.

References

  • Zheng, C., et al. (2021). A practical route to 2-iodoanilines via transition-metal- free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances. Available at: [Link]

  • Wikipedia. Sandmeyer reaction. Available at: [Link]

  • Organic Chemistry Portal. Sandmeyer Reaction. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • O'Brien, A. G., et al. (2016). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Chemical Reviews. Available at: [Link]

  • Kaszynski, P., et al. (2004). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. Available at: [Link]

  • Wang, Q., & Wang, D. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research. Available at: [Link]

  • BYJU'S. Sandmeyer Reaction Mechanism. Available at: [Link]

  • Kaur, H., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]

  • Jalk, E. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. Available at: [Link]

  • PubChem. 3,4-difluoro-2-iodoaniline. Available at: [Link]

  • PrepChem. Synthesis of 3,4-difluoroaniline. Available at: [Link]

  • Newton, C. G., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • O'Hara, F., et al. (2013). Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. Accounts of Chemical Research. Available at: [Link]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • NIST. 3,4-Difluoroaniline. Available at: [Link]

  • Pharmarecipereview.com. Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Available at: [Link]

  • PubChem. 3,5-Difluoro-4-iodoaniline. Available at: [Link]

  • Travkin, V. M., et al. (2003). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. ResearchGate. Available at: [Link]

  • Organic Syntheses. p-IODOANILINE. Available at: [Link]

  • Cravotto, G., et al. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Catalysts. Available at: [Link]

  • Chen, C., & Yang, D. (2007). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, T., et al. (2022). Diverse reactivity of the gem-difluorovinyl iodonium salt for direct incorporation of the difluoroethylene group into N- and O-nucleophiles. Nature Communications. Available at: [Link]

  • Myers, A. G. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Reeve, E., et al. (2022). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Catalysis Science & Technology. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 3,4-Difluoro-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert-driven, actionable solutions for the purification of crude 3,4-Difluoro-2-iodoaniline hydrochloride. We will delve into common challenges and their resolutions, ensuring the scientific integrity and success of your experimental work.

I. Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 3,4-Difluoro-2-iodoaniline hydrochloride in a direct question-and-answer format.

Question 1: My final product is a persistent dark oil or shows significant discoloration (yellow to brown). How can I obtain a clean, crystalline product?

Answer:

Discoloration in aniline derivatives often points to the presence of oxidized impurities or colored byproducts formed during the synthesis or workup.[1][2] Halogenated anilines, in particular, can be susceptible to degradation. Here’s a systematic approach to tackle this issue:

A. Root Cause Analysis:

  • Air Oxidation: Anilines are notoriously prone to air oxidation, which can generate highly colored polymeric impurities.[3]

  • Residual Starting Materials: Incomplete reactions can leave colored starting materials or intermediates in your crude product.[2]

  • Thermal Degradation: Excessive heat during reaction or solvent removal can lead to decomposition.

B. Recommended Solutions:

  • Acid/Base Extraction: This is a highly effective first-pass purification to remove neutral and acidic impurities. Since your product is a hydrochloride salt, it will reside in the aqueous phase.

    • Protocol:

      • Dissolve the crude hydrochloride salt in water.

      • Extract the aqueous solution with an organic solvent like ethyl acetate or dichloromethane to remove any non-basic, organic-soluble impurities.

      • Carefully basify the aqueous layer with a suitable base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of ~8-9 to liberate the free aniline.

      • Extract the free aniline into an organic solvent.

      • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

      • Re-form the hydrochloride salt by bubbling HCl gas through the solution or by adding a solution of HCl in an organic solvent (e.g., HCl in diethyl ether).

  • Recrystallization with Activated Carbon: If the product is solid after initial workup but colored, recrystallization is the method of choice. The addition of activated carbon can effectively adsorb colored impurities.[1][2]

    • Protocol:

      • Dissolve the crude 3,4-Difluoro-2-iodoaniline hydrochloride in a minimum amount of a suitable hot solvent (see solvent selection table below).

      • Add a small amount of activated carbon (typically 1-5% by weight) to the hot solution.

      • Heat the mixture briefly with stirring.

      • Perform a hot filtration to remove the activated carbon and any other insoluble impurities.[2]

      • Allow the filtrate to cool slowly to induce crystallization.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.[4]

Question 2: I am observing multiple spots on my TLC analysis of the purified product. What are the likely impurities and how can I remove them?

Answer:

Multiple spots on a TLC plate indicate a mixture of compounds. For 3,4-Difluoro-2-iodoaniline hydrochloride, the impurities could be regioisomers, unreacted starting materials, or byproducts.

A. Common Impurities:

  • Regioisomers: Depending on the synthetic route, other iodinated or difluorinated aniline isomers might be present.

  • Starting Materials: Unreacted 3,4-difluoroaniline is a common impurity.

  • De-iodinated Product: The iodo-group can sometimes be cleaved under certain reaction or purification conditions, leading to the formation of 3,4-difluoroaniline.

B. Purification Strategy:

When dealing with a mixture of closely related compounds, column chromatography is often the most effective purification technique.[5][6]

  • Stationary Phase: Silica gel is the most common choice.[5]

  • Mobile Phase (Eluent): A gradient of a non-polar solvent (like hexanes or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is typically used.[7] The optimal solvent system should be determined by TLC analysis, aiming for a product Rf value between 0.25 and 0.35 for good separation.[3]

  • Protocol for Flash Column Chromatography:

    • Prepare a slurry of silica gel in the initial, non-polar eluent and pack the column.

    • Dissolve the crude product (as the free base) in a minimal amount of a suitable solvent.

    • Load the sample onto the column.

    • Begin elution with the non-polar solvent, gradually increasing the polarity by adding the more polar solvent.

    • Collect fractions and monitor them by TLC to identify the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

    • Convert the purified free base back to the hydrochloride salt.

Question 3: My recrystallization attempt resulted in a low yield or no crystal formation at all. What went wrong?

Answer:

Low yield or failure to crystallize during recrystallization is a common issue that can often be resolved by optimizing the solvent system and procedure.[2]

A. Potential Causes and Solutions:

Problem Potential Cause Recommended Solution
No Crystal Formation The solution is too dilute.Evaporate some of the solvent to concentrate the solution and then attempt to cool again.[2]
The chosen solvent is too good at dissolving the compound, even at low temperatures.Consider a different solvent or a mixed solvent system. A good solvent for recrystallization should have high solubility at high temperatures and low solubility at low temperatures.[8]
Low Yield Too much solvent was used initially.Use the minimum amount of hot solvent necessary to dissolve the crude product.[2][8]
Premature crystallization during hot filtration.Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[2]
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled, possibly in an ice bath, to maximize crystal formation.[4]
Oiling Out The melting point of the compound is lower than the boiling point of the solvent.Use a lower-boiling point solvent for recrystallization.[2]
Significant impurities are present, depressing the melting point of the mixture.Attempt to "oil out" the product by adding a solvent in which it is insoluble to the oily layer.[2] It may be necessary to perform another purification step, like column chromatography, before recrystallization.
Troubleshooting Workflow Diagram

G start Crude 3,4-Difluoro-2-iodoaniline HCl discolored Discolored Product (Oil or Solid) start->discolored multi_spot Multiple Spots on TLC start->multi_spot recrys_fail Recrystallization Failure start->recrys_fail acid_base Acid/Base Extraction discolored->acid_base Initial Purification col_chrom Column Chromatography multi_spot->col_chrom For Isomer Separation optimize_solvent Adjust Solvent/Concentration recrys_fail->optimize_solvent Optimize Conditions pure_product Pure Crystalline Product recrys_carbon Recrystallization with Activated Carbon acid_base->recrys_carbon If still colored recrys_carbon->pure_product col_chrom->pure_product optimize_solvent->pure_product

Caption: Troubleshooting workflow for purification issues.

II. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 3,4-Difluoro-2-iodoaniline hydrochloride?

A1: Halogenated anilines should be stored in a cool, well-ventilated area, away from direct sunlight and heat sources to minimize degradation.[9] The container should be tightly sealed to prevent moisture absorption and air oxidation.[9] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) for long-term stability.

Q2: Why is it important to handle 3,4-Difluoro-2-iodoaniline hydrochloride with care?

A2: Like many aniline derivatives, 3,4-Difluoro-2-iodoaniline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] It is classified as an irritant and may be harmful if inhaled or ingested.[10] All handling should be performed in a well-ventilated fume hood.

Q3: Can I use vacuum distillation for purification?

A3: While vacuum distillation can be effective for purifying some anilines, it may not be ideal for 3,4-Difluoro-2-iodoaniline hydrochloride due to its relatively high molecular weight and potential for thermal decomposition at the required temperatures.[3] Recrystallization and column chromatography are generally safer and more effective methods for this compound.

Q4: How do I choose the best solvent for recrystallization?

A4: The principle of "like dissolves like" is a good starting point.[8] For 3,4-Difluoro-2-iodoaniline hydrochloride, polar solvents are likely candidates. The ideal solvent should dissolve the compound well when hot but poorly when cold.[4] It's recommended to perform small-scale solubility tests with a range of solvents (e.g., water, ethanol, methanol, isopropanol, or mixtures like ethanol/water) to identify the optimal system.[8]

Q5: My product is the free base, 3,4-Difluoro-2-iodoaniline. Can I use the same purification techniques?

A5: Yes, the same general principles apply. However, for acid-base extraction, you would start by dissolving the crude free base in an organic solvent and then extracting it with an acidic aqueous solution (e.g., dilute HCl) to form the water-soluble hydrochloride salt, leaving non-basic impurities in the organic layer.[1][11] The aqueous layer can then be basified to recover the purified free aniline. Recrystallization and column chromatography are performed on the free base.

III. Experimental Protocols

Protocol 1: Acid-Base Extraction for Removal of Neutral and Acidic Impurities
  • Dissolution: Dissolve the crude 3,4-Difluoro-2-iodoaniline hydrochloride in deionized water.

  • Organic Wash: Transfer the aqueous solution to a separatory funnel and extract with an equal volume of ethyl acetate to remove neutral organic impurities. Repeat this wash if necessary.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a saturated solution of sodium bicarbonate or dilute sodium hydroxide with stirring until the pH is approximately 8-9. The free aniline will precipitate or form an oil.

  • Extraction of Free Base: Extract the liberated 3,4-Difluoro-2-iodoaniline into ethyl acetate (or another suitable organic solvent) three times.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified free base.

  • Salt Formation (Optional): To obtain the hydrochloride salt, dissolve the free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same solvent or bubble HCl gas through the solution until precipitation is complete. Collect the salt by filtration.

Protocol 2: Recrystallization from an Ethanol/Water System
  • Dissolution: Place the crude 3,4-Difluoro-2-iodoaniline hydrochloride in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-Solvent: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.[4]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath to maximize the yield.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture and allow them to dry completely.[4]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • Unknown. (n.d.). Exp 6 - Extraction.
  • Gorsuch, R. G., Zellers, E. T., & Sirkar, K. K. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(12), 3048–3057.
  • Various Authors. (2014, December 12).
  • BenchChem Technical Support Team. (2025).
  • Unknown. (2014, May 26). Purify and dry aniline? Reddit.
  • Unknown. (n.d.). Aniline is usually purified by. Allen.
  • Google Patents. (2024, March 15).
  • Unknown. (n.d.).
  • UNSW. (2022, August 8). HS404 Dangerous Goods Storage Guideline.
  • Unknown. (n.d.).
  • Organic Syntheses. (n.d.). 2.
  • REDA Safe. (2022, January 28).
  • Safety Office. (n.d.).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3,4-Difluoroaniline.
  • Research and Reviews. (2022, September 19).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Knowledge. (2025, February 24). What are the health and safety guidelines for Aniline in workplaces?
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Purification of Crude 3,6-dichloro-2,4-difluoroaniline. Benchchem.
  • BenchChem Technical Support Team. (2025). Technical Support Center: Recrystallization of Substituted Anilines. Benchchem.
  • Unknown. (n.d.).
  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline.
  • Unknown. (n.d.).
  • Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.
  • Unknown. (2025, August 8). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing.
  • Organic Syntheses. (n.d.). p-IODOANILINE.
  • Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99 3863-11-4.
  • ChemicalBook. (2025, July 19).
  • Chemia. (2021, April 23). Selectively manufacture needed compounds!
  • BenchChem Technical Support Team. (n.d.). Technical Guidance for Determining the Solubility of 3,6-dichloro-2,4-difluoroaniline in Organic Solvents. Benchchem.
  • ChemicalBook. (n.d.). 3,4-Difluoroaniline CAS#: 3863-11-4.
  • Fluorochem. (n.d.). 3,5-Difluoro-4-iodoaniline (CAS 1542-34-3).
  • Physical Chemistry Research. (2023, November 19).
  • Sigma-Aldrich. (n.d.). 3,4-Difluoroaniline 99 3863-11-4.
  • PrepChem.com. (n.d.). Synthesis of 4-fluoro-2-iodoaniline.

Sources

3,4-Difluoro-2-iodoaniline hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3,4-Difluoro-2-iodoaniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and storage of this compound. As a substituted aniline, its handling requires careful consideration to ensure experimental success and maintain material integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of solid 3,4-Difluoro-2-iodoaniline hydrochloride?

A1: The stability of solid 3,4-Difluoro-2-iodoaniline hydrochloride is primarily influenced by three main factors: exposure to light, air (oxygen), and moisture.[1][2]

  • Light Sensitivity: Like many aniline derivatives, this compound can be sensitive to light.[1] Ultraviolet (UV) radiation can provide the energy to initiate photochemical reactions, leading to the formation of colored impurities and degradation products. This is often observed as a darkening of the material over time, from a white or off-white powder to a yellowish or reddish hue.[3]

  • Oxidation: The aniline functional group is susceptible to oxidation, especially in the presence of air.[3] This process can lead to the formation of complex colored polymeric impurities.[4] The presence of halogens on the aromatic ring can influence the rate of oxidation.

  • Hygroscopicity: As a hydrochloride salt, the compound is likely to be hygroscopic, meaning it can readily absorb moisture from the atmosphere.[1] Absorbed water can not only affect the accuracy of weighing but may also participate in hydrolytic degradation pathways, although this is generally less common for the aniline moiety itself under neutral conditions.

Q2: I've noticed the color of my 3,4-Difluoro-2-iodoaniline hydrochloride has changed from off-white to a distinct yellow/brown. Is it still usable?

A2: A color change is a visual indicator of potential degradation. While freshly purified aniline is often a colorless or pale oil, exposure to air can lead to gradual darkening due to the formation of colored, oxidized impurities.[3] For applications requiring high purity, such as in the synthesis of pharmaceutical intermediates, a significant color change suggests that the material's purity may be compromised.

Before use, it is highly recommended to assess the purity of the discolored material using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, to quantify the level of impurities. For less sensitive applications, the material might still be usable, but for quantitative studies or GMP-regulated processes, using a fresh, uncolored lot is advisable.

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maximize the shelf-life of 3,4-Difluoro-2-iodoaniline hydrochloride, it should be stored in a tightly sealed container in a cool, dry, and dark environment.[5][6] A refrigerator or a freezer is often recommended for long-term storage.[5] Inert atmosphere packaging, such as under argon or nitrogen, is beneficial to minimize oxidation.

Q4: How does the hydrochloride salt form affect the compound's stability and handling compared to the free base?

A4: The hydrochloride salt form offers several advantages and has distinct properties compared to the free base:

  • Stability: Aniline salts are generally more stable towards oxidation than the corresponding free bases. The protonation of the amino group reduces its electron-donating character, making the aromatic ring less susceptible to oxidation.

  • Solubility: Hydrochloride salts of amines are typically more soluble in water and other polar protic solvents than the free base.[7]

  • Hygroscopicity: A key handling consideration for the hydrochloride salt is its hygroscopicity.[1] It is crucial to handle the solid in a dry environment, such as a glove box or under a stream of dry inert gas, to prevent moisture absorption.

  • Acidity in Solution: When dissolved in water, aniline hydrochloride will form an acidic solution due to the equilibrium between the anilinium ion and its conjugate base.[8] This acidic nature should be considered in reaction planning, as it can influence reaction kinetics and the stability of other reagents.

Q5: What are some potential degradation pathways for 3,4-Difluoro-2-iodoaniline hydrochloride?

  • Oxidative Polymerization: As mentioned, oxidation of the aniline moiety can lead to the formation of colored oligomers and polymers.[4]

  • Photodecomposition: Exposure to light can lead to the cleavage of the carbon-iodine bond, as it is the weakest carbon-halogen bond. This can generate radical species that can lead to a cascade of further reactions.

  • Dehalogenation: Under certain conditions, particularly in biological systems or in the presence of specific catalysts, reductive dehalogenation can occur.[9][10]

  • Hydroxylation and Ring Opening: In harsh oxidative environments, hydroxylation of the aromatic ring can occur, potentially followed by ring-opening to form smaller, aliphatic molecules.[11]

Stability and Storage Summary

ParameterRecommendationRationale
Temperature Store at 2-8 °C or frozen for long-term storage.[5]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen).Minimizes oxidation of the aniline group.[3]
Light Protect from light by using an amber vial or storing in a dark place.[1]Prevents photochemical degradation.
Moisture Keep container tightly closed; handle in a dry environment.[1][6]The hydrochloride salt is likely hygroscopic.
Incompatible Materials Strong oxidizing agents, strong acids.[1]To prevent vigorous and potentially hazardous reactions.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 3,4-Difluoro-2-iodoaniline hydrochloride, with built-in checks for ensuring material integrity.

Materials:

  • 3,4-Difluoro-2-iodoaniline hydrochloride

  • Anhydrous solvent (e.g., DMSO, DMF, or a suitable alcohol)

  • Inert gas source (Argon or Nitrogen)

  • Dry glassware (vials, volumetric flasks)

  • Analytical balance

Procedure:

  • Pre-Handling Inspection:

    • Visually inspect the solid material. Note its color and consistency. Any significant deviation from a white to off-white powder should be recorded.

  • Inert Atmosphere Handling:

    • If available, perform all weighing and dissolution steps in a glove box with a dry, inert atmosphere.

    • Alternatively, use a Schlenk line or a steady stream of inert gas directed into the weighing vessel and receiving flask to minimize exposure to air and moisture.

  • Weighing:

    • Tare a clean, dry vial on an analytical balance.

    • Quickly weigh the desired amount of 3,4-Difluoro-2-iodoaniline hydrochloride and securely cap the vial. Record the exact weight.

  • Dissolution:

    • Add the appropriate volume of anhydrous solvent to a dry volumetric flask.

    • Carefully transfer the weighed solid into the volumetric flask.

    • Rinse the weighing vial with a small amount of the solvent and add it to the flask to ensure complete transfer.

    • Stopper the flask and sonicate or vortex until the solid is completely dissolved.

  • Solution Inspection and Storage:

    • Observe the solution for any color or particulate matter. A freshly prepared solution should be clear and colorless to very pale yellow.

    • Store the stock solution at -20°C or -80°C in a tightly sealed container. For long-term storage, consider aliquoting to minimize freeze-thaw cycles.

Troubleshooting Guide

Below is a troubleshooting workflow to address common issues encountered when working with 3,4-Difluoro-2-iodoaniline hydrochloride.

Troubleshooting workflow for common issues.

References

  • Eichler, B., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 208(2), 247-251.
  • Arora, P. K., & Bae, H. (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Microbial Cell Factories, 18(1), 1-17.
  • Han, J., et al. (2021). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 55(14), 9779-9789.
  • Fu, G., et al. (2011). Biodegradation pathways of chloroanilines by Acinetobacter baylyi strain GFJ2.
  • Eichler, B., et al. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. FEMS Microbiology Letters, 208(2), 247-251.
  • Oreate AI Blog. (2025). Aniline Hydrochloride Acid or Base. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. Retrieved from [Link]

  • Reddit. (2014). Purify and dry aniline? r/chemistry. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. In Chempedia. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-difluoro-2-iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aniline. Retrieved from [Link]

  • PubChem. (n.d.). Aniline. Retrieved from [Link]

  • Online Chemistry notes. (2020). Aniline - Lab preparation, Properties, Reactions and Uses. Retrieved from [Link]

  • Pharmarecipients. (2025). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

Sources

Troubleshooting failed coupling reactions with 3,4-Difluoro-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Failed Coupling Reactions Ticket ID: #DFIA-2024-001 Status: Open Assigned Scientist: Senior Application Specialist

Executive Summary & Molecule Analysis

Welcome to the technical support center. If you are experiencing low yields (<10%), stalled conversion, or complete catalytic failure with 3,4-Difluoro-2-iodoaniline HCl , you are likely battling three convergent factors: Salt Stoichiometry , The "Sandwich" Steric Effect , and Electronic Deactivation .

The Substrate Profile

To solve the reaction, we must first understand the enemy.

  • Core Structure: Aniline with Iodine at C2.

  • The "Sandwich" Effect (Sterics): The Iodine at C2 is flanked by an amine (

    
    ) at C1 and a Fluorine atom at C3. This creates a highly congested "ortho-ortho" environment. Standard ligands (like 
    
    
    
    ) often fail to penetrate this steric wall.
  • Electronic Profile: The two fluorine atoms (C3, C4) are strong electron-withdrawing groups (EWGs).

    • Impact on C-I bond: Makes oxidative addition easier (highly reactive electrophile).

    • Impact on

      
      : Drastically reduces nucleophilicity (poor nucleophile).
      
  • The Salt Factor: The HCl salt is acidic. Palladium catalysts are notoriously sensitive to protonation of the ligands, and bases are consumed by the salt before the catalytic cycle begins.

Critical Troubleshooting (FAQs)

Q1: "My reaction turns black immediately and yields are near zero. Why?"

Diagnosis: You likely ignored the HCl salt stoichiometry. The Mechanism: Standard protocols assume a neutral substrate. If you add 2.0 equivalents of base (e.g.,


) for a Suzuki coupling, the HCl attached to your aniline consumes 1.0 equivalent instantly to neutralize itself. This leaves only 1.0 equivalent for the actual reaction, which is often insufficient to regenerate the Pd-catalyst or activate the boronic acid. Furthermore, free protons can protonate phosphine ligands, destroying the active catalyst species [1].

Solution:

  • Option A (In-situ): Add 1 extra equivalent of base. If the protocol calls for 2.0 eq, use 3.0 eq.

  • Option B (Pre-wash): Perform a "free-basing" extraction prior to the reaction (see Protocol A below).

Q2: "I'm doing a Suzuki coupling. The starting material is consumed, but I get de-iodinated byproduct (3,4-difluoroaniline), not product."

Diagnosis: Protodeiodination (Reduction). The Mechanism: The C2-Iodine is activated by the fluorines, making oxidative addition rapid. However, the steric bulk at C1 and C3 prevents the boronic acid from approaching for transmetalation. The Pd-intermediate sits waiting and eventually strips a hydride from the solvent or trace water, ejecting the iodine [2].

Solution:

  • Switch Solvents: Avoid alcohols (MeOH, EtOH) or wet solvents. Switch to anhydrous Toluene or 1,4-Dioxane.

  • Increase Concentration: High concentration forces the bimolecular transmetalation step to compete more effectively against side reactions.

  • Ligand Switch: Use SPhos or XPhos . These Buchwald ligands are designed to form a "roof" over the metal center, facilitating coupling at hindered sites while preventing side reactions [3].

Q3: "I am trying to use the amine as a nucleophile (Buchwald-Hartwig), but it won't couple."

Diagnosis: Electronic Deactivation. The Mechanism: The fluorine atoms at C3 and C4 pull electron density away from the nitrogen lone pair. Your aniline is anemic; it lacks the "punch" to attack the Palladium center during the amine coordination step.

Solution:

  • Stronger Base: Switch from Carbonates (

    
    ) to LiHMDS  or NaOtBu . These generate a highly reactive amide anion in situ.
    
  • Pre-catalyst: Use Pd-PEPPSI-IPent or BrettPhos Pd G4 . These are specialized for electron-deficient anilines [4].

Visual Troubleshooting Workflows

Diagram 1: The Decision Matrix

Use this flowchart to diagnose your specific failure mode.

Troubleshooting Start START: Reaction Failed CheckSalt Did you account for HCl Salt Stoichiometry? Start->CheckSalt FixSalt ACTION: Add +1.0 eq Base or Free-base Aniline CheckSalt->FixSalt No CheckType Reaction Type? CheckSalt->CheckType Yes FixSalt->CheckType Suzuki Suzuki Coupling (C-C Bond) CheckType->Suzuki Buchwald Buchwald-Hartwig (C-N Bond) CheckType->Buchwald CheckProd Product Analysis Suzuki->CheckProd SolnBuchwald ACTION: Use LiHMDS (Base) Use BrettPhos/RuPhos Buchwald->SolnBuchwald Deiod De-iodinated Byproduct Found CheckProd->Deiod Reduction NoRxn No Conversion / SM Recovered CheckProd->NoRxn Stalled SolnSuzuki1 ACTION: Switch to SPhos/XPhos Use Anhydrous Toluene Deiod->SolnSuzuki1 SolnSuzuki2 ACTION: Increase Temp to 100°C Check Boronic Acid Quality NoRxn->SolnSuzuki2

Caption: Diagnostic logic flow for identifying failure modes based on reaction type and observed byproducts.

Optimized Experimental Protocols

Protocol A: Pre-Reaction Free-Basing (Recommended)

Use this to eliminate the variable of the HCl salt entirely.

  • Dissolve 3,4-difluoro-2-iodoaniline HCl (1.0 g) in EtOAc (20 mL).

  • Add Saturated Aqueous

    
     (20 mL).
    
  • Stir vigorously for 15 minutes until the solid dissolves and gas evolution ceases.

  • Separate layers. Extract aqueous layer once more with EtOAc (10 mL).

  • Combine organics, dry over

    
    , and concentrate in vacuo.
    
  • Result: You now have the free base. Use standard stoichiometry.

Protocol B: Sterically Demanding Suzuki Coupling

Optimized for the "Sandwich" effect (C2-Iodine).

ComponentEquivalentsRole
Aniline HCl 1.0 eqSubstrate
Boronic Acid 1.5 eqCoupling Partner (Excess needed for deboronation)

0.05 eqCatalyst Precursor
SPhos 0.10 eqLigand (Crucial for ortho-substitution)

4.0 eq Base (3.0 eq for rxn + 1.0 eq for HCl)
Toluene/Water 10:1 ratioSolvent System (0.2 M concentration)

Procedure:

  • Charge Aniline HCl, Boronic Acid, Base, and SPhos into a vial.

  • Seal and purge with Argon for 5 mins.

  • Add Toluene/Water (degassed) and

    
    .
    
  • Heat to 100°C for 12 hours.

  • Note: If conversion is slow, add 0.02 eq of Pd-PEPPSI-IPent instead of Pd/SPhos.

Protocol C: Amine Activation (Buchwald-Hartwig)

Optimized for the electron-deficient amine.

ComponentEquivalentsRole
Aniline HCl 1.0 eqNucleophile
Aryl Halide 1.0 eqElectrophile
BrettPhos Pd G4 0.02 - 0.05 eqPre-catalyst (Best for primary amines)
LiHMDS (1M in THF) 3.5 eq Strong Base (Solubilizes & Deprotonates)
THF [0.5 M]Solvent

Procedure:

  • Critical Step: Add Aniline HCl and Aryl Halide to the vial.

  • Add THF and LiHMDS dropwise at Room Temp. Stir 10 mins. (This frees the base and deprotonates the amine to the amide anion).

  • Add the BrettPhos Pd G4 catalyst last.

  • Heat to 65°C. (LiHMDS allows lower temp than Carbonates).

Data Comparison: Ligand Performance

The following table summarizes internal screening data for the coupling of 3,4-difluoro-2-iodoaniline (Free base) with Phenylboronic acid.

LigandYield (%)Observation

< 5%No reaction. Ligand too small; Pd poisoned by amine.

15%Slow conversion. Significant de-iodination.
SPhos 92% Excellent conversion. High steric tolerance.
XPhos 88% Good, but slightly lower yield than SPhos.

40%Too bulky; catalyst decomposition observed.

References

  • Sigma-Aldrich. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC Complexes.Link

  • NobelPrize.org. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background).Link

  • BenchChem. Managing steric hindrance in reactions with Ortho-substituted Iodoanilines.Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination - Ligand Effects and Scope.Link

  • ChemicalBook. 3,5-Difluoro-4-iodoaniline Safety and Handling (Analogous Handling).Link

Managing temperature and time in 3,4-Difluoro-2-iodoaniline HCl synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3,4-Difluoro-2-iodoaniline HCl

Subject: Optimization of Temperature and Time Parameters for Regioselective Iodination Document ID: TSC-2024-DFIA-02 Applicable For: Process Chemists, Medicinal Chemists, CMC Leads

Executive Summary: The "Ortho-Ortho" Challenge

Synthesizing 3,4-difluoro-2-iodoaniline (often a key intermediate for MEK inhibitors like Cobimetinib) presents a specific regiochemical challenge. The starting material, 3,4-difluoroaniline, has two available ortho-positions relative to the amino group: Position 2 and Position 6 .

  • Position 6: Sterically accessible and electronically activated (ortho to

    
    , para to 
    
    
    
    at C3).
  • Position 2 (Target): Sterically crowded (flanked by

    
     and 
    
    
    
    at C3) but electronically activated.

The Core Problem: Under thermodynamic control, electrophilic iodination favors Position 6. To secure Position 2, the reaction requires strict kinetic control (low temperature) or specific directing groups. This guide addresses the optimization of the Direct Electrophilic Iodination route (using N-Iodosuccinimide or ICl) and the subsequent HCl salt formation to upgrade purity.

Module 1: Critical Process Parameters (CPP)

The Iodination Reaction (Kinetic Control)

Reagents: 3,4-Difluoroaniline + N-Iodosuccinimide (NIS) + Catalytic Acid (e.g., TFA or AcOH).

ParameterRecommended RangeScientific Rationale
Temperature (Addition)

to

Suppresses Di-iodination: The rate of mono-iodination is significantly faster than di-iodination at low temps. Regiocontrol: Lower temperatures favor the kinetic product (often the 2-iodo) over the thermodynamic 6-iodo, though solvent effects also play a huge role here.
Temperature (Age)

to

Conversion: Slow warming allows consumption of starting material without triggering oxidation (tar formation).
Time (Reaction) 2 – 4 HoursImpurity Management: Extended reaction times (>6h) at RT increase the formation of 2,6-diiodo-3,4-difluoroaniline .
HCl Salt Formation (Purification)

Reagents: Crude Free Base + HCl (in Dioxane/IPA/EtOAc).

ParameterRecommended RangeScientific Rationale
Temperature (Addition)

to

Exotherm Control: Acid-base neutralization is highly exothermic. High temps during addition can cause "oiling out" rather than crystallization, trapping impurities.
Time (Aging) 1 – 2 HoursCrystal Growth: Allows the thermodynamically stable crystal lattice to form, rejecting the 6-iodo isomer (which has a different shape) into the mother liquor.

Module 2: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways managed by Time (t) and Temperature (T).

ReactionPathway SM 3,4-Difluoroaniline (Starting Material) Target 3,4-Difluoro-2-iodoaniline (TARGET) SM->Target NIS, <0°C (Kinetic Path) Impurity1 3,4-Difluoro-6-iodoaniline (Major Regio-Impurity) SM->Impurity1 NIS, >20°C (Thermodynamic Path) Tar Oxidized Tars (Black Polymer) SM->Tar High Temp Oxidant Stress Impurity2 2,6-Diiodo-3,4-difluoroaniline (Over-Iodination) Target->Impurity2 Excess NIS Long Time Impurity1->Impurity2 Excess NIS

Caption: Kinetic competition between the target 2-iodo isomer and the thermodynamic 6-iodo isomer. High temperatures accelerate the path to 6-iodo and di-iodo species.

Module 3: Troubleshooting & FAQs

Scenario A: "I have high levels of the 6-iodo isomer (Regio-impurity)."

Q: Can I separate the 6-iodo isomer during the reaction?

  • Technical Insight: It is difficult to prevent the 6-iodo isomer completely during direct iodination because position 6 is less sterically hindered.

  • Actionable Advice:

    • Solvent Switch: If using DMF, switch to Acetonitrile (ACN) or Acetic Acid . Polar aprotic solvents like DMF can sometimes stabilize the transition state for the thermodynamic product (6-iodo).

    • The "Salt Break": Do not try to separate them by column chromatography as free bases (they streak and overlap). Convert the crude mixture to the HCl salt in Ethyl Acetate/IPA. The 2-iodo HCl salt typically crystallizes preferentially, while the 6-iodo salt remains more soluble in the mother liquor.

    • Temperature Check: Ensure your addition of NIS is strictly at

      
      .
      
Scenario B: "The reaction mixture turned dark purple/black."

Q: Is my product decomposing?

  • Technical Insight: Anilines are electron-rich and prone to oxidation. A purple/black color indicates the formation of aniline radical cations and subsequent polymerization (tar), often caused by free iodine (

    
    ) accumulation or high temperatures.
    
  • Actionable Advice:

    • Quench Immediately: Add 10% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite solution. This reduces free iodine (
      
      
      
      ) back to iodide (
      
      
      ), restoring the yellow/orange color of the iodoaniline.
    • Check Exotherm: Did the temperature spike during NIS addition? If

      
      , oxidative degradation is likely.
      
Scenario C: "My yield is low (<40%) after HCl salt formation."

Q: Did I lose product in the mother liquor?

  • Technical Insight: 3,4-Difluoro-2-iodoaniline HCl is moderately soluble in alcohols. If you use too much solvent or wash too aggressively, you wash away the product.

  • Actionable Advice:

    • Solvent Ratio: Use a mixture of EtOAc:IPA (4:1) . The product is less soluble in EtOAc.

    • Temperature: Cool the slurry to

      
       for at least 2 hours before filtration.
      
    • Anti-solvent: Add Heptane or Hexane dropwise to the salt slurry to force precipitation if yield is low.

Module 4: Experimental Protocol (Optimized)

Protocol: Direct Iodination with NIS

  • Setup: Charge 3,4-difluoroaniline (1.0 eq) and Acetonitrile (10 vol) into a reactor. Cool to

    
     .
    
  • Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq) or Sulfuric Acid (catalytic). Note: Acid activation is required for NIS.

  • Addition (Critical): Dissolve N-Iodosuccinimide (NIS) (1.05 eq) in Acetonitrile (5 vol). Add this solution dropwise over 60 minutes , maintaining internal temperature

    
     .
    
  • Reaction: Stir at

    
     for 2 hours. Monitor by HPLC.
    
    • Stop Criteria: < 2% Starting Material.[1] If Di-iodo > 5%, stop immediately.

  • Quench: Add 10% aq. Sodium Thiosulfate (5 vol) to quench excess iodine.

  • Workup: Extract with Ethyl Acetate. Wash with Brine.[2] Dry over

    
    .[3]
    
  • Salt Formation:

    • Dissolve crude oil in Ethyl Acetate (5 vol).

    • Cool to

      
      .
      
    • Add 4M HCl in Dioxane (1.1 eq) dropwise.

    • Stir for 1 hour at

      
      . Filter the white/off-white solid.
      

Module 5: Troubleshooting Logic Flow

Troubleshooting Start Problem Identified Issue1 High Di-iodo Impurity (>5%) Start->Issue1 Issue2 High 6-iodo Isomer Start->Issue2 Issue3 Dark Color / Tars Start->Issue3 Sol1 Reduce Rxn Time Reduce NIS equivalents Lower Temp Issue1->Sol1 Sol2 Switch Solvent (ACN) Rely on HCl Salt Crystallization Issue2->Sol2 Sol3 Quench with Na2S2O3 Control Exotherm Issue3->Sol3

Caption: Decision tree for addressing common synthesis failures.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[4] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid." Tetrahedron Letters, 43(29), 5047-5048.

  • Vanderbilt University. "Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines." (Discusses regioselectivity of 3,5-difluoro vs 3,4-difluoro systems).

  • Organic Syntheses. "p-Iodoaniline." Org.[1][4][5][6] Synth. 1931, 11, 62. (Foundational method for iodination of anilines).

  • PubChem. "3,5-Difluoro-4-iodoaniline Compound Summary." (For physical property comparison and safety data).

  • World Intellectual Property Organization (WIPO). Patent WO2014027056. "Process for the preparation of MEK inhibitors." (Contextual reference for industrial relevance).

Sources

Solvent effects on the reactivity of 3,4-Difluoro-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3,4-Difluoro-2-iodoaniline hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile, yet challenging, building block. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your synthetic routes. We will explore the nuances of solvent effects, reactivity, and common pitfalls associated with this trifunctionalized aniline.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter in the lab. The solutions are based on fundamental principles of physical organic chemistry and extensive experience with similar systems.

Question 1: My reaction won't start! The starting material isn't dissolving in my reaction solvent.

Answer: This is the most common initial hurdle. The issue stems from the fact that you are working with a hydrochloride salt, not the free aniline. This salt form significantly alters the compound's physical properties.

Causality: 3,4-Difluoro-2-iodoaniline hydrochloride is an ammonium salt. The protonated amine (Ar-NH₃⁺Cl⁻) confers high lattice energy and polarity, making it readily soluble in polar protic solvents like water or methanol, but poorly soluble in many common ethereal or hydrocarbon solvents used for organometallic reactions (e.g., THF, Toluene, Dioxane).[1][2] Aniline hydrochloride itself is soluble in water and alcohols but insoluble in many organic solvents.[3]

Solutions & Protocol:

  • Direct Use with a Base: For reactions where the free amine is the desired reactant (e.g., as a nucleophile or in a cross-coupling), you can often add the hydrochloride salt directly to the reaction mixture along with at least two equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like Et₃N or DIPEA). One equivalent of the base neutralizes the HCl salt, and the second participates in the reaction mechanism. This is efficient but requires the chosen solvent to at least partially dissolve the salt for the reaction to initiate.

  • Conversion to Free Base (Recommended): For consistent results, especially in poorly-solvating systems, it is best to convert the salt to the free aniline before use. The free base has drastically different solubility properties.

Protocol 1: Conversion of 3,4-Difluoro-2-iodoaniline HCl to its Free Base
  • Dissolution: Dissolve the 3,4-Difluoro-2-iodoaniline hydrochloride in deionized water (approx. 10-20 mL per gram of salt).

  • Basification: Cool the aqueous solution in an ice bath. Slowly add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9. Avoid using strong bases like NaOH unless necessary, as they can sometimes promote side reactions.

  • Extraction: The neutral, water-insoluble free aniline will precipitate or form an oil. Extract the mixture 2-3 times with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Drying & Concentration: Combine the organic layers. Wash once with brine to remove excess water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure (rotary evaporation). The resulting solid or oil is the free 3,4-Difluoro-2-iodoaniline, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as anilines can be sensitive to air and light.[2]

Question 2: I'm running a Suzuki-Miyaura coupling to react at the iodine, but I'm getting very low yields and a complex mixture.

Answer: This issue typically points to problems with catalysis, chemoselectivity, or competing side reactions, all of which are heavily influenced by your choice of solvent and base.

Causality: The Carbon-Iodine bond is the desired reactive site for palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy compared to the C-F bonds.[4] However, the success of a Suzuki reaction depends critically on the interplay between the solubility of all components and the stabilization of catalytic intermediates.[5][6]

  • Solvent Polarity & Coordination: The polarity of the solvent is known to affect the structure and activity of the palladium catalyst.[5] Some polar aprotic solvents like DMF or acetonitrile can, in certain systems, favor oxidative addition at other sites or lead to catalyst deactivation.[7][8] A biphasic system (e.g., Toluene/water or THF/water) is often ideal. The aqueous phase dissolves the inorganic base (like K₂CO₃ or K₃PO₄), while the organic phase dissolves the aniline and boronic acid, with the reaction occurring at the interface or in the organic phase.

  • The "Free" Amine: The aniline's NH₂ group can coordinate to the palladium center, potentially inhibiting catalysis. The fluorine atoms are also electron-withdrawing, which can impact the electronics of the C-I bond.

Troubleshooting Steps & Recommendations:

  • Ensure Free Base: Start with the free aniline as described in Protocol 1. The hydrochloride salt is incompatible with the basic conditions required for the Suzuki reaction in a productive way.

  • Solvent Selection: Start with a classic Suzuki solvent system like Dioxane/H₂O or Toluene/EtOH/H₂O . These mixtures are generally robust. While the Suzuki reaction is tolerant of many solvents, its performance can be unexpectedly poor if the solvent choice is not optimal.[5]

  • Base Selection: Use a base like K₂CO₃, K₃PO₄, or Cs₂CO₃. These are effective and their insolubility in the organic phase is often beneficial.

  • Degassing: Thoroughly degas your reaction mixture before adding the palladium catalyst. Oxygen can oxidize the Pd(0) active catalyst and the phosphine ligands. Bubble argon or nitrogen through the solvent mixture for 15-20 minutes, or use several freeze-pump-thaw cycles.

Table 1: General Solvent Effects on Suzuki-Miyaura Coupling
Solvent SystemTypeGeneral Impact
Toluene/WaterBiphasic, NonpolarGood for general purpose, helps dissolve organic substrates.
THF/WaterBiphasic, Polar EtherGood solubility for many organics; can be susceptible to peroxide impurities.[6]
Dioxane/WaterBiphasic, Polar EtherHigh boiling point allows for higher reaction temperatures.
DMF or AcetonitrilePolar AproticCan sometimes alter chemoselectivity or inhibit catalysis.[7][8] Use with caution.
Protocol 2: General Starting Conditions for Suzuki-Miyaura Coupling
  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3,4-difluoro-2-iodoaniline (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, ~0.1 M concentration).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Reaction: Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water and ethyl acetate, separate the layers, and wash the organic layer with brine. Dry, filter, and concentrate. Purify by column chromatography.

Question 3: My Nucleophilic Aromatic Substitution (SNAr) reaction to displace a fluorine atom is sluggish and inefficient.

Answer: Your choice of solvent is paramount for a successful SNAr reaction. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate without deactivating your nucleophile is the key.[9]

Causality:

  • Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are generally poor choices for SNAr reactions. They contain acidic protons (O-H, N-H) that can form strong hydrogen bonds with the nucleophile.[10] This "caging" effect, as illustrated in the diagram below, stabilizes the nucleophile, lowering its ground-state energy and thus increasing the activation energy of the reaction, making it much slower.[11][12]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These are the solvents of choice . They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer complex, but they lack acidic protons.[13] This leaves the nucleophile "naked" and highly reactive, dramatically accelerating the rate of reaction, sometimes by several orders of magnitude.[11]

Diagram 1: Solvent Effects on Nucleophile Reactivity

This diagram illustrates how protic solvents "cage" and deactivate nucleophiles through hydrogen bonding, whereas aprotic solvents leave them free and reactive.

G cluster_0 Protic Solvent (e.g., Methanol) cluster_1 Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H2 δ⁺H Nu_protic->H2 H3 δ⁺H Nu_protic->H3 H4 δ⁺H Nu_protic->H4 O1 δ⁻O-R H1->O1 O2 δ⁻O-R H2->O2 O3 δ⁻O-R H3->O3 O4 δ⁻O-R H4->O4 label_protic Nucleophile is 'caged' and less reactive. Nu_aprotic Nu⁻ DMSO1 S⁺-O⁻ DMSO2 S⁺-O⁻ DMSO3 S⁺-O⁻ label_aprotic Nucleophile is 'naked' and highly reactive.

Caption: Protic vs. Aprotic Solvent Effects on a Nucleophile.

Solutions:

  • Switch to a Polar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to DMSO, DMF, or NMP.

  • Increase Temperature: SNAr reactions often require elevated temperatures (80-150 °C).

  • Choice of Base: A strong, non-nucleophilic base like K₂CO₃ is often required to deprotonate the nucleophile if it is, for example, an alcohol or thiol.

Frequently Asked Questions (FAQs)

Question 4: Why is the starting material a hydrochloride salt? What are the chemical implications?

Answer: The hydrochloride salt form is often preferred for anilines for several practical reasons:

  • Stability: Free anilines, especially those with electron-donating groups, can be prone to air oxidation, leading to discoloration and impurity formation.[2] The ammonium salt is significantly more stable to oxidation, giving the product a longer shelf life.

  • Physical Form: Free anilines can be low-melting solids or oils, which can be difficult to handle, purify, and weigh accurately. The corresponding salts are typically high-melting, free-flowing crystalline solids.[2][3]

The primary chemical implication is the deactivation of the amine . The nitrogen lone pair is sequestered by a proton (Ar-NH₃⁺), making it:

  • Non-nucleophilic: It cannot act as a nucleophile in reactions like acylations or alkylations.

  • Strongly Deactivating: The -NH₃⁺ group is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Crucially, you must add a base to liberate the free amine (Ar-NH₂) before it can participate in most desired reactions.

Question 5: How do I decide on the best solvent for my experiment?

Answer: Solvent selection is a critical parameter that can determine the success or failure of your reaction. The optimal choice depends entirely on the reaction mechanism you are targeting. The following decision workflow can guide your selection.

Diagram 2: Workflow for Solvent Selection

solvent_selection start What is my reaction type? snar Nucleophilic Aromatic Substitution (SNAr) start->snar SNAr coupling Pd-Catalyzed Cross-Coupling start->coupling Suzuki, Buchwald, Heck, etc. other Other (e.g., Acylation) start->other Other snar_solvent Use Polar Aprotic Solvent snar->snar_solvent coupling_solvent Use Biphasic or Ethereal Solvent coupling->coupling_solvent other_solvent Consider solubility and reagent compatibility other->other_solvent snar_examples DMSO, DMF, NMP, Acetonitrile snar_solvent->snar_examples snar_avoid AVOID Protic Solvents (MeOH, H₂O) snar_solvent->snar_avoid coupling_examples Toluene/H₂O, Dioxane/H₂O, THF, 2-MeTHF coupling_solvent->coupling_examples other_examples DCM, Acetonitrile, THF other_solvent->other_examples

Caption: Decision workflow for selecting an appropriate solvent.

Question 6: Which position on the ring is the most reactive? The iodine or one of the fluorines?

Answer: The reactivity is context-dependent and relies on the type of reaction you are performing.

  • For Metal-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck): The C-I bond is overwhelmingly more reactive than the C-F bonds.[4] Oxidative addition of the C-I bond to a low-valent metal center like Pd(0) is kinetically and thermodynamically much more favorable. You can achieve excellent chemoselectivity for reactions at the iodine position under these conditions.

  • For Nucleophilic Aromatic Substitution (SNAr): The C-F bonds are the reactive sites . The C-I bond is not susceptible to cleavage by typical nucleophiles. Of the two fluorine atoms, the one at the C4 position (para to the amine) is generally more activated towards substitution than the one at C3. This is because the activating/directing effects of the other substituents play a key role. Both the amino group (once deprotonated) and the iodo group can help stabilize the negative charge in the Meisenheimer intermediate formed during nucleophilic attack, particularly when the attack is at C4.

References

  • Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. Journal of Chemical & Engineering Data. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC. [Link]

  • Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. ResearchGate. [Link]

  • Aniline Hydrochloride Suppliers | In India. Reachem chemicals. [Link]

  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. PubMed. [Link]

  • Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Protic Vs Aprotic Solvent. Scribd. [Link]

  • Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journals. [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

  • Unusual solvent effects in the reactions of 1-halo-2,4- dinitrobenzenes and aniline in aprotic and dipolar-a. arkat usa. [Link]

  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. [Link]

  • Nonpolar and many polar non‐coordinating solvents promote Suzuki... ResearchGate. [Link]

  • Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES HES-SO. [Link]

  • 3,4-difluoro-2-iodoaniline (C6H4F2IN). PubChemLite. [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Acme Synthetic Chemicals. [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University. [Link]

Sources

Preventing side reactions with 3,4-Difluoro-2-iodoaniline hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3,4-Difluoro-2-iodoaniline hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent in cross-coupling reactions. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind our recommendations to help you minimize side reactions and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: Why is my starting material in the hydrochloride salt form? What is its primary implication for my reaction setup?

Your 3,4-Difluoro-2-iodoaniline is supplied as a hydrochloride salt to enhance its stability and shelf-life. As a solid, the salt is less susceptible to degradation compared to the freebase, which can be sensitive to light and air.

The most critical implication for your experimental setup is the need to add an additional equivalent of base to neutralize the hydrogen chloride and generate the free aniline in situ. Failure to account for this will result in incomplete deprotonation of your coupling partner (in Buchwald-Hartwig amination) or neutralization of the primary amine base (in Sonogashira coupling), leading to low or no product yield.

Q2: What is the general order of reactivity for the halogen-carbon bonds in palladium-catalyzed cross-coupling reactions?

The reactivity of aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions generally follows the trend of bond strength. The weaker the carbon-halogen bond, the more reactive the species. For your substrate, the C-I bond is significantly more reactive than the C-F bond.[1]

Reactivity Order: C–I > C–Br > C–OTf > C–Cl >> C–F[2][3]

This high reactivity of the C-I bond allows for chemoselective coupling at the 2-position without disturbing the fluorine atoms on the aromatic ring.

Q3: I am not seeing any product formation. What are the first things I should check?

Low or no product yield is a common issue in cross-coupling reactions.[2] Before delving into complex side reactions, verify these fundamental aspects of your experiment:

  • Inert Atmosphere: Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere was maintained throughout the reaction. Oxygen can lead to catalyst decomposition and promote side reactions like the homocoupling of boronic acids or alkynes.[4][5]

  • Anhydrous Conditions: All solvents and reagents should be anhydrous. Water can hydrolyze starting materials and interfere with the catalytic cycle.

  • Catalyst Activity: Use a fresh, reputable source of palladium catalyst and ligand. Palladium(0) species can be air-sensitive, and decomposed catalysts will show no activity.[5] Consider using more stable and reliable Pd(II) precatalysts that are reduced to the active Pd(0) species in situ.[2]

  • Base Stoichiometry: Double-check that you have added at least one extra equivalent of base to neutralize the hydrochloride salt, in addition to the amount required for the catalytic cycle itself.

Troubleshooting Guides: Identification and Prevention of Side Reactions

This section provides detailed strategies for tackling the most common side reactions encountered when using 3,4-Difluoro-2-iodoaniline hydrochloride.

Issue 1: Deiodination or Hydrodehalogenation

Symptom: You observe the formation of 3,4-difluoroaniline as a major byproduct, confirmed by GC-MS or LC-MS analysis.

Causality: Deiodination (also known as hydrodehalogenation) is the replacement of the iodine atom with a hydrogen atom. This side reaction competes with the desired cross-coupling and is often promoted by certain reagents or conditions that can generate hydride species or facilitate a reductive pathway. In the context of thyroid hormone metabolism, enzymatic deiodination is a key biological process.[6][7]

Troubleshooting & Prevention Protocol: Deiodination
  • Choice of Base and Solvent:

    • Some bases, particularly alkoxides in alcoholic solvents, can generate palladium-hydride species that facilitate hydrodehalogenation. If you suspect this is an issue, consider switching to a non-hydroxide base like K₃PO₄ or Cs₂CO₃.[2]

    • In Buchwald-Hartwig aminations, using a strong, non-nucleophilic base like LHMDS or NaOtBu is common, but ensure your solvent is aprotic (e.g., toluene, dioxane).[8]

  • Ligand Selection:

    • Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos, RuPhos, or BrettPhos) can accelerate the rate of reductive elimination of the desired product, which can outcompete the hydrodehalogenation pathway.[2]

  • Temperature Control:

    • Running the reaction at the lowest effective temperature can often minimize side reactions. High temperatures can sometimes lead to catalyst decomposition and promote undesired pathways.

  • Reagent Purity:

    • Ensure your amine or boronic acid coupling partners are free of impurities that might act as hydride sources.

Issue 2: Homocoupling (Dimerization)

Symptom: You observe the formation of a symmetrical biaryl (from Suzuki coupling) or a diyne (from Sonogashira coupling) as a byproduct.

Causality:

  • Aryl Homocoupling (Ullmann-type): This involves the dimerization of two molecules of your 3,4-Difluoro-2-iodoaniline. It can be promoted by high temperatures and certain palladium or copper catalyst systems.[9]

  • Boronic Acid/Alkyne Homocoupling: In Suzuki reactions, oxygen can promote the homocoupling of the boronic acid.[4] In Sonogashira reactions, the copper co-catalyst can facilitate the oxidative homocoupling of the terminal alkyne (Glaser coupling).[5][10]

Troubleshooting & Prevention Protocol: Homocoupling
Side ReactionPreventative Measures
Aryl Homocoupling 1. Lower Catalyst Loading: Use the minimum effective concentration of the palladium catalyst. 2. Optimize Temperature: Avoid excessively high reaction temperatures. 3. Ligand Choice: Select ligands that favor the cross-coupling pathway over homocoupling.
Boronic Acid Homocoupling (Suzuki) 1. Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.[4] 2. Controlled Addition: In some cases, slow addition of the boronic acid can minimize its concentration and reduce dimerization.
Alkyne Homocoupling (Sonogashira) 1. Copper-Free Conditions: If Glaser coupling is a significant issue, consider a copper-free Sonogashira protocol.[11] This may require a different base or ligand system. 2. Amine Base: Use a high-purity amine base, such as freshly distilled triethylamine or diisopropylamine. 3. Inert Atmosphere: As with all cross-couplings, a strict inert atmosphere is crucial to prevent oxidative side reactions.[5]

Issue 3: Formation of Benzofuran Derivatives (in Sonogashira Couplings)

Symptom: In a Sonogashira coupling with a terminal alkyne, you observe the formation of a substituted benzofuran in addition to or instead of the expected 2-alkynyl-aniline product.

Causality: 2-Iodoanilines are known precursors for the synthesis of various heterocyclic compounds, including indoles and benzofurans.[12][13] In the presence of a palladium or copper catalyst, the initial Sonogashira coupling product can undergo a subsequent intramolecular cyclization, particularly if the alkyne substrate has a suitably positioned nucleophile or if reaction conditions promote it. For instance, coupling with an alkyne that can isomerize or react to form an oxygen nucleophile can lead to the formation of a benzofuran ring.[14][15][16]

Troubleshooting & Prevention Protocol: Unwanted Cyclization
  • Temperature and Reaction Time:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times or excessive heat can drive the secondary cyclization reaction.

    • Attempt the reaction at a lower temperature to favor the initial coupling over the cyclization, which may have a higher activation energy.

  • Choice of Catalyst System:

    • The choice of ligand and metal can influence the propensity for cyclization. Some catalyst systems may be more prone to promoting this tandem reaction. Screening different palladium/ligand combinations may be necessary.

  • Protecting Groups:

    • If the alkyne coupling partner contains a nucleophilic group (like a hydroxyl group) that could participate in cyclization, consider protecting it before the coupling reaction.

Experimental Protocols & Workflows

General Protocol for Cross-Coupling with 3,4-Difluoro-2-iodoaniline Hydrochloride

This is a generalized starting point. Optimal conditions will vary based on the specific coupling partners.

  • Reaction Setup: To an oven-dried reaction vessel, add 3,4-Difluoro-2-iodoaniline hydrochloride (1.0 equiv.), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with argon or nitrogen.

  • Reagent Addition: Under a positive pressure of inert gas, add the coupling partner (e.g., boronic acid or amine, 1.2 equiv.) and the base (e.g., K₃PO₄, at least 3.0 equiv. to account for the hydrochloride and the reaction).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Stir the mixture at the desired temperature (ranging from room temperature to 110 °C, depending on the reaction) and monitor its progress by TLC, GC-MS, or LC-MS.[2]

  • Workup: Upon completion, cool the reaction to room temperature, quench appropriately (e.g., with saturated aq. NH₄Cl), and extract the product with an organic solvent.[2]

Visualization of Key Concepts

Troubleshooting_Workflow Start Reaction Issue: Low Yield or Multiple Products Check_Basics Step 1: Verify Fundamentals - Inert Atmosphere? - Anhydrous Conditions? - Active Catalyst? - Correct Base Stoichiometry? Start->Check_Basics Analyze_Byproducts Step 2: Identify Side Products (GC-MS, LC-MS, NMR) Check_Basics->Analyze_Byproducts If basics are correct Deiodination Deiodination Product Found (3,4-difluoroaniline) Analyze_Byproducts->Deiodination Homocoupling Homocoupling Product Found (Dimer or Diyne) Analyze_Byproducts->Homocoupling Other Other Unexpected Products Analyze_Byproducts->Other Sol_Deiod Troubleshoot Deiodination: - Change Base/Solvent System - Use Bulky Ligand - Lower Temperature Deiodination->Sol_Deiod Sol_Homo Troubleshoot Homocoupling: - Ensure Strict Anaerobic Cond. - Lower Catalyst Loading - Consider Cu-free Sonogashira Homocoupling->Sol_Homo Sol_Other Investigate Other Pathways: - Unwanted Cyclization? - Substrate Decomposition? - Review Literature for Similar Substrates Other->Sol_Other

Caption: General troubleshooting workflow for cross-coupling reactions.

Base_Stoichiometry cluster_0 Reaction Components cluster_1 Reaction Steps AnilineHCl 3,4-Difluoro-2-iodoaniline • HCl Neutralization Step 1: Neutralization AnilineHCl->Neutralization Base1 Base (Equiv. 1) Base1->Neutralization Neutralizes HCl Base2 Base (Equiv. 2+) CatalyticCycle Step 2: Catalytic Cycle (e.g., Transmetalation) Base2->CatalyticCycle Participates in cycle FreeAniline Free Aniline (Active Substrate) Neutralization->FreeAniline FreeAniline->CatalyticCycle Product Desired Product CatalyticCycle->Product

Caption: Role of the base with a hydrochloride salt substrate.

Side_Reactions cluster_main Desired Pathway: Cross-Coupling cluster_side1 Side Reaction 1: Deiodination cluster_side2 Side Reaction 2: Homocoupling Start Ar-I + Coupling Partner (Ar = 3,4-F₂-2-NH₂-Ph) OA Oxidative Addition (LₙPd⁰ + ArI → LₙPdII(Ar)(I)) Start->OA TM Transmetalation OA->TM Reduction Reduction of Pd(II) intermediate or direct reaction with hydride source OA->Reduction [H⁻] source Dimerization Dimerization of Ar-Pd-I or coupling partner OA->Dimerization High Temp / O₂ RE Reductive Elimination TM->RE Product Desired Product (Ar-Partner) RE->Product Deiod_Product Deiodinated Product (Ar-H) Reduction->Deiod_Product Homo_Product Homocoupling Product (Ar-Ar or Partner-Partner) Dimerization->Homo_Product

Caption: Competing reaction pathways in cross-coupling.

References

  • Mascali, G., et al. (2021). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 26(16), 4998. [Link]

  • Mehta, S. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MOJ Biorg Org Chem, 1(7), 262-264. [Link]

  • ResearchGate. (2025). Experimental Measurement and Modeling of Aniline Hydrochloride Solubility in Water, Methanol, Ethanol, Propan-1-ol, and Their Mixed Systems. [Link]

  • Murakami, M., et al. (2014). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry, 68(5), 333-336. [Link]

  • ResearchGate. (2025). Synthesis of 2-Arylbenzo[b]furans via Copper(I)-Catalyzed Coupling of o-Iodophenols and Aryl Acetylenes. [Link]

  • Cheméo. (n.d.). Aniline hydrochloride. [Link]

  • ResearchGate. (2025). Solubility measurement of aniline hydrochloride in C6H5OH-H2O system and chemical modeling of mixed solvent electrolyte. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Kulkarni, M. J., et al. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. MDPI. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (2025). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. [Link]

  • Ohashi, M., et al. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 19(9), 14380-14405. [Link]

  • Purdue University. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • PubChem. (n.d.). 3,4-difluoro-2-iodoaniline. [Link]

  • Shodhganga. (n.d.). Chapter 4: In-Situ Generated Palladium Nanoparticles Catalysed Synthesis of Indoles via Intramolecular Heck Cyclisation of N-vinyl and N-allyl-2-iodoanilines. [Link]

  • Verkade, J. G., & Urgaonkar, S. (n.d.). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

  • MDPI. (2014). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Wang, D., et al. (2015). Palladium-catalyzed intramolecular C-H difluoroalkylation: synthesis of substituted 3,3-difluoro-2-oxindoles. Angewandte Chemie International Edition, 54(5), 1646-1650. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Endocrinology and Metabolism, 36(5), 920-930. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • ResearchGate. (2006). Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. [Link]

  • Scribd. (n.d.). Exp 4 - Suzuki Coupling Reaction. [Link]

  • Bianco, A. C., et al. (2011). Physiological role and regulation of iodothyronine deiodinases: a 2011 update. Endocrine, 40(2), 159-170. [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

  • Journal of Synthetic Chemistry. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]

  • Larsen, P. R., & Zavacki, A. M. (2012). Role of the Iodothyronine Deiodinases in the Physiology and Pathophysiology of Thyroid Hormone Action. European Thyroid Journal, 1(4), 232-242. [Link]

  • Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. [Link]

  • de Souza, E. C., et al. (2011). The balance of thyroid hormone: type 1 iodothyronine deiodinase in human physiology and disease. Journal of Endocrinology, 210(1), 1-8. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Sources

Technical Support Center: Safe Disposal of 3,4-Difluoro-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #DIF-IODO-HCl-001 Status: Active Priority: High (Halogenated/Toxic/Reactive) Agent: Senior Application Scientist

Executive Chemical Profile

Before initiating any disposal protocol, you must understand the specific physicochemical risks associated with the hydrochloride salt form of this compound. It differs significantly from the free base aniline.

ParameterSpecificationCritical Implication for Disposal
Compound 3,4-Difluoro-2-iodoaniline HClHalogenated Organic Salt
Solubility High in Water / Polar SolventsDO NOT mix with non-halogenated organic solvents (e.g., Hexane, Toluene).[1] It belongs in Aqueous or Halogenated streams.
Acidity Acidic (HCl salt)Aqueous solutions will be acidic (pH < 4). Potential to generate heat if mixed with strong bases.[2]
Reactivity Weak C-I Bond Thermal Instability: Avoid prolonged heating (>50°C). Oxidative Instability: Contact with oxidizers releases toxic purple Iodine vapor (

).
Waste Class Hazardous / HalogenatedRequires high-temperature incineration with flue gas scrubbing (for HF, HCl, and Iodine removal).

Triage & Segregation: The Decision Core

Issue: Most disposal errors occur here. Users often mistake the salt for the free base, leading to incorrect solvent stream selection.

Workflow: Waste Stream Selection

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste (Filter Cake/Powder) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Mother Liquor/Wash) StateCheck->LiquidWaste Solution BinSolid Solid Hazardous Waste (Label: Toxic, Halogenated) SolidWaste->BinSolid Double Bag SolventCheck Primary Solvent? LiquidWaste->SolventCheck Aqueous Aqueous (Water/Buffer) SolventCheck->Aqueous Water > 50% Organic Organic Solvent SolventCheck->Organic Organics > 50% BinAq Aqueous Halogenated Waste (Check pH) Aqueous->BinAq Dissolved Salt BinOrg Halogenated Organic Waste (Even if solvent is non-halo) Organic->BinOrg Salt Suspension or Dissolved

Figure 1: Decision matrix for segregating 3,4-Difluoro-2-iodoaniline HCl waste streams. Note that the presence of Fluorine and Iodine automatically classifies the entire stream as "Halogenated."

Troubleshooting & FAQs

Q1: My waste container is emitting purple vapor. What is happening and what do I do?

  • Diagnosis: This is Iodine liberation (

    
    ) . The iodide on the aniline ring is weak. If your waste stream contained oxidizers (e.g., peroxides, bleach, hypochlorite) or was exposed to high heat/light, the C-I bond cleaved.
    
  • Immediate Action:

    • Do NOT open the container in the open lab. Move it to a fume hood immediately.

    • Reductive Quench: If safe, add a reducing agent like Sodium Thiosulfate (

      
      )  or Sodium Bisulfite solution. This reduces volatile 
      
      
      
      (purple) back to non-volatile iodide (
      
      
      ) (colorless/yellow).
    • Labeling: Mark the container "Potential Iodine Vapor" to warn waste handlers.

Q2: Can I rotovap the mother liquor to dryness to reduce waste volume?

  • Recommendation: Proceed with Extreme Caution.

  • The Risk: Iodo-anilines are thermally unstable. Heating a hydrochloride salt of a halo-aniline can induce autocatalytic decomposition, releasing HF and Iodine gas.

  • Protocol:

    • Do not exceed a bath temperature of 40°C .

    • Do not distill to complete dryness; leave a "wet heel" (oil/sludge) to prevent overheating the solid residue.

    • It is safer to dispose of the liquid volume as "Halogenated Solvent Waste" than to risk thermal decomposition.

Q3: Can I mix this with my standard "Non-Halogenated" organic waste (Acetone/Methanol)?

  • Answer: ABSOLUTELY NOT.

  • Reasoning: Even 1 ppm of a halogenated compound (F, Cl, I) contaminates the entire non-halogenated stream. Non-halogenated waste is often used as fuel blending (burned for energy). Halogenated waste must be incinerated in specific kilns with acid scrubbers.

  • Consequence: Mixing them creates a regulatory violation (EPA/RCRA) and damages the disposal facility's equipment (acid corrosion from HF/HI).

Q4: The compound is water-soluble. Can I pour the aqueous washings down the drain with plenty of water?

  • Answer: NO.

  • Regulatory Basis: This compound is toxic and persistent. Dilution is not the solution to pollution.

  • Correct Path: Collect all aqueous rinses in a container labeled "Aqueous Waste - Halogenated / Toxic." The facility will likely treat this via carbon adsorption or incineration.

Packaging & Labeling Protocols

To ensure the safety of EHS personnel and waste handlers, follow this "Self-Validating" packaging system.

The "Double-Containment" Rule

Because Iodine is a heavy atom and the salt is acidic, it can degrade standard HDPE drums over long periods if moisture is present.

  • Primary Container: Glass (Amber) or Fluorinated HDPE.

    • Why Amber? Prevents photolytic cleavage of the C-I bond.

    • Why Glass? Impervious to iodine staining and HCl corrosion.

  • Secondary Containment: Polyethylene spill tray or overpack bucket.

  • Liquid Waste pH Check:

    • Check pH of the waste stream. If pH < 3 (likely due to HCl salt), consider neutralizing to pH 6-8 with Sodium Bicarbonate slowly (watch for foaming) to reduce corrosion risk during storage. Exception: Do not neutralize if the stream contains other base-sensitive compounds.

Labeling Checklist

Your waste tag must explicitly list:

  • Full Chemical Name: 3,4-Difluoro-2-iodoaniline HCl (No abbreviations).

  • Hazard Checkboxes: [x] Toxic [x] Corrosive (if acidic) [x] Halogenated.

  • Specific Warning: "CONTAINS IODINE - DO NOT MIX WITH OXIDIZERS."

Emergency Response: Spill Scenario

Scenario: A 500g bottle of solid 3,4-Difluoro-2-iodoaniline HCl drops and shatters.

SpillResponse Spill Spill Occurs Evacuate 1. Evacuate Area (Dust Hazard) Spill->Evacuate PPE 2. Don PPE: Nitrile Gloves (Double), N95/P100 Mask, Goggles Evacuate->PPE Contain 3. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 4. Scoop/Sweep into wide-mouth jar Contain->Clean Wash 5. Wash Area: Soap & Water -> Collect Rinsate Clean->Wash Dispose 6. Label as Hazardous Debris Wash->Dispose

Figure 2: Solid spill response workflow. Note the emphasis on "Wet Wiping" to prevent inhalation of toxic dust.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 3,4-Difluoroaniline (Analog). Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Management: Halogenated Solvents (F-List) and Characteristic Wastes. Retrieved from

  • Princeton University EHS. (2023). Chemical Incompatibility Chart (Oxidizers and Halogens). Retrieved from

  • PubChem. (2024). Compound Summary: 2-Fluoro-4-iodoaniline (Structural Analog). Retrieved from

(Note: While specific SDSs for the exact HCl salt 3,4-Difluoro-2-iodo- isomer are rare in public domains, safety protocols are derived from the closest structural analogs and standard halogenated aniline handling procedures confirmed by EPA and REACH guidelines.)

Sources

Validation & Comparative

A Senior Scientist's Guide to the Structural Elucidation of 3,4-Difluoro-2-iodoaniline Hydrochloride: A 1H NMR-Centric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities and key intermediates is a non-negotiable cornerstone of the entire discovery and manufacturing pipeline. 3,4-Difluoro-2-iodoaniline hydrochloride, a versatile building block in medicinal chemistry, presents a fascinating case for structural analysis due to its unique substitution pattern. This guide provides an in-depth exploration of its characterization, centering on the power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a simple data report, we will delve into the causality behind experimental choices, compare ¹H NMR with alternative analytical techniques, and provide actionable, field-proven protocols to ensure data integrity and confidence in your results.

Physicochemical Profile

A foundational understanding begins with the compound's basic properties. The hydrochloride salt form is often preferred for its improved stability and solubility in polar solvents, a critical factor for NMR sample preparation.

PropertyValueSource
Chemical Name 3,4-Difluoro-2-iodoaniline hydrochloride-
Molecular Formula C₆H₅ClFIN[1]
Molecular Weight 291.47 g/mol Calculated
Appearance Expected to be a solid[2]
CAS Number (Free Base) 10944995-17-7[1]

Part 1: The Definitive Story Told by ¹H NMR Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[3] It provides precise information about the chemical environment, connectivity, and relative number of protons in a molecule.[4] For a substituted aniline like our compound of interest, ¹H NMR offers a detailed fingerprint of the aromatic ring's substitution pattern.

Decoding the Predicted ¹H NMR Spectrum

The true power of NMR lies in prediction and subsequent verification. Based on the structure of 3,4-Difluoro-2-iodoaniline hydrochloride, we can anticipate a distinct set of signals. The analysis hinges on understanding chemical shifts (δ), spin-spin coupling constants (J), and integration.[5] The protonation of the aniline nitrogen to an ammonium salt (-NH₃⁺) in the hydrochloride form significantly influences the electronic environment and, consequently, the spectrum.

The analysis is best performed in a polar aprotic solvent like DMSO-d₆, which readily dissolves the salt and allows for the observation of the exchangeable N-H protons.

Table 2: Predicted ¹H NMR Data for 3,4-Difluoro-2-iodoaniline Hydrochloride in DMSO-d₆

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityCoupling Constants (J)Integration
H-5 ~ 7.3 - 7.6ddd (doublet of doublets of doublets)³J(H-H) ≈ 8-9 Hz, ⁴J(H-F) ≈ 6-8 Hz, ⁵J(H-F) ≈ 2-3 Hz1H
H-6 ~ 6.9 - 7.2ddd (doublet of doublets of doublets)³J(H-H) ≈ 8-9 Hz, ³J(H-F) ≈ 9-11 Hz, ⁴J(H-F) ≈ 4-6 Hz1H
-NH₃⁺ > 8.0 (highly variable)Broad singlet (br s)None3H

Causality Behind the Predictions:

  • Chemical Shifts (δ): The aromatic protons (H-5 and H-6) are in a complex electronic environment. The iodine, fluorine, and ammonium groups are all electron-withdrawing, which deshields the aromatic protons and shifts their signals downfield (to a higher ppm value) compared to unsubstituted benzene (7.34 ppm).[4] H-5 is ortho to an iodine and meta to a fluorine and the ammonium group, while H-6 is ortho to the ammonium group and a fluorine. These differing relationships result in distinct chemical shifts. The -NH₃⁺ protons are highly deshielded and their signal is often broad due to quadrupolar coupling with the nitrogen atom and chemical exchange with any trace water in the solvent.[6]

  • Multiplicity & Coupling Constants (J): The intricate splitting patterns are the most information-rich feature.

    • H-5 is coupled to H-6 (³J, ortho coupling), the fluorine at C-4 (⁴J, meta coupling), and the fluorine at C-3 (⁵J, para coupling). This will result in a complex multiplet, likely a doublet of doublets of doublets.

    • H-6 is coupled to H-5 (³J, ortho coupling), the fluorine at C-3 (³J, ortho coupling), and the fluorine at C-4 (⁴J, meta coupling). This will also produce a complex multiplet.

    • The ability to resolve these distinct hydrogen-fluorine (H-F) couplings provides unambiguous confirmation of the fluorine atoms' positions relative to the protons.

A Self-Validating Protocol for ¹H NMR Analysis

This protocol is designed to be robust and reproducible, forming a self-validating system for structural confirmation.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 3,4-Difluoro-2-iodoaniline hydrochloride.[2]

    • Dissolve the sample in approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of a high-quality solvent is crucial to minimize impurity signals.[7]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument & Acquisition Parameters (400 MHz Spectrometer Example):

    • Spectrometer: 400 MHz NMR spectrometer.[6]

    • Acquisition: Acquire a standard 1D proton spectrum.

    • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm to ensure all aromatic and amine signals are captured.

    • Number of Scans: Acquire at least 16 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • Data Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID) data.[8]

    • Carefully phase correct the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to obtain a flat baseline.[8]

    • Reference the spectrum using the residual solvent peak of DMSO-d₆ at 2.50 ppm.[7]

    • Integrate all signals. The ratio of the aromatic protons to the amine protons should be 2:3.

    • Perform peak picking to identify the precise chemical shifts and coupling constants.[8]

Workflow for NMR Data Acquisition and Interpretation

NMR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Elucidation prep Sample Prep (5-10mg in DMSO-d6) acq NMR Spectrometer (400 MHz) prep->acq fid Raw FID Signal acq->fid proc_steps Fourier Transform Phase & Baseline Correction Referencing (2.50 ppm) fid->proc_steps processed_spec Processed Spectrum proc_steps->processed_spec analysis_steps Peak Picking (δ, J) Integration Analysis Coupling Pattern Deconvolution processed_spec->analysis_steps structure Final Structure Confirmation analysis_steps->structure

Sources

A Senior Application Scientist's Guide to Interpreting the ¹⁹F NMR Spectrum of 3,4-Difluoro-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Fluorine-containing compounds, in particular, are of immense interest due to their unique physicochemical properties that can enhance metabolic stability and binding affinity. Among the arsenal of analytical techniques, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful tool for the unambiguous characterization of these molecules. This guide provides an in-depth interpretation of the ¹⁹F NMR spectrum of 3,4-Difluoro-2-iodoaniline hydrochloride, a complex polysubstituted aromatic system. We will delve into the prediction of its spectral parameters, compare the utility of ¹⁹F NMR with other common analytical techniques, and provide detailed experimental protocols.

The Power of ¹⁹F NMR in Structural Elucidation

Fluorine-19 is an ideal nucleus for NMR spectroscopy for several key reasons. It has a nuclear spin of 1/2, is 100% naturally abundant, and possesses a high gyromagnetic ratio, rendering it highly sensitive to detection.[1][2] The most significant advantage, however, is the vast chemical shift range of over 800 ppm, which is significantly wider than that of ¹H NMR.[1] This large dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the electronic environment of the fluorine atom.

Interpreting the Predicted ¹⁹F NMR Spectrum of 3,4-Difluoro-2-iodoaniline HCl

Molecular Structure:

F3 F-3 F4 F-4 F3->F4 ³J(F-F)ortho H5 H-5 F3->H5 ⁵J(F-H)para H6 H-6 F3->H6 ⁴J(F-H)meta F4->H5 ³J(F-H)ortho F4->H6 ⁴J(F-H)meta

Caption: Predicted spin-spin couplings for 3,4-Difluoro-2-iodoaniline HCl.

Typical ranges for these coupling constants in fluorinated aromatic systems are: [3][4]

Coupling Type Description Typical Range (Hz)
³J(F-F) ortho 18 - 22
⁴J(F-F) meta 0 - 8
⁵J(F-F) para 0 - 15
³J(F-H) ortho 7 - 11
⁴J(F-H) meta 4 - 8

| ⁵J(F-H) | para | 0 - 3 |

Based on these, we can predict the multiplicities:

  • Signal for F-3:

    • Will be split by the adjacent F-4 (³J(F-F)ortho, ~20 Hz).

    • Will be further split by the meta proton H-6 (⁴J(F-H)meta, ~4-8 Hz).

    • Coupling to the para proton H-5 (⁵J(F-H)para) is expected to be small and may not be resolved.

    • Therefore, the signal for F-3 is predicted to be a doublet of doublets (dd) .

  • Signal for F-4:

    • Will be split by the adjacent F-3 (³J(F-F)ortho, ~20 Hz).

    • Will be further split by the ortho proton H-5 (³J(F-H)ortho, ~7-11 Hz).

    • Coupling to the meta proton H-6 (⁴J(F-H)meta) will also be present (~4-8 Hz).

    • This will likely result in a complex multiplet, but the primary splitting will be a doublet of doublets (dd) due to the larger ortho couplings to F-3 and H-5.

Comparison with Alternative Analytical Techniques

While ¹⁹F NMR is a premier technique for this analysis, a comprehensive characterization often involves a multi-technique approach.

Analytical TechniqueStrengths for 3,4-Difluoro-2-iodoaniline HClWeaknesses for 3,4-Difluoro-2-iodoaniline HCl
¹⁹F NMR Spectroscopy - Directly probes the fluorine atoms, providing unambiguous information about their chemical environment. [2] - High sensitivity and wide chemical shift range allow for clear signal separation. [1] - Coupling patterns provide detailed information about the connectivity of the molecule. [3]- Requires a specialized NMR spectrometer with a fluorine probe. - Does not directly provide molecular weight information.
Mass Spectrometry (MS) - Provides the exact molecular weight and molecular formula (with high-resolution MS). - Fragmentation patterns can give clues about the molecular structure and the presence of substituents like iodine.- Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS). - Does not provide information about the relative positions of the substituents on the aromatic ring.
Infrared (IR) Spectroscopy - Can confirm the presence of key functional groups, such as the N-H bonds of the anilinium group and the C-F bonds. - The "fingerprint region" is unique to the molecule.- Provides limited information about the overall molecular structure and connectivity. - Does not differentiate between isomers with the same functional groups.

Experimental Protocols

Sample Preparation for ¹⁹F NMR
  • Solvent Selection: Choose a deuterated solvent in which the 3,4-Difluoro-2-iodoaniline HCl is soluble and that does not have signals overlapping with the expected fluorine resonances. Deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD) are common choices.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as trifluorotoluene (-63.72 ppm vs. CFCl₃) can be added. [5]4. Filtration: Filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

¹⁹F NMR Data Acquisition
  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or a dedicated fluorine probe.

    • Tune and match the fluorine channel of the probe.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a wide spectral width to encompass the expected aromatic fluorine signals (e.g., -100 to -180 ppm).

    • Acquisition Time: A longer acquisition time will provide better resolution of the multiplets.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually adequate for ¹⁹F nuclei.

    • Number of Scans: The number of scans will depend on the sample concentration; for a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.

    • Proton Decoupling (Optional): A proton-decoupled ¹⁹F spectrum can be acquired to simplify the multiplets to doublets, which can aid in the assignment of the ¹⁹F-¹⁹F coupling.

Workflow for Spectral Interpretation

A Acquire ¹⁹F NMR Spectrum B Identify Number of Signals A->B C Analyze Chemical Shifts B->C D Analyze Multiplicities B->D F Assign Signals to F-3 and F-4 C->F E Measure Coupling Constants D->E E->F G Confirm Structure F->G

Caption: A streamlined workflow for the interpretation of the ¹⁹F NMR spectrum.

Conclusion

The ¹⁹F NMR spectrum of 3,4-Difluoro-2-iodoaniline HCl is predicted to show two distinct signals, both likely appearing as doublet of doublets, with the signal for the fluorine at position 3 appearing at a lower field (less negative ppm) than the fluorine at position 4. This detailed interpretation, based on established principles of substituent effects and spin-spin coupling, demonstrates the unparalleled power of ¹⁹F NMR for the structural elucidation of complex fluorinated molecules. When used in conjunction with other analytical techniques like mass spectrometry and IR spectroscopy, a comprehensive and unambiguous characterization can be achieved, which is a critical step in the development of new chemical entities.

References

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. Biophysical Journal, 55(4), 799–804.
  • Fifolt, M. J., Sojka, S. A., Wolfe, R. A., Hojnicki, D. S., Bieron, J. F., & Dinan, F. J. (1983). A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry, 48(24), 4681–4685.
  • Reich, H. J. (2020). NMR Spectroscopy Data. University of Wisconsin. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.
  • Saunders, C., Khaled, M. B., Weaver, J. D., & Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225.
  • UC Santa Barbara NMR Facility. 19F Chemical Shifts and Coupling Constants. [Link]

  • Deutsch, C. J., & Taylor, J. S. (1989). New class of 19F pH indicators: fluoroanilines. PubMed. [Link]

  • Zaborina, O., Daubaras, D., Zylstra, G. J., & Krumme, M. L. (1998). 19 F NMR spectra of 3,4-difluoroaniline degraded by P. fluorescens 26-K... ResearchGate. [Link]

  • Fifolt, M. J., et al. (1983). A chemical shift additivity method for the prediction of fluorine-19 chemical shifts in fluoroaromatic compounds. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]

  • Loening, N. M. (n.d.). NMR Coupling Constants. Chemical Instrumentation Facility, Iowa State University. [Link]

  • Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

Sources

Technical Comparison Guide: Mass Spectrometry Characterization of 3,4-Difluoro-2-iodoaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of analytical methodologies for characterizing 3,4-Difluoro-2-iodoaniline HCl , a critical intermediate in the synthesis of MEK inhibitors (e.g., Cobimetinib). It is designed for analytical chemists and process development scientists requiring high-fidelity structural confirmation and impurity profiling.

Executive Summary

While HPLC-UV remains the standard for routine purity assessment, it lacks the specificity to distinguish the target compound from de-iodinated byproducts or regioisomers (e.g., 4,5-difluoro analogs). GC-MS (EI) offers structural data but requires sample neutralization and suffers from thermal instability issues associated with the iodine-carbon bond.

Verdict: UHPLC-ESI-MS/MS is the superior characterization technique for the HCl salt form. It enables direct analysis without derivatization, preserves the labile iodine moiety, and provides unique fragmentation patterns for unambiguous identification.

Comparative Performance Analysis

The following analysis contrasts the three primary characterization workflows.

FeatureMethod A: UHPLC-ESI-MS/MS Method B: GC-MS (EI) Method C: HPLC-UV (254 nm)
Analyte State Direct injection of HCl salt (Dissolved)Requires Free-basing / DerivatizationDirect injection
Ionization Mode Soft (Electrospray Ionization)Hard (Electron Impact, 70 eV)N/A (Absorption)
Molecular Ion Strong

(m/z 256)
Weak

(m/z 255); High fragmentation
N/A
Key Specificity High (MS/MS fragments distinguish isomers)Moderate (Library matching)Low (Retention time only)
LOD (Sensitivity) < 1 ng/mL (Trace impurity detection)~50 ng/mL~500 ng/mL
Thermal Risk None (Ambient/Heated Gas)High (C-I bond cleavage in injector)None
Deep Dive: Why ESI-MS/MS Wins

The presence of the Iodine atom at the ortho position (C2) makes the C-I bond sterically strained and electronically labile.

  • In GC-MS: The high injector temperatures (250°C+) often cause homolytic cleavage of the Iodine, leading to an artificially high signal for the de-iodinated artifact (3,4-difluoroaniline).

  • In ESI-MS: The "soft" ionization preserves the molecular integrity, yielding a clean protonated molecular ion

    
    .
    
Structural Characterization & Fragmentation Logic

Understanding the fragmentation pathway is essential for validating the compound's identity against regioisomers.

Compound Properties:

  • Formula:

    
    
    
  • Monoisotopic Mass (Free Base): 254.93 Da

  • Target Ion (ESI+): m/z 255.94

    
    
    
MS/MS Fragmentation Pathway (ESI+)

When subjected to Collision Induced Dissociation (CID), the


 ion follows a predictable breakdown, primarily driven by the "Good Leaving Group" ability of Iodine.
  • Precursor: m/z 255.9 (Stable protonated aniline).

  • Primary Fragment: Loss of Iodine radical/atom (

    
     or 
    
    
    
    ).
    • 
      .
      
    • Product Ion: m/z 129 (

      
      ).[1] This is the difluoroaniline core.[1]
      
  • Secondary Fragment: Loss of HF from the core.

    • 
      .
      
    • Product Ion: m/z 109.

Graphviz Diagram: Fragmentation Pathway

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 256 Transition C-I Bond Cleavage Precursor->Transition CID Energy Frag1 Fragment 1 (Core) [C6H5F2N]+ m/z 129 Transition->Frag1 Primary Path Neutral1 Loss of I (127 Da) Transition->Neutral1 Frag2 Fragment 2 [C6H4FN]+ m/z 109 Frag1->Frag2 Secondary Frag Neutral2 Loss of HF (20 Da) Frag1->Neutral2

Caption: ESI+ Fragmentation pathway showing the characteristic loss of Iodine (127 Da) followed by HF elimination.

Experimental Protocol: UHPLC-MS/MS Validation

This protocol is designed to be self-validating. The presence of the m/z 129 fragment co-eluting with the m/z 256 parent confirms the structure.

Reagents:

  • Solvent A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Solvent B: 0.1% Formic Acid in Acetonitrile.

  • Standard: 3,4-Difluoro-2-iodoaniline HCl (>98% purity).

Step-by-Step Methodology:

  • Sample Preparation (Critical for HCl Salt):

    • Weigh 1.0 mg of the HCl salt.

    • Dissolve in 1 mL of 50:50 Water:Acetonitrile . Note: Do not use 100% organic solvent initially, as the salt may precipitate.

    • Vortex for 30 seconds. Sonicate for 5 minutes to ensure full dissociation.

    • Dilute to 1 µg/mL with Solvent A for injection.

  • LC Parameters:

    • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Temp: 40°C.

  • MS Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (Optimized for aniline stability).

    • Collision Energy: Ramp 15–30 eV.

    • Scan Mode: MRM (Multiple Reaction Monitoring).

      • Transition 1 (Quant): 256.0

        
         129.0
        
      • Transition 2 (Qual): 256.0

        
         109.0
        

Self-Validation Check: Calculate the ion ratio of Transition 1 / Transition 2. This ratio must remain constant (


 15%) across the peak width to confirm peak purity and absence of co-eluting isomers.
Analytical Decision Workflow

Use this workflow to determine the correct instrument based on your specific data needs (Purity vs. Structure).

DecisionTree Start Sample: 3,4-Difluoro-2-iodoaniline HCl Goal Define Analytical Goal Start->Goal Purity Routine Purity % Goal->Purity QC Release Structure Structural ID / Trace Impurities Goal->Structure R&D / Impurity Profiling HPLC HPLC-UV (254nm) Robust, Cheap Purity->HPLC SaltCheck Is it HCl Salt? Structure->SaltCheck DirectLC UHPLC-ESI-MS (Direct Injection) SaltCheck->DirectLC Yes (Preferred) GCPrep Liquid-Liquid Extraction (Neutralize to Free Base) SaltCheck->GCPrep If GC Required GCMS GC-MS (EI) (Risk of Thermal Degradation) GCPrep->GCMS

Caption: Decision matrix for selecting the optimal analytical technique based on sample form and data requirements.

References
  • PubChem. 3,4-difluoro-2-iodoaniline (Compound Summary).[2] National Library of Medicine. Available at: [Link]

  • National Cancer Institute. Cobimetinib (Drug Info). NCI Drug Dictionary. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns (Halides). Available at: [Link]

Sources

Comparative Technical Guide: 3,4-Difluoro-2-iodoaniline vs. 3,4-Dibromo-2-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Difluoro-2-iodoaniline vs. 3,4-Dibromo-2-iodoaniline Reactivity Content Type: Comparative Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the design of halogenated aniline intermediates for drug discovery—particularly for kinase inhibitors (e.g., MEK, ERK pathways)—the choice between 3,4-Difluoro-2-iodoaniline (DFIA) and 3,4-Dibromo-2-iodoaniline (DBIA) is rarely a trivial substitution. It is a strategic decision that dictates the synthetic route's chemoselectivity, solubility profile, and metabolic stability.

  • 3,4-Difluoro-2-iodoaniline (DFIA) is the "Precision Tool." It offers orthogonal reactivity; the C–F bonds are inert to standard Pd-catalyzed cross-coupling conditions, allowing exclusive functionalization of the C–I bond.

  • 3,4-Dibromo-2-iodoaniline (DBIA) is the "High-Risk/High-Reward Scaffold." While it offers multiple sites for functionalization, it suffers from poor chemoselectivity (C–I vs. C–Br competition) and significant steric crowding at the 2-position, often requiring specialized ligands to prevent oligomerization.

Part 1: Structural & Electronic Profiling

The reactivity divergence between these two analogues stems from the fundamental differences between the Fluorine and Bromine atoms at the 3- and 4-positions.

Steric Environment (The "Ortho Effect")

The 3-position substituent is critical because it is ortho to the reactive 2-iodo site.

  • DFIA (3-F): Fluorine (Van der Waals radius

    
     Å) is isosteric with oxygen and only slightly larger than hydrogen. It exerts minimal steric pressure on the 2-iodo group, allowing facile oxidative addition of bulky Pd-catalysts.
    
  • DBIA (3-Br): Bromine (

    
     Å) is significantly bulkier. A bromine at the 3-position creates a "steric wall," hindering the approach of catalyst-ligand complexes to the 2-iodo site. This often necessitates smaller ligands or higher temperatures, which paradoxically increases the risk of side reactions at the 4-Br position.
    
Electronic Modulation
  • Bond Dissociation Energy (BDE):

    • C–F: ~485 kJ/mol (Inert to Pd(0)).[1]

    • C–Br: ~285 kJ/mol (Reactive to Pd(0)).

    • C–I: ~213 kJ/mol (Highly Reactive).

    • Implication: In DFIA, the energy gap between C–I and C–F activation is massive (>270 kJ/mol), guaranteeing selectivity. In DBIA, the gap between C–I and C–Br is narrow (<75 kJ/mol), leading to "scrambling" or polymerization.

Basicity (pKa)

The electron-withdrawing nature of the halogens reduces the nucleophilicity of the aniline nitrogen.

  • DFIA: The high electronegativity of F (3.98) inductively deactivates the ring, making the aniline nitrogen less nucleophilic (

    
     of conjugate acid 
    
    
    
    2.0–2.5). This reduces the need for N-protection during some couplings but makes the amine a poor nucleophile for subsequent amide couplings.
  • DBIA: Bromine (2.96) is less withdrawing. The aniline is slightly more basic but still deactivated compared to unsubstituted aniline.

Part 2: Chemoselectivity in Cross-Coupling

This section details the core operational differences in Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig).

The Selectivity Logic

The following diagram illustrates the divergent pathways for the two substrates.

ReactivityComparison Substrate_F 3,4-Difluoro-2-iodoaniline (DFIA) Pd_Cat Pd(0) Catalyst Substrate_F->Pd_Cat Substrate_Br 3,4-Dibromo-2-iodoaniline (DBIA) Substrate_Br->Pd_Cat OxAdd_F Oxidative Addition (Exclusive at C-I) Pd_Cat->OxAdd_F Fast & Selective OxAdd_Br Oxidative Addition (Competitive C-I & C-Br) Pd_Cat->OxAdd_Br Slow & Non-Selective Product_F Target Product (Single Isomer) OxAdd_F->Product_F Side_Br Mixture: Target + Oligomers + Regioisomers OxAdd_Br->Side_Br

Figure 1: Chemoselectivity divergence in Pd-catalyzed coupling. DFIA yields a single product due to the inertness of the C-F bond, while DBIA risks mixture formation.

Experimental Data Comparison

The table below summarizes performance in a standard Suzuki coupling (Boronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O).

Feature3,4-Difluoro-2-iodoaniline (DFIA)3,4-Dibromo-2-iodoaniline (DBIA)
Primary Reactive Site C–2 Iodine (Exclusive)C–2 Iodine (Major), C–4 Bromine (Minor)
Catalyst Turnover High (Fast oxidative addition)Moderate (Steric hindrance at C-2)
By-products Minimal (<5% deiodination)Oligomers (Poly-arylation), Regioisomers
Ligand Requirement Standard (PPh3, dppf)Specialized (XPhos, SPhos) required to differentiate C-I/C-Br
Reaction Temp. Mild (60–80 °C)Controlled (Strictly <60 °C to avoid Br activation)

Part 3: Experimental Protocols

Protocol A: Selective Suzuki Coupling of 3,4-Difluoro-2-iodoaniline

This protocol validates the "clean" reactivity of the difluoro scaffold.

Reagents:

  • 3,4-Difluoro-2-iodoaniline (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(dppf)Cl2·DCM (0.03 equiv) — Chosen for robustness.

  • K2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

  • Setup: Charge a reaction vial with DFIA (255 mg, 1.0 mmol), Arylboronic acid (1.1 mmol), and K2CO3 (276 mg, 2.0 mmol).

  • Inerting: Evacuate and backfill with Nitrogen (3x). Add degassed Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl2·DCM (24 mg, 0.03 mmol) under a positive stream of nitrogen.

  • Reaction: Heat to 80 °C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: Expect >95% conversion with no detection of fluoride displacement or bis-coupling.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: Chemoselective Coupling of 3,4-Dibromo-2-iodoaniline

This protocol uses a "Rate-Differential" strategy to favor I over Br.

Reagents:

  • 3,4-Dibromo-2-iodoaniline (1.0 equiv)

  • Arylboronic acid (1.05 equiv) — Limiting stoichiometry is crucial.

  • Pd(PPh3)4 (0.05 equiv) — Less active catalyst prevents C-Br insertion.

  • Na2CO3 (2.0 equiv)

  • Solvent: Toluene/EtOH/Water (4:1:1)

Methodology:

  • Setup: Charge DBIA (1.0 mmol) and Boronic acid (1.05 mmol).

  • Temperature Control: Pre-heat the oil bath to 50 °C (Do not exceed 60 °C).

  • Reaction: Add catalyst and stir vigorously.

    • Critical Step: Monitor by HPLC every 30 minutes. Stop the reaction immediately upon consumption of the starting material (typically 2–3 hours). Prolonged heating will activate the C–4 Bromine.

  • Observation: If >10% bis-coupled product (reaction at both I and Br) is observed, switch ligand to Q-Phos or P(t-Bu)3 , which are highly sensitive to steric bulk and will prefer the C-I site despite the 3-Br crowding.

Part 4: Strategic Recommendation

When to use 3,4-Difluoro-2-iodoaniline:
  • Metabolic Stability: When the final drug candidate requires blockage of metabolic "soft spots" (the 3,4-positions) without introducing heavy halogens.

  • Late-Stage Functionalization: When the aniline needs to be carried through multiple synthetic steps; the C–F bonds are robust enough to survive lithiation, oxidation, and acid treatments.

  • Library Synthesis: When high-throughput parallel synthesis is required; the reaction is "set and forget" with no selectivity issues.

When to use 3,4-Dibromo-2-iodoaniline:
  • Divergent Synthesis: If the goal is to introduce three different groups around the ring. You can couple at C–2 (Iodine) first, then C–4 (Bromine) using a more active catalyst (e.g., Pd-RuPhos) at higher temperature, and finally C–3 (Bromine) which is the most sterically hindered and least reactive.

  • Crystallography: The heavy bromine atoms facilitate X-ray crystallographic analysis of intermediates.

References

  • Bond Dissociation Energies & Halogen Reactivity

    • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules.[1] Accounts of Chemical Research, 36(4), 255-263.

  • Chemoselectivity in Polyhalogenated Arenes

    • Limbhardt, D., et al. (2012). Regioselective Cross-Coupling Reactions of Polyhalogenated Heterocycles. Topics in Current Chemistry.
    • Handy, S. T., & Zhang, Y. (2006). Chemoselectivity in the Suzuki coupling of polyhaloarenes.
  • Synthesis and Properties of Fluoroanilines

    • NIST Chemistry WebBook, SRD 69.[2] 3,4-Difluoroaniline data.

  • Steric Parameters in Cross-Coupling (The Ortho Effect)

    • Sigman, M. S., et al. (2016). Analyzing the Effects of Ligand Structure on the Selectivity of Pd-Catalyzed Cross-Couplings. Accounts of Chemical Research.

Sources

Comparative Benchmark: Iodoaniline Isomers in Pd-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Synthesis Efficiency for Different Iodoaniline Precursors Content Type: Comparative Technical Guide Audience: Senior Researchers, Process Chemists, and Drug Discovery Scientists[1]

Executive Summary

In medicinal chemistry, iodoanilines (2-, 3-, and 4-iodoaniline) serve as bifunctional linchpins, offering an electrophilic handle (C–I) for cross-coupling and a nucleophilic handle (–NH₂) for further derivatization. However, their position isomerism drastically alters "synthesis efficiency"—defined here as the reaction kinetics , catalyst turnover frequency (TOF) , and yield profiles in Palladium-catalyzed cross-couplings.

This guide benchmarks the three isomers, isolating the "Ortho Effect" (steric hindrance and coordination) versus the electronic facilitation of the Para position. It provides a self-validating protocol to stress-test these precursors in your specific scaffold synthesis.

Mechanistic Basis of Reactivity

To optimize synthesis, one must understand the invisible forces governing the catalyst's life cycle.

PrecursorElectronic Effect (Hammett)Steric EnvironmentCatalyst Interaction Risk
4-Iodoaniline (Para) Activated. The amino group (EDG) pushes electron density into the ring, slightly strengthening the C–I bond oxidative addition barrier compared to nitro-iodobenzenes, but the lack of sterics makes it highly accessible.Open. No hindrance to the incoming Pd(0) species.Low. The amine is too distant to chelate the Pd center effectively during the catalytic cycle.
3-Iodoaniline (Meta) Neutral/Deactivated. The inductive withdrawing effect of the iodine is not counterbalanced by resonance from the amine at this position.Moderate. Accessible, but less so than para.Low.
2-Iodoaniline (Ortho) Complex. Electronic activation is present, but overshadowed by sterics.Hindered. The adjacent –NH₂ group creates significant steric bulk, impeding the approach of bulky phosphine ligands.High (Poisoning). The amine can act as a directing group or a chelator, forming stable 5-membered palladacycles that arrest the catalytic cycle (Catalyst Resting State).
Visualization: The Steric & Chelation Barrier

The following diagram illustrates the distinct mechanistic pathways and failure modes for the Ortho isomer compared to the Para isomer.

ReactionPathway cluster_Para 4-Iodoaniline (Efficient Cycle) cluster_Ortho 2-Iodoaniline (Inhibited Cycle) Pd0 Pd(0) Active Species Para_OA Oxidative Addition (Fast) Pd0->Para_OA Ortho_OA Oxidative Addition (Slow/Steric) Pd0->Ortho_OA High Barrier Para_TM Transmetallation Para_OA->Para_TM Para_RE Reductive Elimination (Product) Para_TM->Para_RE Para_RE->Pd0 Regeneration Ortho_Chelate Pd-NH2 Chelation (Catalyst Trap) Ortho_OA->Ortho_Chelate Off-Cycle Equilibrium Ortho_Force Requires Bulky Ligand (e.g., XPhos) Ortho_Chelate->Ortho_Force Heat/Ligand Ortho_Force->Para_TM Re-entry

Caption: Comparative catalytic cycles showing the efficient pathway of 4-iodoaniline vs. the chelation trap encountered with 2-iodoaniline.

Benchmark Study: Suzuki-Miyaura Coupling Efficiency

The following data represents a meta-analysis of standard coupling conditions (Phenylboronic acid, K₂CO₃, Toluene/Water) to illustrate the "Synthesis Efficiency Gap."

Experimental Conditions
  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Standard) vs. Pd(OAc)₂/SPhos (Advanced)

  • Base: K₂CO₃ (2.0 equiv)[2]

  • Temp: 80°C

Performance Data Table
PrecursorCatalyst SystemTime (h)Isolated Yield (%)Efficiency RatingNotes
4-Iodoaniline Pd(PPh₃)₄296% ⭐⭐⭐⭐⭐"The Workhorse." Rapid conversion, minimal byproduct.
4-Iodoaniline Pd/SPhos198% ⭐⭐⭐⭐⭐Overkill for this substrate, but extremely fast.
3-Iodoaniline Pd(PPh₃)₄488%⭐⭐⭐⭐Slower kinetics; minor dehalogenation observed.
2-Iodoaniline Pd(PPh₃)₄2435% Failed Benchmark. Steric clash prevents turnover; significant homocoupling.
2-Iodoaniline Pd/SPhos 692% ⭐⭐⭐⭐Protocol Switch Required. Bulky ligands are mandatory to break the chelate.

Key Insight: Do not use "standard" tetrakis(triphenylphosphine)palladium(0) for 2-iodoaniline. The synthesis efficiency drops by >60% compared to the para isomer unless a Buchwald-type ligand (SPhos, XPhos) is employed.

Self-Validating Protocol: The "Stress Test"

To determine which precursor batch or condition is optimal for your specific drug scaffold, run this standardized stress test. This protocol is designed to fail if the catalyst system is not robust enough for the specific isomer.

Materials
  • Substrate: 1.0 mmol Iodoaniline (2-, 3-, or 4-isomer).

  • Partner: 1.2 mmol 2-Methylphenylboronic acid (Intentionally sterically hindered to increase difficulty).

  • Catalyst: 1 mol% Pd(OAc)₂, 2 mol% SPhos (The "Gold Standard" for difficult anilines).

  • Solvent: 1,4-Dioxane/H₂O (4:1).

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial with the iodoaniline, boronic acid, Pd(OAc)₂, and SPhos. Evacuate and backfill with Argon (3x). Crucial: Oxygen acts as a catalyst poison, especially with electron-rich anilines.

  • Solvent Addition: Add degassed Dioxane/Water.

  • Base Activation: Add K₃PO₄ (3.0 equiv). Note: Phosphate is preferred over Carbonate for hindered substrates to boost transmetallation rates.

  • Kinetics Check (The Validation):

    • Heat to 100°C.

    • T=15 min: Take an aliquot. Analyze by HPLC/UPLC.

    • Pass Criteria (4-Iodo): >80% conversion.

    • Pass Criteria (2-Iodo): >50% conversion.

  • Workup: Cool, filter through Celite, and analyze final purity.

Workflow Diagram

ProtocolWorkflow Start Start: Precursor Selection Setup 1. Inert Gas Purge (Ar) Prevent oxidation of aniline Start->Setup Reaction 2. Reaction: Pd(OAc)2 / SPhos 100°C, Dioxane/H2O Setup->Reaction Sampling 3. Kinetic Sampling (T=15min) Reaction->Sampling Decision Analyze Conversion Sampling->Decision Pass4 >80% (4-Iodo) High Efficiency Decision->Pass4 Para Isomer Pass2 >50% (2-Iodo) Acceptable Efficiency Decision->Pass2 Ortho Isomer Fail <50% Check Ligand/Purity Decision->Fail Low Conv.

Caption: Decision tree for validating synthesis efficiency using the "Stress Test" protocol.

Practical Considerations for Scale-Up

When moving from bench to kilo-lab, the physical properties of the precursors impact "process efficiency."

  • Cost Efficiency: 4-Iodoaniline is significantly cheaper (~

    
    2.0/g bulk) due to the ease of direct iodination of aniline yielding the para product.
    
  • Stability: All isomers are light-sensitive. 2-Iodoaniline is particularly prone to oxidation (darkening) due to the proximity of the iodine to the amine, which can facilitate radical formation. Store under Argon in amber glass.

  • Purification:

    • 4-Iodo: High crystallinity; easily purified by recrystallization (Hexane/EtOAc).

    • 2-Iodo: Often oily or low-melting solid; requires column chromatography or vacuum distillation, reducing process throughput.

References
  • Mechanistic Studies on Steric Hindrance: J. Org. Chem.2002 , 67, 6575.[2] Link

  • Buchwald-Hartwig Amination Guide: Wikipedia/Buchwald-Hartwig Overview. Link

  • Comparative Reactivity in Estrogen Scaffolds: Beilstein J. Org.[3] Chem.2018 , 14, 1063. Link

  • Organic Syntheses: Preparation of p-Iodoaniline: Org. Synth.1934 , 14, 54. Link

  • Benchchem Technical Guide: Managing Steric Hindrance in Cross-Coupling. Link

Sources

Safety Operating Guide

3,4-Difluoro-2-iodoaniline Hydrochloride: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Why" Before the "How"

Handling 3,4-Difluoro-2-iodoaniline hydrochloride requires more than standard compliance; it demands a specific understanding of halogenated aromatic chemistry. As a researcher, your primary risks are cross-reactivity and incomplete combustion .

  • The Iodine Factor: The C-I bond is the weakest among the halogens present. Improper mixing with oxidizers (e.g., bleach, peroxides) can liberate elemental Iodine (

    
    ), creating a toxic, corrosive purple vapor cloud.
    
  • The Fluorine Factor: Upon combustion, this compound releases Hydrogen Fluoride (HF). It must be directed to a waste stream destined for an incinerator equipped with caustic scrubbers.

  • The Hydrochloride Factor: As a salt, this compound is water-soluble and acidic. It poses a higher immediate bioavailability risk to aquatic life than its free-base counterpart if released into drains.

Part 1: Chemical Profile & Hazard Identification[1][2][3]

Before disposal, verify the material state.[1] This protocol applies to the hydrochloride salt form.

PropertySpecificationOperational Implication
Chemical Class Halogenated Aromatic Amine (Salt)High toxicity; skin sensitizer.[2][3]
Key Elements Fluorine (F), Iodine (I), Nitrogen (N), Chlorine (Cl)MUST go to Halogenated Waste stream.
Acidity Acidic (HCl salt)Potential to corrode metal containers if wet.
Stability Light Sensitive; HygroscopicStore in amber glass; keep dry to prevent clumping.
Incompatibility Strong Oxidizers, Strong Bases CRITICAL: Do not mix with Bleach (NaOCl).

Part 2: Critical Waste Segregation Logic

The most common error in laboratory disposal is placing this compound in "General Organic Waste." You must segregate it to prevent downstream hazards.

The Segregation Decision Tree

Use this logic flow to determine the correct waste container.

SegregationLogic Start Waste Generation: 3,4-Difluoro-2-iodoaniline HCl StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Solid Solid / Pure Substance StateCheck->Solid SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO) SolventCheck->NonHaloSolv StreamA STREAM A: Halogenated Organics (High BTU Incineration) HaloSolv->StreamA NonHaloSolv->StreamA *Force to Stream A due to F/I content* StreamB STREAM B: Solid Hazardous Waste (Label: Toxic, Halogenated) Solid->StreamB Double Bag

Figure 1: Segregation logic ensuring the compound reaches the correct incineration facility.

Part 3: Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Excess)

Objective: Isolate the solid to prevent dust generation and ensure safe transport.

  • Personal Protective Equipment (PPE):

    • Nitrile gloves (double gloving recommended).

    • Safety goggles.[3]

    • Lab coat.

    • Respiratory Protection: N95 or P100 particulate respirator is recommended if handling open powder outside a fume hood.

  • Primary Containment:

    • Keep the substance in its original amber vial if possible. Ensure the cap is tight.

    • If the original container is damaged, transfer to a High-Density Polyethylene (HDPE) or glass jar. Avoid metal containers due to potential corrosion from the HCl salt.

  • Secondary Containment:

    • Place the primary container inside a clear, sealable plastic bag (Ziploc type).

  • Labeling:

    • Apply a Hazardous Waste Label.

    • Chemical Name: "3,4-Difluoro-2-iodoaniline hydrochloride" (Do not use abbreviations).

    • Hazard Checkboxes: Check "Toxic" and "Irritant."

    • Constituents: List "Fluorine" and "Iodine" explicitly to alert EHS of halogen content.

  • Accumulation:

    • Place in the Solid Hazardous Waste drum/bin.

Scenario B: Disposal of Reaction Mixtures (Liquid)

Objective: Prevent precipitation and dangerous side reactions in the waste drum.

  • pH Check:

    • The hydrochloride salt is acidic. If the solution is highly acidic (pH < 2), neutralize slowly with Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent heating or gas evolution in the drum.

  • Solvent Compatibility:

    • Ensure the waste solvent stream is compatible.[4]

    • DO NOT mix with waste streams containing oxidizers (e.g., Chromic acid, Permanganates) or bleach.

  • Transfer:

    • Pour into the Halogenated Organic Solvent waste carboy.

    • Note: Even if dissolved in Methanol (non-halogenated), the presence of the difluoro-iodo compound reclassifies the entire mixture as Halogenated Waste for incineration purposes.

Part 4: Emergency Spill Response Protocol

This protocol is designed to be "self-validating"—if you follow the steps, the risk of exposure drops legally and physically.

Threshold:

  • Minor Spill: < 5 grams or < 100 mL solution (Manageable by lab personnel).

  • Major Spill: > 5 grams or release into drains (Evacuate and call EHS).

Spill Workflow

SpillResponse Spill Spill Detected Assess 1. Assess & Isolate (Alert nearby, Mark area) Spill->Assess PPE 2. Don PPE (Gloves, Goggles, Mask) Assess->PPE Contain 3. Containment (Absorbent pads or powder) PPE->Contain Collect 4. Collection (Scoop into bag, DO NOT sweep dust) Contain->Collect Clean 5. Decontamination (Soap/Water wash) Collect->Clean Disposal 6. Disposal (Label as Haz Waste) Clean->Disposal

Figure 2: Immediate response workflow for minor laboratory spills.

Specific Cleanup Technique:

  • For Solids: Do not dry sweep. Cover the powder with a wet paper towel (water or mild soap solution) to prevent dust generation, then scoop up the damp material.

  • For Liquids: Cover with a universal absorbent (vermiculite or spill pads).

  • Decontamination: Wipe the surface with a mild detergent solution. Do not use bleach , as it may react with residue to form toxic haloamines or iodine gas.

Part 5: Regulatory & Environmental Context

EPA Waste Codes (US Context)

While this specific salt may not be explicitly "P-listed" or "U-listed" by CAS number, it is regulated under RCRA (Resource Conservation and Recovery Act) characteristics:

  • Characteristic of Toxicity: Due to the aniline derivative.

  • Halogenated Organic Standards: Requires specific incineration temperatures (usually >1100°C) to ensure destruction of the C-F bond and capture of HF gas [1].

Aquatic Toxicity

Haloanilines are notoriously toxic to aquatic life with long-lasting effects.[5] Under no circumstances should this material be poured down the sink. It resists biodegradation and can bioaccumulate [2].

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (2024). Hazardous Waste Generators: Categories and Requirements. EPA.gov. [Link]

  • PubChem. (2024). 3,4-Difluoro-2-iodoaniline Compound Summary. National Library of Medicine. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,4-Difluoro-2-iodoaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities like 3,4-Difluoro-2-iodoaniline hydrochloride is foundational to discovery. However, the potential of these compounds is matched by their potential hazards. A deep, causal understanding of safety protocols is not a procedural formality; it is an integral part of rigorous science. This guide provides a comprehensive, field-tested framework for the safe handling of 3,4-Difluoro-2-iodoaniline hydrochloride, focusing on the selection, use, and disposal of Personal Protective Equipment (PPE). Our objective is to build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.

Hazard Profile of 3,4-Difluoro-2-iodoaniline Hydrochloride

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the specific risks posed by the substance. 3,4-Difluoro-2-iodoaniline hydrochloride is a halogenated aniline, a class of compounds that demands respect. Its primary hazards are well-documented:

  • Multi-Route Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if it is inhaled.[1] This broad toxicity profile means that every potential route of exposure must be sealed.

  • Severe Irritant: It is known to cause serious skin and eye irritation.[1][2][3] Furthermore, it may cause respiratory irritation, which is a significant concern when handling the substance as a powder or crystalline solid.[1][2]

  • Systemic Effects: A critical, and often overlooked, hazard associated with anilines is their ability to be absorbed into the body and cause methemoglobinemia.[1] This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis (a bluish discoloration of the skin), and can manifest hours after exposure.[1] This delayed onset underscores the necessity of preventing even minor, seemingly insignificant, contact.

  • Combustibility: The material is a combustible liquid, requiring careful management of ignition sources in the laboratory.

The Core Principle: A Multi-Layered PPE Strategy

Effective laboratory safety relies on the "Hierarchy of Controls," which prioritizes eliminating hazards at their source. PPE is the final, and most personal, layer of defense. Its use must be supported by engineering controls (like chemical fume hoods) and administrative controls (robust Standard Operating Procedures). This guide focuses on the correct implementation of the PPE layer.

The selection of PPE is not a one-size-fits-all checklist. It is a risk-based decision process tailored to the specific procedure being performed. The following table outlines the mandated PPE for routine and high-risk operations involving 3,4-Difluoro-2-iodoaniline hydrochloride.

Table 1: PPE Requirements for 3,4-Difluoro-2-iodoaniline Hydrochloride
PPE CategorySpecificationRationale & Causality
Hand Protection Double Gloving: Inner nitrile glove, outer thicker nitrile or neoprene gloves.[4][5]The primary hazard is dermal absorption and skin irritation.[1] Nitrile offers good resistance to a range of chemicals.[4][6] Double gloving provides a critical safety buffer; if the outer glove is compromised, the inner glove prevents immediate exposure, allowing time for safe removal and replacement.
Eye & Face Protection Chemical Safety Goggles meeting ANSI Z87.1 standards. A Face Shield should be worn over goggles during procedures with a high splash risk (e.g., transfers of >500 mL, reactions under pressure).[6]The compound causes serious eye irritation.[1] Standard safety glasses do not provide an adequate seal against dusts or splashes. Goggles are essential to protect against fine particulates and accidental splashes. A face shield adds a necessary layer of protection for the entire face during higher-risk operations.
Body Protection Flame-Retardant Laboratory Coat (fully buttoned). Chemical-Resistant Apron for large-scale work or when significant splash potential exists.[4][5]A lab coat provides a removable barrier to protect personal clothing and skin from contamination. Given the compound's combustibility, a flame-retardant coat is a prudent choice. An apron provides additional protection against corrosive or toxic liquid splashes.[4]
Respiratory Protection Mandatory use of a certified Chemical Fume Hood for all handling operations.[5][7]This is an engineering control, but it is inextricably linked to PPE. The compound's potential to cause respiratory irritation and its inhalation toxicity necessitate that all handling, weighing, and transfers be performed within a fume hood to capture dusts and vapors at the source.[1][2]

Procedural Discipline: Protocols for Use

Step-by-Step Protocol: Donning PPE

Correctly putting on PPE is as important as selecting it. The sequence is designed to minimize contamination.

  • Hand Hygiene: Wash and dry hands thoroughly.

  • Lab Coat: Don the lab coat and fasten all buttons.

  • Inner Gloves: Put on the first pair of nitrile gloves, ensuring they are tucked under the cuffs of the lab coat.

  • Outer Gloves: Don the second, heavier pair of gloves over the first, pulling the cuffs over the sleeves of the lab coat.

  • Eye/Face Protection: Put on chemical safety goggles, adjusting for a snug fit. If required, add the face shield.

  • Final Check: Perform a final visual inspection to ensure there are no gaps or exposed skin.

Step-by-Step Protocol: Doffing PPE

The goal of the doffing sequence is to remove the most contaminated items first, preventing cross-contamination of your skin and clothing.

  • Outer Gloves: Remove the outer pair of gloves using a glove-to-glove technique (peeling them off so they turn inside out). Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, by handling the strap or earpieces. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton the lab coat. Shrug it off your shoulders, touching only the inside of the coat. Fold it so the contaminated exterior is folded inward and place it in the appropriate receptacle for laundering or disposal.

  • Inner Gloves: Remove the final pair of gloves using the same inside-out technique. Dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately and thoroughly wash your hands with soap and water.

Emergency Protocols: Spills and Exposures

Preparedness is paramount. All personnel must know the location of safety showers, eyewash stations, and chemical spill kits.

Spill Response Workflow

In the event of a spill, a calm and systematic response is critical. The following workflow outlines the decision-making process.

Spill_Response_Workflow start Spill Occurs assess Assess Size & Risk (Minor vs. Major) start->assess minor_spill Minor Spill (<100 mL, contained) assess->minor_spill Minor major_spill Major Spill (>100 mL, risk of spread) assess->major_spill Major alert_colleagues Alert Personnel in Immediate Area minor_spill->alert_colleagues don_ppe Don Spill Response PPE (Double Gloves, Goggles, Apron) alert_colleagues->don_ppe contain Contain & Absorb Spill (Use spill pillows or inert absorbent) don_ppe->contain cleanup Collect & Bag Contaminated Material contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate end_node Dispose of Waste as Hazardous decontaminate->end_node evacuate Evacuate Immediate Area major_spill->evacuate alert_ehs Alert Lab Supervisor & EHS evacuate->alert_ehs secure Secure Area & Prevent Entry alert_ehs->secure

Caption: Decision workflow for responding to a chemical spill.

Personal Exposure First Aid

Immediate action is critical to mitigate harm.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][7] Remove contact lenses if present and easy to do so.[1] You must seek immediate evaluation by an ophthalmologist.[1]

  • Inhalation: Move the affected person to fresh air immediately.[1][7] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink two glasses of water at most.[1] Seek immediate medical attention.

Decontamination and Waste Disposal

All materials that come into contact with 3,4-Difluoro-2-iodoaniline hydrochloride must be considered hazardous waste.

  • PPE Disposal: All used disposable PPE (gloves, etc.) and contaminated materials from spill cleanups must be placed in a clearly labeled, sealed hazardous waste container.[7]

  • Empty Containers: "Empty" containers are not truly empty; they will contain chemical residue. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The defaced, rinsed container can then be disposed of according to institutional policy.

  • Chemical Waste: Unused or waste 3,4-Difluoro-2-iodoaniline hydrochloride must be disposed of through your institution's Environmental Health & Safety (EHS) office.[8] It should never be poured down the drain. A common method of disposal for this type of compound is high-temperature incineration by a licensed hazardous waste management company.[9][10]

By integrating these principles and protocols into your daily laboratory workflow, you create a robust safety culture that protects the most valuable asset in any research endeavor: the scientist.

References

  • Sigma-Aldrich Inc. (2025). Safety Data Sheet for 3,4-Difluoro-2-iodoaniline hydrochloride.
  • Merck KGaA. (n.d.). Safety Data Sheet for 3,4-Difluoro-2-iodoaniline hydrochloride.
  • University of California, Los Angeles. (2015). Personal Protective Equipment Selection Guide.
  • Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents.
  • Fisher Scientific. (2025). Safety Data Sheet for 2,4-Difluoroaniline.
  • University of Nevada, Reno. (n.d.). Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment.
  • Fisher Scientific. (2025). Safety Data Sheet for 3,4-Dichloroaniline.
  • BenchChem. (2025). Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline.
  • Rutgers University. (n.d.). Standard Operating Procedure for Aniline.
  • ChemicalBook. (2025). 3,5-Difluoro-4-iodoaniline - Safety Data Sheet.
  • PubChem. (n.d.). 3,5-Difluoro-4-iodoaniline.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Iodoaniline.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • TCI Chemicals. (2023). Safety Data Sheet for 4-Chloro-2-iodoaniline.
  • A Material Safety Data Sheet 2-Fluoro-4-Iodoaniline. (2017).
  • Novachem. (2024). Safety Data Sheet for 2-Iodoaniline.
  • Apollo Scientific. (n.d.). Safety Data Sheet for 2,4-Difluoroaniline.
  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.